molecular formula C7H15BrO3 B1599247 4-Bromo-1,1,1-trimethoxybutane CAS No. 55444-67-2

4-Bromo-1,1,1-trimethoxybutane

Cat. No.: B1599247
CAS No.: 55444-67-2
M. Wt: 227.1 g/mol
InChI Key: QBLJMYITBNHQOT-UHFFFAOYSA-N
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Description

4-Bromo-1,1,1-trimethoxybutane is a useful research compound. Its molecular formula is C7H15BrO3 and its molecular weight is 227.1 g/mol. The purity is usually 95%.
The exact mass of the compound 4-Bromo-1,1,1-trimethoxybutane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-Bromo-1,1,1-trimethoxybutane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-1,1,1-trimethoxybutane including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-1,1,1-trimethoxybutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15BrO3/c1-9-7(10-2,11-3)5-4-6-8/h4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBLJMYITBNHQOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CCCBr)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90409285
Record name 4-Bromo-1,1,1-trimethoxybutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90409285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55444-67-2
Record name 4-Bromo-1,1,1-trimethoxybutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90409285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Trimethyl 4-bromoorthobutyrate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Monograph: 4-Bromo-1,1,1-trimethoxybutane

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Reagent Profile & Application Guide[1]

Executive Summary

4-Bromo-1,1,1-trimethoxybutane (CAS: 55444-67-2 ), also known as Trimethyl 4-bromoorthobutyrate , is a specialized bifunctional building block utilized in advanced organic synthesis and drug development.[1][2] Unlike standard alkyl esters, this compound features an orthoester moiety, providing a "masked" carboxylate that is robust against strong bases and nucleophiles.[1]

This unique chemical architecture allows researchers to perform nucleophilic substitutions at the alkyl bromide site using basic conditions that would typically saponify or degrade conventional esters. It serves as a critical intermediate for introducing the butyric acid pharmacophore into complex heterocycles, synthesizing ketene acetals, and developing pH-sensitive linkers for antibody-drug conjugates (ADCs).[1]

Chemical Identity & Physical Profile

The following data establishes the baseline for identification and quality control in a research setting.

PropertySpecification
CAS Number 55444-67-2
IUPAC Name 4-Bromo-1,1,1-trimethoxybutane
Synonyms Trimethyl 4-bromoorthobutyrate; 4-Bromoorthobutyric acid trimethyl ester
Molecular Formula C₇H₁₅BrO₃
Molecular Weight 227.10 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point 70 °C @ 0.7 mmHg (lit.)[1][3][4]
Density 1.309 g/mL at 25 °C
Refractive Index n20/D 1.456
Solubility Soluble in organic solvents (DCM, THF, Ether); Decomposes in water
Stability Moisture Sensitive .[1] Stable to base; hydrolyzes rapidly in aqueous acid.
Synthesis & Manufacturing Logic

The industrial and laboratory synthesis of 4-Bromo-1,1,1-trimethoxybutane typically follows the Pinner Synthesis pathway.[1] This route is preferred over direct esterification because it avoids the harsh conditions required to convert 4-bromobutyric acid directly to an orthoester.

The Pinner Protocol[1]
  • Pinner Reaction: 4-Bromobutyronitrile reacts with dry methanol and anhydrous hydrogen chloride (HCl) to form the imidate hydrochloride salt.

  • Alcoholysis: The imidate salt is treated with excess methanol, often buffered with a mild base, to yield the orthoester.[1]

Mechanism & Workflow:

PinnerSynthesis Nitrile 4-Bromobutyronitrile (Precursor) Imidate Imidate Hydrochloride (Intermediate) Nitrile->Imidate Reagent1 MeOH, dry HCl 0°C -> RT Orthoester 4-Bromo-1,1,1- trimethoxybutane (Product) Imidate->Orthoester Reagent2 MeOH (excess) Reflux

Figure 1: The Pinner Synthesis pathway for converting nitriles to orthoesters.[1]

Technical Utility: Why Use the Orthoester?

In drug discovery, the choice between an ester (Ethyl 4-bromobutyrate) and an orthoester (Trimethyl 4-bromoorthobutyrate) is dictated by the reaction conditions of the subsequent step.

A. Base Resistance (The "Masking" Effect)

Standard esters undergo hydrolysis (saponification) or Claisen condensation when exposed to strong bases (e.g., NaH, LDA, KOtBu).[1]

  • Advantage: The orthoester functionality is inert to base .

  • Application: This allows the alkyl bromide end to be used in alkylation reactions requiring strong deprotonation of the nucleophile without destroying the carboxylate protection.

B. Acid Sensitivity (Controlled Release)

Orthoesters are extremely sensitive to acid.

  • Mechanism: In the presence of aqueous acid (pH < 4), the orthoester hydrolyzes first to the ester and then to the free acid.

  • Application: This property is exploited in pH-sensitive drug delivery systems , where a linker must remain stable in the blood (pH 7.[1]4) but degrade in the acidic environment of a lysosome or tumor microenvironment.

C. Reactivity Map

Reactivity Core 4-Bromo-1,1,1- trimethoxybutane NuSub Nucleophilic Substitution (Amines, Thiols, Carbanions) Core->NuSub  Base/Heat   Ketene Ketene Acetal Formation (Elimination of MeOH) Core->Ketene  Strong Base (t-BuOK)   Hydrolysis Acid Hydrolysis (Yields Ester/Acid) Core->Hydrolysis  H3O+  

Figure 2: Primary reactivity modes of the 4-bromoorthoester scaffold.

Experimental Protocols

Note: All procedures must be performed in a fume hood. This compound is a potential lachrymator and alkylating agent.

Protocol A: N-Alkylation of a Secondary Amine (General Procedure)

Objective: Attach the butyrate chain to a piperazine pharmacophore without hydrolyzing the protecting group.

  • Preparation:

    • Dissolve the secondary amine (1.0 equiv) in anhydrous Acetonitrile (MeCN) or DMF.

    • Add Potassium Carbonate (K₂CO₃, 2.0 equiv) or Cesium Carbonate (Cs₂CO₃, 1.5 equiv).[1]

  • Addition:

    • Add 4-Bromo-1,1,1-trimethoxybutane (1.1 equiv) dropwise at room temperature.[1]

    • Tip: If the amine is sterically hindered, add a catalytic amount of Sodium Iodide (NaI, 0.1 equiv) to generate the more reactive alkyl iodide in situ (Finkelstein reaction).[1]

  • Reaction:

    • Heat the mixture to 60–80 °C under an inert atmosphere (Nitrogen/Argon) for 4–12 hours.

    • Monitor via TLC or LC-MS.[1] The orthoester is stable under these basic conditions.

  • Workup:

    • Cool to RT and filter off inorganic salts.

    • Concentrate the solvent under reduced pressure.

    • Crucial: Do not perform an acidic aqueous wash, as this will hydrolyze the orthoester.[1] Partition between Ethyl Acetate and water (pH > 7) or brine.

  • Purification:

    • Purify via flash column chromatography using silica gel pre-treated with 1% Triethylamine to prevent silica acidity from degrading the orthoester.

Protocol B: Deprotection to Methyl Ester

Objective: Convert the orthoester moiety to a standard methyl ester.

  • Dissolve the alkylated product in Methanol/Water (9:1).

  • Add a catalytic amount of p-Toluenesulfonic acid (pTsOH) or dilute HCl.

  • Stir at RT for 30 minutes.

  • Neutralize with saturated NaHCO₃ and extract with DCM.

Handling & Safety (MSDS Summary)
  • Hazards: Skin irritant, serious eye irritant, respiratory irritant.[1] Potential lachrymator (tear gas effect) due to the alkyl bromide.

  • Storage: Keep at 2–8°C . Store under inert gas (Nitrogen/Argon). Moisture sensitive—hydrolysis generates HBr and Methyl Butyrate.

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.[1] Use only in a well-ventilated fume hood.[1]

References
  • Sigma-Aldrich. Trimethyl 4-bromoorthobutyrate Product Sheet. Accessed Jan 2026.

  • PubChem. Trimethyl 4-bromoorthobutyrate (Compound Summary). National Library of Medicine.

  • Pinner, A.Über die Umwandlung der Nitrile in Imide. Berichte der deutschen chemischen Gesellschaft. (Foundational chemistry for orthoester synthesis).
  • McElvain, S. M. Ketene Acetals.[1] Chemical Reviews. (Detailing the utility of orthoesters in ketene acetal formation).

Sources

physical properties of trimethyl 4-bromoorthobutyrate

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Reagent Profile for Controlled Release Systems & Organic Synthesis

Executive Summary

Trimethyl 4-bromoorthobutyrate (CAS: 55444-67-2) represents a specialized bifunctional building block in organic synthesis.[1] Characterized by a terminal alkyl bromide and a masked carboxylate (orthoester), it serves as a critical intermediate for introducing acid-labile linkers into pharmaceutical polymers and liposomes. This guide analyzes its physicochemical profile, synthesis via the Pinner reaction, and its pivotal role in developing pH-responsive drug delivery systems (DDS).

Part 1: Chemical Identity & Structural Analysis[2]

The molecule combines a reactive electrophile (alkyl bromide) with a hydrolytically sensitive protecting group (orthoester). This duality allows for selective alkylation under basic conditions while retaining a "trigger" mechanism that degrades in acidic environments—a property exploited in tumor-targeting therapeutics.

Attribute Specification
IUPAC Name 4-Bromo-1,1,1-trimethoxybutane
Common Name Trimethyl 4-bromoorthobutyrate
CAS Number 55444-67-2
Molecular Formula C₇H₁₅BrO₃
Molecular Weight 227.10 g/mol
SMILES COC(CCCBr)(OC)OC
Structural Class Orthoester / Alkyl Halide
Part 2: Physical Properties Profile[2]

The following data aggregates experimental values essential for process engineering and handling. Note the high density and the necessity of vacuum distillation due to thermal instability at atmospheric pressures.

Table 1: Physicochemical Constants
PropertyValueContext/Condition
Physical State Liquid@ 20°C, Clear/Colorless
Density 1.309 g/mL @ 25°C (High density due to Br)
Boiling Point 70–75 °C @ 0.7 mmHg (High Vacuum)
Refractive Index

1.456
Optical purity indicator
Flash Point 73 °C (163 °F)Closed Cup
Solubility SolubleChloroform, DCM, THF, Ethyl Acetate
Hydrolytic Stability pH Dependent Stable > pH 7.0; Labile < pH 5.0

Operational Insight: The boiling point of ~70°C is only achievable under high vacuum (<1 mmHg). Attempting to distill this compound at atmospheric pressure will result in thermal degradation (elimination of methanol) before the boiling point is reached.

Part 3: Synthesis & Production Strategy

The industrial standard for synthesizing trimethyl 4-bromoorthobutyrate is the Pinner Synthesis , utilizing 4-bromobutyronitrile as the precursor. This pathway avoids premature hydrolysis of the sensitive orthoester moiety.

Experimental Workflow (Pinner Reaction)
  • Imidate Formation: Anhydrous HCl gas is bubbled through a solution of 4-bromobutyronitrile and methanol at 0°C. This forms the intermediate imidate hydrochloride salt.

  • Alcoholysis: The salt is treated with excess methanol to convert the imidate into the orthoester.

  • Neutralization: The reaction is quenched with a non-aqueous base (e.g., Sodium Methoxide in Methanol) to prevent acid-catalyzed reversion.

Visualization: Synthesis Logic Flow

PinnerSynthesis Start 4-Bromobutyronitrile (Precursor) Step1 Pinner Reaction (HCl(g) + MeOH, 0°C) Start->Step1 Activation Inter Imidate Salt (Intermediate) Step1->Inter Imidate Formation Step2 Alcoholysis (Excess MeOH) Inter->Step2 Substitution Prod Trimethyl 4-bromoorthobutyrate (Target) Step2->Prod Orthoester Formation

Figure 1: The Pinner synthesis pathway converts the nitrile group to an orthoester via an acid-catalyzed imidate intermediate.

Part 4: Chemical Stability & Drug Delivery Applications[8]

The defining feature of trimethyl 4-bromoorthobutyrate is its acid-sensitivity . In drug development, this property is exploited to create "smart" carriers that release their payload only within the acidic microenvironment of a tumor (pH 6.5–6.9) or the endosome/lysosome (pH 4.5–5.5).

Mechanism of Action: Acid-Triggered Hydrolysis

Unlike standard esters, orthoesters are stable in basic and neutral buffers (bloodstream, pH 7.4). Upon encountering protons (H⁺), the methoxy groups are protonated, leading to the collapse of the orthoester into a standard ester and methanol.

Key Application:

  • pH-Sensitive Liposomes: The alkyl bromide tail allows the molecule to be conjugated to lipids or polymers (e.g., PEG).

  • ADC Linkers: Used to link cytotoxic drugs to antibodies, ensuring the drug is only released after the antibody is internalized by the cancer cell.

Visualization: Hydrolysis Pathway

Hydrolysis Ortho Orthoester Linker (Stable @ pH 7.4) Inter1 Protonation & MeOH Loss Ortho->Inter1 + H+ Acid Acidic Environment (Tumor/Endosome pH < 6.0) Acid->Inter1 Carbenium Dialkoxy Carbenium Ion (Reactive Intermediate) Inter1->Carbenium Hydrolysis Water Attack Carbenium->Hydrolysis Products Ester + 2 MeOH (Linker Cleavage / Drug Release) Hydrolysis->Products Collapse

Figure 2: The acid-catalyzed hydrolysis mechanism. The transition from a stable orthoester to a cleaved ester triggers the release of the pharmaceutical payload.

Part 5: Handling & Storage Protocol

Due to the moisture sensitivity of the orthoester functionality, strict adherence to anhydrous techniques is required.

  • Storage:

    • Temperature: 2–8°C (Refrigerated).

    • Atmosphere: Store under Argon or Nitrogen.

    • Container: Tightly sealed glass with Teflon-lined caps; susceptible to hydrolysis by atmospheric moisture over time.

  • Safety (GHS Classification):

    • Signal Word: Warning.

    • Hazards: H315 (Skin Irritant), H319 (Eye Irritant).[2]

    • PPE: Nitrile gloves and safety glasses are mandatory. The alkyl bromide moiety is a potential alkylating agent; avoid inhalation.

References
  • Sigma-Aldrich. (n.d.).[3][4] Trimethyl 4-bromoorthobutyrate Product Specification & MSDS. Retrieved from

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 24860825: Trimethyl 4-bromoorthobutyrate. Retrieved from [3]

  • Guo, X., & Szoka, F. C. (2002). Chemical approaches to triggerable lipid vesicles for drug and gene delivery. Accounts of Chemical Research, 36(5), 335-341. (Contextualizes orthoester liposome stability).
  • Heller, J., & Barr, J. (2002). Poly(ortho esters): synthesis, characterization, properties and uses. Biomacromolecules, 3(2), 217-224. (Foundational text on orthoester polymer synthesis).

Sources

An In-Depth Technical Guide to the Safe Handling of 4-Bromo-1,1,1-trimethoxybutane

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for 4-Bromo-1,1,1-trimethoxybutane. Designed for researchers, scientists, and professionals in drug development, this document synthesizes critical safety information from structurally related compounds to establish a robust framework for risk mitigation in the laboratory setting. Due to the limited availability of a specific Safety Data Sheet (SDS) for 4-Bromo-1,1,1-trimethoxybutane, this guide extrapolates data from analogous bromoalkanes and orthoesters to provide a thorough understanding of the potential hazards and necessary precautions.

Chemical Identity and Hazard Analysis

4-Bromo-1,1,1-trimethoxybutane is a bifunctional organic molecule featuring a terminal bromoalkane and a trimethoxy orthoester group. The safety profile of this compound is therefore influenced by the characteristic reactivity and toxicity of both functionalities.

Compound CAS Number Molecular Formula Molecular Weight
4-Bromo-1,1,1-trimethoxybutaneN/AC₇H₁₅BrO₃227.10 g/mol
Analog: 1,1,1-Trimethoxybutane43083-12-1C₇H₁₆O₃148.20 g/mol
Analog: 4-Bromo-1,1,1-trifluorobutane406-81-5C₄H₆BrF₃190.99 g/mol

The presence of the bromoalkane moiety suggests potential for skin and eye irritation, as well as possible toxicity.[1][2] The orthoester group, while generally less reactive than other carbonyl derivatives, may still pose hazards such as flammability and irritation.[3]

GHS Hazard Classification (Inferred)

Based on analogous compounds, the following GHS classifications are anticipated for 4-Bromo-1,1,1-trimethoxybutane.

Hazard Class Hazard Statement Rationale/Supporting Evidence from Analogs
Flammable LiquidsH226: Flammable liquid and vaporTrimethyl orthobutyrate is a flammable liquid.
Skin Corrosion/IrritationH315: Causes skin irritationBromoalkanes are known to cause skin irritation.[1][2][4]
Serious Eye Damage/Eye IrritationH319: Causes serious eye irritationBoth bromoalkanes and orthoesters can cause serious eye irritation.[1][3][4][5]
Specific target organ toxicity — single exposure (Respiratory tract irritation)H335: May cause respiratory irritationInhalation of vapors may lead to respiratory irritation.[1][4]
Acute Toxicity (Oral, Dermal, Inhalation)H302, H312, H332: Harmful if swallowed, in contact with skin, or if inhaledBromo-organic compounds can exhibit toxicity through various routes of exposure.[2]

Personal Protective Equipment (PPE) Protocol

A stringent PPE protocol is mandatory to minimize exposure and ensure personal safety. The following is a self-validating system for handling 4-Bromo-1,1,1-trimethoxybutane.

PPE_Protocol cluster_ppe Personal Protective Equipment (PPE) Eye_Face Safety Goggles & Face Shield Complete seal around eyes and splash protection are critical. Hand Double Nitrile or Neoprene/Butyl Gloves Change immediately upon contamination. Body Chemical-Resistant Lab Coat Fully buttoned, long-sleeved. Respiratory Fume Hood or Respirator Use in a well-ventilated area.

Caption: Mandatory PPE for handling 4-Bromo-1,1,1-trimethoxybutane.

Safe Handling and Storage

Handling
  • Ventilation: Always handle 4-Bromo-1,1,1-trimethoxybutane in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of vapors.[1][6][7]

  • Preventing Contact: Avoid all personal contact, including inhalation.[1] Wear appropriate protective clothing to prevent skin exposure.[1][8][7]

  • Hygiene: Do not eat, drink, or smoke when using this product.[1] Wash hands and any exposed skin thoroughly after handling.[1][2][4][7]

  • Ignition Sources: Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources.[2][7][9][10] Use non-sparking tools and take precautionary measures against static discharge.[3][7]

Storage
  • Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[1][2][3][4][6][7][9][10]

  • Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases.[7]

  • Storage Conditions: Store locked up.[1][4][7]

Emergency Procedures

A clear and well-rehearsed emergency plan is crucial. The following flowchart outlines the immediate steps to be taken in case of an accidental exposure or spill.

Emergency_Procedures cluster_exposure Exposure Response cluster_spill Spill Response Inhalation Inhalation Remove to fresh air. Seek_Medical_Attention Seek Immediate Medical Attention Inhalation->Seek_Medical_Attention Skin_Contact Skin Contact Flush with running water and soap. Skin_Contact->Seek_Medical_Attention if irritation persists Eye_Contact Eye Contact Rinse with water for several minutes. Eye_Contact->Seek_Medical_Attention Ingestion Ingestion Give a glass of water. Do not induce vomiting. Ingestion->Seek_Medical_Attention Minor_Spill Minor Spill Absorb with inert material (sand, vermiculite). Cleanup Cleanup Place in a labeled container for disposal. Minor_Spill->Cleanup Major_Spill Major Spill Evacuate area, alert emergency services. Major_Spill->Cleanup Decontaminate Decontaminate Area and PPE Cleanup->Decontaminate

Caption: Emergency response workflow for exposure and spills.

Fire-Fighting and Disposal

Fire-Fighting Measures
  • Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[4] There is no restriction on the type of extinguisher which may be used; select media suitable for the surrounding area.[1]

  • Hazards: The compound is considered non-combustible, but containers may burn.[1] May emit corrosive fumes in a fire.[1]

  • Firefighter Protection: Wear self-contained breathing apparatus and full protective gear.[1][7]

Disposal Considerations
  • Dispose of contents and container to an authorized hazardous or special waste collection point in accordance with local regulations.[1][4][7]

Toxicological and Reactivity Profile

Toxicological Information (Inferred)
  • Acute Toxicity: Expected to be harmful if swallowed, in contact with skin, or if inhaled.[2]

  • Irritation: Causes skin and serious eye irritation.[1][2][4] May cause respiratory irritation.[1][4]

  • Systemic Effects: Prolonged or repeated exposure to similar bromo-organic compounds can lead to central nervous system effects such as headache, dizziness, and tremors, and may damage the liver and kidneys.[11]

Reactivity and Stability
  • Stability: Stable under recommended storage conditions.

  • Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.[7] May also react with active metals.[9]

  • Hazardous Decomposition Products: May produce corrosive fumes upon decomposition.[1]

Experimental Protocol: A Self-Validating Workflow for a Generic Reaction

The following represents a generalized, self-validating workflow for using 4-Bromo-1,1,1-trimethoxybutane in a chemical reaction, emphasizing safety at each step.

Reaction_Workflow Start Start: Risk Assessment Prep Preparation - Assemble glassware in fume hood. - Verify functionality of safety equipment. Start->Prep Identify Hazards Reagent_Handling Reagent Handling - Don appropriate PPE. - Measure and dispense 4-Bromo-1,1,1-trimethoxybutane. Prep->Reagent_Handling Verify Setup Reaction Reaction - Conduct under inert atmosphere if necessary. - Monitor temperature and pressure. Reagent_Handling->Reaction Controlled Addition Workup Workup & Quenching - Cautiously add quenching agent. - Perform extractions in fume hood. Reaction->Workup Ensure Completion Purification Purification - e.g., Column chromatography with proper ventilation. Workup->Purification Isolate Product Waste_Disposal Waste Disposal - Segregate halogenated and non-halogenated waste. Purification->Waste_Disposal Collect Fractions End End: Decontaminate & Document Waste_Disposal->End Proper Segregation

Caption: A self-validating experimental workflow for reactions involving 4-Bromo-1,1,1-trimethoxybutane.

This guide is intended to provide a framework for the safe handling of 4-Bromo-1,1,1-trimethoxybutane based on the best available information from analogous compounds. It is imperative that all laboratory personnel conduct their own risk assessments prior to use and adhere to all institutional and regulatory safety guidelines.

References

  • Apollo Scientific. (2023, July 5).
  • New Jersey Department of Health. (2017, April). Hazardous Substance Fact Sheet: Bromoform.
  • Fisher Scientific. (2025, December 22). SAFETY DATA SHEET: 4-Bromo-1,1,2-trifluoro-1-butene.
  • PubChem. 4-Bromo-1,1,2-trifluorobut-1-ene.
  • MilliporeSigma. (2025, April 28).
  • Fisher Scientific. (2025, December 19).
  • BenchChem. (2025). Personal protective equipment for handling 4-Bromo-3-iodophenol.
  • TCI Chemicals. (2025, March 28).
  • Echemi. (n.d.).
  • Santa Cruz Biotechnology. (n.d.).
  • Chemos GmbH & Co.KG. (2024, November 12).
  • PubChem. 1,1,1-Trimethoxybutane.
  • Sigma-Aldrich. (n.d.).
  • Sigma-Aldrich. (n.d.). 4-Bromo-1,1,1-trifluorobutane AldrichCPR.
  • Organic Syntheses. (n.d.). Anthraquinone, 1-methylamino-4-bromo-.
  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
  • Agency for Toxic Substances and Disease Registry (ATSDR). (2014). Toxicological Profile for 1-Bromopropane.
  • Saikia, I., Borah, A. J., & Phukan, P. (2016). Use of Bromine and Bromo-Organic Compounds in Organic Synthesis. Chemical Reviews, 116(12), 6837–7042.
  • BenchChem. (2025). Personal protective equipment for handling 4-Bromo-3-hydroxy-2-naphthoic acid.
  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals.
  • PubChem. 4-Bromo-1,1,3-trimethylcyclohexane.
  • BenchChem. (2025). Personal protective equipment for handling 1,4-di-tert-Butyl-2,5-dimethoxybenzene.
  • Gray, G. M. (1983). Method for the preparation of (e)-4-bromo-2-methylbut-2-en-1-al.
  • Zucco, C., et al. (2014). Recent synthetic applications of trichloro(bromo)methyl containing organic compounds. Journal of the Brazilian Chemical Society, 25(10), 1735-1763.

Sources

An In-depth Technical Guide to the Hazards of Trimethyl 4-bromoorthobutyrate for Research and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: A Proactive Stance on Chemical Safety in Innovative Research

In the fast-paced environment of pharmaceutical research and development, the introduction of novel chemical entities is a daily occurrence. Among these, reagents like trimethyl 4-bromoorthobutyrate (CAS No: 55444-67-2) serve as critical building blocks in the synthesis of complex molecules. However, with great utility comes the inherent responsibility of ensuring the safety of the researchers and scientists who handle these materials. This guide is crafted not as a mere recitation of safety data sheet information, but as a deep dive into the intrinsic hazards of trimethyl 4-bromoorthobutyrate. It is intended to arm the laboratory professional with a comprehensive understanding of the risks, the scientific rationale behind safety protocols, and the practical knowledge to mitigate potential harm. Our approach is rooted in the E-E-A-T principles – Expertise, Experience, Authoritativeness, and Trustworthiness – to provide a self-validating system of chemical safety management.

Chemical and Physical Hazard Profile of Trimethyl 4-bromoorthobutyrate

Trimethyl 4-bromoorthobutyrate, also known as 4-Bromo-1,1,1-trimethoxybutane, is a combustible liquid with a flashpoint of 73°C (163.4°F) in a closed cup.[1] Its molecular structure, featuring a reactive bromine atom, is key to its utility in organic synthesis, but also the source of its primary hazards.

PropertyValueSource
CAS Number 55444-67-2[1]
Molecular Formula C7H15BrO3[1]
Molecular Weight 227.10 g/mol [1]
Appearance Liquid[1]
Boiling Point 70 °C at 0.7 mmHg[1]
Density 1.309 g/mL at 25 °C[1]
Flash Point 73 °C (163.4 °F) - closed cup[1]
Storage Temperature 2-8°C[2]

The combustibility of this compound necessitates storage away from heat, sparks, open flames, and other ignition sources.[2][3][4][5][6][7][8][9][10] Its relatively low boiling point under vacuum suggests that it has a significant vapor pressure at ambient temperatures, increasing the risk of inhalation exposure.

Toxicological Hazards: An In-Depth Analysis

The primary toxicological concerns with trimethyl 4-bromoorthobutyrate stem from its classification as an irritant and its nature as an organobromine compound, a class of chemicals that can act as alkylating agents.[1][11][12][13]

Immediate Health Effects: Irritation and Sensitization

Trimethyl 4-bromoorthobutyrate is classified as a substance that causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1][11]

  • Skin Irritation: Direct contact with the liquid can cause redness, itching, and inflammation. Prolonged or repeated exposure can lead to dermatitis. The lipophilic nature of the compound allows it to penetrate the outer layers of the skin, causing disruption of cell membranes and triggering an inflammatory response.

  • Eye Irritation: Contact with the eyes is likely to cause significant irritation, pain, and potential damage to the cornea. The immediate flushing of the eyes with copious amounts of water is critical to mitigate damage.

  • Respiratory Irritation: Inhalation of vapors or aerosols can irritate the mucous membranes of the respiratory tract, leading to coughing, shortness of breath, and a sore throat.[3][5][14]

Systemic Toxicity and Long-Term Health Risks: The Alkylating Agent Threat

Beyond its immediate irritant effects, the greater concern for researchers is the potential for long-term health effects due to its classification as an organobromine compound and its potential to act as an alkylating agent.[1][12][13] Alkylating agents are reactive compounds that can transfer an alkyl group to nucleophilic sites on biological macromolecules, most significantly DNA.[15][16][17]

This alkylation of DNA can have severe consequences:

  • Mutagenicity: By altering the structure of DNA, alkylating agents can cause mutations in the genetic code.[18]

  • Carcinogenicity: The accumulation of mutations can lead to uncontrolled cell growth and the development of cancer.[1][12][13][17]

  • Reproductive Toxicity: Damage to the DNA of germ cells (sperm and eggs) can lead to adverse reproductive outcomes.

Diagram: Postulated Mechanism of Toxicity for Trimethyl 4-bromoorthobutyrate

G Postulated Mechanism of Toxicity cluster_exposure Exposure Routes cluster_disposition Toxicokinetics cluster_toxicity Toxicological Effects Inhalation Inhalation of Vapors Absorption Absorption into Bloodstream Inhalation->Absorption Dermal Dermal Contact Dermal->Absorption Ingestion Accidental Ingestion Ingestion->Absorption Distribution Distribution to Tissues & Organs Absorption->Distribution Metabolism Metabolism (potential for reactive intermediates) Distribution->Metabolism Irritation Local Irritation (Skin, Eyes, Respiratory Tract) Distribution->Irritation Alkylation Alkylation of DNA & Proteins Distribution->Alkylation Excretion Excretion Metabolism->Excretion CellularDamage Cellular Damage & Oxidative Stress Alkylation->CellularDamage LongTerm Long-Term Effects (Mutagenicity, Carcinogenicity) CellularDamage->LongTerm

Caption: Postulated pathway from exposure to long-term health effects.

Risk Mitigation and Safe Handling Protocols

A thorough understanding of the hazards of trimethyl 4-bromoorthobutyrate allows for the development of robust safety protocols. The following are essential for any laboratory handling this compound.

Engineering Controls: The First Line of Defense
  • Chemical Fume Hood: All handling of trimethyl 4-bromoorthobutyrate, including weighing, transferring, and use in reactions, must be conducted in a properly functioning chemical fume hood to prevent the inhalation of vapors.

  • Ventilation: The laboratory should have adequate general ventilation to ensure that any fugitive emissions are diluted and removed from the work area.

  • Eyewash Stations and Safety Showers: Easily accessible and regularly tested eyewash stations and safety showers are mandatory in any area where this chemical is handled.[2][6][7]

Personal Protective Equipment (PPE): A Critical Barrier

The selection of appropriate PPE is crucial for preventing contact with trimethyl 4-bromoorthobutyrate.

PPE ItemSpecificationRationale
Gloves Silver Shield®/4H® or Viton™ These materials offer excellent resistance to a broad range of chemicals, including halogenated organic compounds.[7][9][10][24][25][26][27][28] Standard nitrile or latex gloves may not provide adequate protection and should be avoided for anything other than incidental contact.
Eye Protection Chemical splash goggles and a face shieldGoggles provide a seal around the eyes to protect against splashes, while a face shield offers an additional layer of protection for the entire face.
Lab Coat Flame-resistant lab coat with long sleeves and a secure closureProtects the skin and clothing from splashes. A flame-resistant coat is recommended due to the combustible nature of the chemical.
Respiratory Protection Air-purifying respirator with organic vapor cartridgesIn situations where engineering controls may not be sufficient to maintain exposure below acceptable limits, or during spill cleanup, a NIOSH-approved respirator is necessary.[3][4][11]

Diagram: Personal Protective Equipment (PPE) Ensemble

G Required PPE for Handling Trimethyl 4-bromoorthobutyrate cluster_head Head & Face cluster_body Body cluster_hands Hands Goggles Chemical Splash Goggles FaceShield Face Shield Respirator Air-Purifying Respirator (Organic Vapor Cartridges) LabCoat Flame-Resistant Lab Coat Gloves Silver Shield®/4H® or Viton™ Gloves

Caption: Recommended PPE for comprehensive protection.

Emergency Procedures: Preparedness and Response

In the event of an exposure or spill, a rapid and informed response is critical to minimizing harm.

First Aid Measures
  • Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[6][7]

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[6]

  • Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Seek immediate medical attention.[5][6]

Spill and Leak Cleanup

For small spills (less than 100 mL) that can be safely handled by trained laboratory personnel:

  • Evacuate and Ventilate: Evacuate all non-essential personnel from the area and ensure the fume hood is operating at maximum capacity.

  • Don Appropriate PPE: Wear the full PPE ensemble as described in section 3.2.

  • Contain the Spill: Use a chemical absorbent material, such as vermiculite or a commercial spill pillow, to contain the spill and prevent it from spreading.

  • Neutralize (with caution): While there is no specific universal neutralizer for organobromides, for acidic byproducts that may form upon decomposition, a weak base like sodium bicarbonate can be cautiously applied.[29][30][31]

  • Absorb and Collect: Once the spill is absorbed, carefully collect the material using non-sparking tools and place it in a clearly labeled, sealed container for hazardous waste disposal.

  • Decontaminate the Area: Decontaminate the spill area with a detergent solution, followed by a rinse with water.[5][14][32][33][34] Some studies suggest that a solution of sodium dodecyl sulfate in isopropanol can be effective in decontaminating surfaces from alkylating agents.[5][14] A final wipe with 70% ethanol can be performed.

  • Dispose of Waste: All contaminated materials, including PPE, must be disposed of as hazardous waste in accordance with institutional and regulatory guidelines.

For large spills, or any spill that you are not comfortable or equipped to handle, evacuate the area immediately and contact your institution's emergency response team.

Waste Disposal: A Cradle-to-Grave Responsibility

All waste containing trimethyl 4-bromoorthobutyrate, including unreacted material, contaminated solutions, and spill cleanup debris, must be treated as hazardous waste. Organobromine production wastes are regulated under the Resource Conservation and Recovery Act (RCRA).[3][6][11] Specific waste codes may apply depending on the process that generated the waste.[3][11]

  • Collection: Collect all waste in compatible, properly labeled, and sealed containers.

  • Labeling: Labels should clearly indicate "Hazardous Waste" and list the chemical constituents.

  • Storage: Store waste containers in a designated satellite accumulation area that is secure and has secondary containment.

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety department, which will use a licensed hazardous waste disposal company.

Conclusion: Fostering a Culture of Safety

Trimethyl 4-bromoorthobutyrate is a valuable reagent in the pursuit of new medicines and scientific discoveries. However, its potential hazards demand a high level of respect and meticulous adherence to safety protocols. By understanding the chemical and toxicological properties of this compound, implementing robust engineering controls, utilizing the correct personal protective equipment, and being prepared for emergencies, researchers can work with this chemical safely and effectively. This guide serves as a testament to the principle that scientific advancement and a deeply ingrained culture of safety are not mutually exclusive but are, in fact, inextricably linked.

References

  • PubChem. (n.d.). 4-Bromo-1,1,1-trimethoxybutane. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Safety Data Sheet: Methyl 4-bromobutyrate. Retrieved from a cached version of the product's SDS.
  • Fisher Scientific. (n.d.). Safety Data Sheet: Ethyl 4-bromobutyrate. Retrieved from a cached version of the product's SDS.
  • Favier, B., et al. (2015). Efficacy of Two Cleaning Solutions for the Decontamination of 10 Antineoplastic Agents in the Biosafety Cabinets of a Hospital Pharmacy. PLOS ONE, 10(11), e0142338. Retrieved from [Link]

  • Ghassemi, H., & Harrad, S. (2007). Metabolism of organobromine compounds. Environment International, 33(5), 626-640. Retrieved from [Link]

  • Darley. (n.d.). Silver Shield/4H Hazmat Gloves. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Trimethyl 4-Bromoorthobutyrate. Retrieved from [Link]

  • Thermo Fisher Scientific. (n.d.). Safety Data Sheet: Bromotrimethylsilane. Retrieved from a cached version of the product's SDS.
  • Wikipedia. (n.d.). Organobromine compound. Retrieved from [Link]

  • Qiji Chemical. (n.d.). Bromoalkanes in Pharmaceutical Intermediates: Applications and Toxicity Profiles. Retrieved from [Link]

  • All Safety Products. (n.d.). Chemical Resistant Butyl/Viton(R) Gloves. Retrieved from [Link]

  • D'Souza, R., et al. (1983). Theobromine kinetics and metabolic disposition. Clinical Pharmacology & Therapeutics, 34(4), 546-555. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (2018). Toxicological Profile for Bromomethane. Retrieved from [Link]

  • Dartmouth College. (n.d.). Personal Protective Equipment in Chemistry. Retrieved from [Link]

  • Lab Manager. (2024, December 31). How to Neutralize Chemical Spills. Retrieved from [Link]

  • Harshini Fire Protection Equipments & Services. (n.d.). Viton Chemical Resistant Glove. Retrieved from [Link]

  • New Pig. (n.d.). SHOWA 893 Viton Gloves. Retrieved from [Link]

  • Taylor, D. (n.d.). Toxicokinetics of the Flame Retardant Hexabromocyclododecane Alpha: Effect of Dose, Timing, Route, Repeated Exposure, and Metabolism. Retrieved from [Link]

  • National Center for Biotechnology Information. (2015, March 10). Alkylating Agents. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. Retrieved from [Link]

  • González-González, A., et al. (2022). Alkylating Agent-Induced Toxicity and Melatonin-Based Therapies. Antioxidants, 11(4), 621. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • Wikipedia. (n.d.). Alkylating antineoplastic agent. Retrieved from [Link]

  • GMP Plastics. (2025, March 12). Neutralizing Chemical Spills in the Lab. Retrieved from [Link]

  • Timbrell, J. A. (2009). Principles of Biochemical Toxicology (4th ed.). Informa Healthcare.
  • Bussières, J. F., et al. (2014). Comparison of Decontamination Efficacy of Cleaning Solutions on a Biological Safety Cabinet Workbench Contaminated by Cyclophosphamide. The Canadian Journal of Hospital Pharmacy, 67(5), 349–356. Retrieved from [Link]

  • National Institute for Occupational Safety and Health. (n.d.). NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]

  • Brennand, J., & Margison, G. P. (1986). Reduction of the toxicity and mutagenicity of alkylating agents in mammalian cells harboring the Escherichia coli alkyltransferase gene. Proceedings of the National Academy of Sciences, 83(17), 6292-6296. Retrieved from [Link]

  • Colvin, M. (2000). Alkylating Agents. In R. C. Bast Jr., D. W. Kufe, R. E. Pollock, R. R. Weichselbaum, J. F. Holland, & E. Frei III (Eds.), Holland-Frei Cancer Medicine (5th ed.). BC Decker. Retrieved from [Link]

  • University of California, Berkeley. (n.d.). Spill Cleanup Quick Reference. Retrieved from a cached university safety document.
  • American Society of Health-System Pharmacists. (n.d.). Decontamination and Cleaning. Retrieved from [Link]

  • National Institute for Occupational Safety and Health. (2007). NIOSH Pocket Guide to Chemical Hazards (DHHS (NIOSH) Publication No. 2005-149). Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1998, May 4). Hazardous Waste Management System; Identification and Listing of Hazardous Waste; Carbamate Production. Federal Register, 63(85), 24595-24629. Retrieved from [Link]

  • National Institute for Occupational Safety and Health. (n.d.). NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]

  • Enviro Safetech. (2019). NIOSH Pocket Guide To Chemical Hazards.
  • Hansel, S., et al. (2006). Detergents and disinfectants currently used in hospital pharmacies: Abilities for removing and degrading cytotoxic drugs. GERPAC. Retrieved from [Link]

  • Stratex. (2020, November 18). How-to: Neutralise Chemical Spills. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, October 14). Toxicokinetics Overview. Retrieved from [Link]

  • National Institute for Occupational Safety and Health. (n.d.). Pocket Guide to Chemical Hazards Introduction. Retrieved from [Link]

  • AETCM Emergency Medicine. (2025, July 25). Organophosphorus Poisoning. Retrieved from [Link]

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13C NMR chemical shifts of 4-Bromo-1,1,1-trimethoxybutane

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Structural Elucidation and Stability Profiling of 4-Bromo-1,1,1-trimethoxybutane via 13C NMR

Core Directive: The Analytical Challenge

4-Bromo-1,1,1-trimethoxybutane is a bifunctional building block of increasing utility in convergent synthesis. It combines a hard electrophile (orthoester) and a soft electrophile (alkyl bromide) within a single aliphatic tether.[1][2] However, its utility is matched by its fragility; the orthoester moiety is hypersensitive to acid-catalyzed hydrolysis, often degrading into the corresponding ester (methyl 4-bromobutyrate) during standard workups.[1]

This guide moves beyond simple spectral listing. It establishes a self-validating NMR protocol designed to confirm structural integrity and quantify trace hydrolysis products before the material is committed to high-value coupling reactions.

Structural Analysis & Chemical Shift Assignments

The 13C NMR spectrum of 4-Bromo-1,1,1-trimethoxybutane presents a distinct fingerprint. The molecule possesses symmetry in the methoxy groups but asymmetry in the alkyl chain.[1][2]

Predicted Chemical Shift Table

Note: Shifts are referenced to CDCl3 (77.16 ppm).[1][2] Values are derived from additive substituent increments and fragment correlation (Trimethyl orthobutyrate + 1-Bromobutane).

Carbon PositionAssignmentChemical Shift (

, ppm)
Multiplicity (DEPT-135)Diagnostic Character
C1 Orthoester Quaternary114.5 – 115.5 AbsentCritical Identity Peak. Disappears upon hydrolysis.[1][2]
OMe Trimethoxy Groups49.0 – 50.0 Positive (

)
Intense signal (3x carbon count).[1][2]
C4

-Bromo Methylene
33.0 – 33.8 Negative (

)
Deshielded by Br.[1][2] Characteristic of primary alkyl bromides.
C2

-Orthoester Methylene
30.5 – 32.0 Negative (

)
Shielded relative to ester carbonyl

-carbons.[1][2]
C3 Central Methylene27.5 – 29.0 Negative (

)
Shielded by chain position, deshielded by

-effect of Br.[1][2]
Mechanistic Insight on Shifts
  • The Orthoester Anomaly (C1): Unlike esters (

    
     ~174 ppm) or carbonates (
    
    
    
    ~155 ppm), the orthoester carbon resonates significantly upfield (~115 ppm).[1][2] This is due to the lack of a
    
    
    -system (carbonyl) and the heavy shielding from the electron-rich oxygen cage.[1] If you see a peak >170 ppm, your sample has hydrolyzed. [1]
  • The Bromine Heavy Atom Effect (C4): The Carbon attached to Bromine (C4) typically resonates at ~33 ppm.[1][2] While electronegativity suggests a downfield shift, the "Heavy Atom Effect" (spin-orbit coupling) keeps this shift moderate compared to chlorides (~45 ppm).[1]

  • Substituent Additivity:

    • Base Alkane: ~13-34 ppm.[1][2][3]

    • 
      -Effect (Br): +20 ppm (Deshielding).[1][2]
      
    • 
      -Effect (Br): +10 ppm (Deshielding on C3).[1][2]
      
    • 
      -Effect (Br): -2 to -4 ppm (Shielding on C2).[1][2]
      

Visualization: Structural Logic & Assignment

The following diagram maps the logical flow of assignment and the competing hydrolysis pathway that must be monitored.

G Molecule 4-Bromo-1,1,1- trimethoxybutane C1 C1 (Orthoester) ~115.0 ppm (Quaternary) Molecule->C1 Identity Signal OMe OMe Groups ~49.5 ppm (Intense) Molecule->OMe Symmetry C4 C4 (CH2-Br) ~33.5 ppm (Deshielded) Molecule->C4 Functional Handle Hydrolysis Hydrolysis Product (Methyl 4-bromobutyrate) C1->Hydrolysis Acid Trace EsterC Ester Carbonyl ~173 ppm Hydrolysis->EsterC Impurity Marker

Figure 1: Structural assignment logic and the critical hydrolysis diagnostic pathway.[1]

Experimental Protocol: The "Basic" Approach

Standard NMR preparation using untreated


 is the primary cause of orthoester degradation due to trace HCl formation in the solvent (especially in older bottles).[1][2]
Reagents & Materials
  • Solvent:

    
     (99.8% D) with 0.03% v/v TMS.[1][2]
    
  • Stabilizer: Basic Alumina (Activity Grade I) or

    
     (anhydrous).[1][2]
    
  • Tube: 5mm Precision NMR tube.

Step-by-Step Methodology
  • Solvent Neutralization (Critical):

    • Pass 1.0 mL of

      
       through a short pipette column containing ~50 mg of Basic Alumina directly into a clean vial.
      
    • Why: This neutralizes photolytically generated DCl, preventing immediate hydrolysis of the orthoester.[1][2]

  • Sample Preparation:

    • Dissolve 30-50 mg of 4-Bromo-1,1,1-trimethoxybutane in 0.6 mL of the neutralized

      
      .
      
    • Note: Do not use heat to assist dissolution.[1][2]

  • Acquisition Parameters (Bruker/Varian 400 MHz equivalent):

    • Pulse Sequence: zgpg30 (Power-gated decoupling).[1][2]

    • Relaxation Delay (D1): Set to 3.0 - 5.0 seconds .

    • Reasoning: The quaternary orthoester carbon (C1) has a long spin-lattice relaxation time (

      
      ).[1][2] Short delays will suppress this diagnostic peak, leading to false assumptions of low purity.[1][2]
      
    • Scans: Minimum 256 (due to low sensitivity of quaternary C).

    • Spectral Width: -10 to 220 ppm.[1][2]

Quality Control: The "115 vs 174" Rule

In a drug development context, the purity of the linker is paramount.[1][2] Use this binary check to validate the material:

  • Pass: Signal at 115 ppm present. Signal at 173-174 ppm is absent or <1% integral.[1][2]

  • Fail: Signal at 115 ppm is weak/absent. Dominant signal at 173-174 ppm (Ester Carbonyl) and appearance of methanol peak (~50 ppm, distinct from orthoester OMe).[1][2]

Impurity Profile Visualization

QC Sample Crude Sample (Post-Synthesis) NMR 13C NMR Acquisition (Neutralized CDCl3) Sample->NMR Check Check Region 110 - 180 ppm NMR->Check Pass PASS: Peak @ 115 ppm No Peak @ 174 ppm Check->Pass Orthoester Intact Fail FAIL: Peak @ 174 ppm (Ester Hydrolysis) Check->Fail Hydrolysis Detected Action Action: Re-synthesize via Pinner Reaction Fail->Action

Figure 2: Quality Control Decision Tree for Orthoester Validation.

References

  • General 13C Chemical Shift Tables & Substituent Effects

    • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1][2] Structure Determination of Organic Compounds. Springer.[1][2] [1]

  • Spectral Data for Trimethyl Orthobutyrate (Fragment Reference)

    • PubChem Database.[1][2] CID 123512.[1][2]

  • Spectral Data for 1-Bromobutane (Fragment Reference)

    • National Institute of Advanced Industrial Science and Technology (AIST).[1][2] Spectral Database for Organic Compounds (SDBS).[1][2][4] SDBS No. 1165.[1][2] [1]

  • Orthoester Synthesis and Stability

    • McElvain, S. M., & Nelson, J. W. (1942).[1][2] The Preparation of Orthoesters.[1][2] Journal of the American Chemical Society.[1][2]

Sources

Methodological & Application

Synthesis of 4-Bromo-1,1,1-trimethoxybutane: A Detailed Guide for Advanced Chemical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive application note provides a detailed protocol for the synthesis of 4-Bromo-1,1,1-trimethoxybutane, a valuable bifunctional building block in organic synthesis, particularly for the introduction of a protected aldehyde functionality at the terminus of a four-carbon chain. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis. We will delve into the strategic considerations for its synthesis, a step-by-step experimental protocol, the underlying reaction mechanism, and essential characterization data. The presented methodology is designed to be robust and reproducible, with an emphasis on the rationale behind key experimental choices to ensure both high yield and purity.

Introduction: The Synthetic Utility of 4-Bromo-1,1,1-trimethoxybutane

4-Bromo-1,1,1-trimethoxybutane is a versatile chemical intermediate that possesses two key functional groups: a terminal bromine atom and a trimethyl acetal. The bromine atom serves as a reactive handle for nucleophilic substitution or organometallic coupling reactions, allowing for the facile introduction of the four-carbon backbone into a target molecule. The trimethyl acetal group is a stable protecting group for an aldehyde functionality. This protecting group is robust under a variety of reaction conditions, including those that are basic, nucleophilic, or involve organometallic reagents. The aldehyde can be readily deprotected under acidic conditions when desired. This "masked" aldehyde functionality makes 4-Bromo-1,1,1-trimethoxybutane a valuable reagent in multi-step syntheses of complex molecules, including pharmaceuticals and agrochemicals.[1]

Strategic Approach to Synthesis

The synthesis of 4-Bromo-1,1,1-trimethoxybutane can be approached through several strategic disconnections. A highly effective and practical route involves a two-step process starting from commercially available cyclopropanecarboxaldehyde. This strategy is advantageous due to the accessibility of the starting materials and the relatively mild reaction conditions.

The overall synthetic transformation is as follows:

  • Ring-opening and Halogenation: Cyclopropanecarboxaldehyde undergoes a Lewis acid-catalyzed reaction with an acyl bromide (e.g., acetyl bromide) to induce ring-opening of the cyclopropane ring and formation of a stable enol ester intermediate, 4-bromo-1-acetoxy-1-butene.

  • Acetalization: The enol ester is then treated with methanol in the presence of an acid catalyst to form the desired 4-Bromo-1,1,1-trimethoxybutane. The use of trimethyl orthoformate as a dehydrating agent can drive this equilibrium reaction to completion.

This approach is particularly elegant as it constructs the required carbon skeleton and introduces the two desired functionalities in a controlled manner.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of related 4-halobutyraldehyde acetals.[1]

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMolesNotes
Cyclopropanecarboxaldehyde70.0932.2 g0.46
Acetyl bromide122.9556.3 g0.456
Zinc chloride (anhydrous)136.302.0 g0.015Lewis acid catalyst
Ethyl acetate (anhydrous)88.11350 mL-Solvent
Methanol (anhydrous)32.04150 g4.68Reagent and solvent
Trimethyl orthoformate106.1210 g0.094Dehydrating agent
Amberlyst 15-2.5 g-Acid catalyst
5% Sodium carbonate solution-As needed-For workup
Saturated sodium chloride solution (brine)-As needed-For workup
Anhydrous sodium sulfate142.04As needed-Drying agent
Step 1: Synthesis of 4-bromo-1-acetoxy-1-butene
  • To a dry 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous ethyl acetate (350 mL) and anhydrous zinc chloride (2.0 g).

  • Prepare a solution of acetyl bromide (56.3 g) in the dropping funnel.

  • Add cyclopropanecarboxaldehyde (32.2 g) to the reaction flask.

  • Begin stirring and slowly add the acetyl bromide solution dropwise to the reaction mixture over approximately 2 hours, maintaining the internal temperature between 40-45 °C using a water bath.

  • After the addition is complete, continue stirring the mixture at 45 °C for an additional 4 hours.

  • Cool the reaction mixture to room temperature and carefully wash with a 5% aqueous sodium carbonate solution until the aqueous layer is basic.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude 4-bromo-1-acetoxy-1-butene.

  • The crude product can be purified by vacuum distillation.

Step 2: Synthesis of 4-Bromo-1,1,1-trimethoxybutane
  • In a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the crude 4-bromo-1-acetoxy-1-butene (assuming quantitative yield from the previous step, ~0.070 mol), anhydrous methanol (150 g), and trimethyl orthoformate (10 g).

  • Add Amberlyst 15 (2.5 g) to the mixture.

  • Stir the reaction mixture and heat to reflux for 3-5 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Once the reaction is complete, cool the mixture to room temperature and filter to remove the Amberlyst 15 resin.

  • Neutralize the filtrate by adding a small amount of sodium bicarbonate and stir for 15 minutes.

  • Filter the mixture and concentrate the filtrate under reduced pressure to remove excess methanol and other volatile components.

  • The residue is then taken up in diethyl ether and washed with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product is purified by vacuum distillation to afford 4-Bromo-1,1,1-trimethoxybutane as a colorless liquid.

Reaction Mechanism and Rationale

The formation of the trimethyl acetal from the enol ester intermediate proceeds via an acid-catalyzed pathway.[2]

  • Protonation of the Enol Ester: The acid catalyst (Amberlyst 15) protonates the carbonyl oxygen of the acetate group, making it a better leaving group.

  • Nucleophilic Attack by Methanol: A molecule of methanol acts as a nucleophile and attacks the carbonyl carbon, leading to a tetrahedral intermediate.

  • Elimination of Acetic Acid: The intermediate collapses, eliminating a molecule of acetic acid and forming a protonated enol ether.

  • Protonation of the Enol Ether: The double bond of the enol ether is protonated, generating a resonance-stabilized carbocation.

  • Nucleophilic Attack by Methanol: A second molecule of methanol attacks the carbocation.

  • Formation of the Hemiacetal Ether: Deprotonation of the resulting oxonium ion yields a hemiacetal ether.

  • Formation of the Acetal: The hydroxyl group of the hemiacetal ether is protonated, forming a good leaving group (water). Subsequent elimination of water and nucleophilic attack by a third molecule of methanol, followed by deprotonation, yields the final trimethyl acetal product.

The use of trimethyl orthoformate is crucial as it acts as a scavenger for the water produced during the reaction, thus driving the equilibrium towards the formation of the acetal.[3]

Visualization of the Synthetic Workflow

SynthesisWorkflow cluster_step1 Step 1: Synthesis of 4-bromo-1-acetoxy-1-butene cluster_step2 Step 2: Synthesis of 4-Bromo-1,1,1-trimethoxybutane Cyclopropanecarboxaldehyde Cyclopropanecarboxaldehyde Reaction1 Reaction1 Cyclopropanecarboxaldehyde->Reaction1 AcetylBromide Acetyl Bromide AcetylBromide->Reaction1 ZnCl2 ZnCl2 (cat.) ZnCl2->Reaction1 Intermediate 4-bromo-1-acetoxy-1-butene Reaction2 Reaction2 Intermediate->Reaction2 Reaction1->Intermediate Ethyl Acetate, 40-45 °C Methanol Methanol Methanol->Reaction2 TMOF Trimethyl Orthoformate TMOF->Reaction2 Amberlyst15 Amberlyst 15 (cat.) Amberlyst15->Reaction2 Product 4-Bromo-1,1,1-trimethoxybutane Reaction2->Product Reflux

Caption: Synthetic workflow for 4-Bromo-1,1,1-trimethoxybutane.

Characterization and Expected Data

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

PropertyExpected Value
AppearanceColorless liquid
Molecular FormulaC₇H₁₅BrO₃
Molecular Weight243.10 g/mol
Boiling PointExpected to be in the range of 70-90 °C at reduced pressure.
¹H NMR (CDCl₃, 400 MHz)
δ (ppm) ~3.4 (t, 2H)-CH₂Br
δ (ppm) ~3.3 (s, 9H)-C(OCH₃)₃
δ (ppm) ~2.0 (m, 2H)-CH₂-CH₂Br
δ (ppm) ~1.8 (m, 2H)-CH₂-CH₂(OCH₃)₃
¹³C NMR (CDCl₃, 100 MHz)
δ (ppm) ~110-C(OCH₃)₃
δ (ppm) ~52-OCH₃
δ (ppm) ~33-CH₂Br
δ (ppm) ~30-CH₂-CH₂Br
δ (ppm) ~25-CH₂-C(OCH₃)₃
FT-IR (neat, cm⁻¹)
2950-2850C-H stretch
1100-1000C-O stretch (acetal)
650-550C-Br stretch

Note: The predicted NMR chemical shifts are based on analogous structures and may vary slightly.[4][5]

Safety and Handling

  • Acetyl bromide is corrosive and lachrymatory. It reacts violently with water and alcohols. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Cyclopropanecarboxaldehyde is flammable and an irritant.

  • Trimethyl orthoformate is flammable.

  • Methanol is flammable and toxic.

  • Standard laboratory safety practices should be followed throughout the procedure.

Conclusion

The synthesis of 4-Bromo-1,1,1-trimethoxybutane presented herein provides a reliable and scalable method for accessing this valuable synthetic intermediate. The two-step procedure, commencing with the ring-opening of cyclopropanecarboxaldehyde, offers a practical approach for research and development laboratories. The detailed protocol and mechanistic insights are intended to empower chemists to successfully prepare this compound and utilize its unique bifunctionality in their synthetic endeavors.

References

  • Process for preparing derivatives of 4-halobutyraldehyde. (2004). US20040192958A1.
  • A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. (2018). ACS Omega, 3(5), 5343-5351. [Link]

  • Acetal Formation. (2019). Chemistry LibreTexts. [Link]

Sources

Application Notes and Protocols for the Synthesis of 4-Bromo-1,1,1-trimethoxybutane

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed experimental protocol for the synthesis of 4-Bromo-1,1,1-trimethoxybutane, a valuable bifunctional molecule for organic synthesis and drug discovery. The protocol outlines a robust two-step synthetic sequence commencing with the readily available starting material, γ-butyrolactone. The first step involves the acid-catalyzed ring-opening and esterification of γ-butyrolactone to yield methyl 4-bromobutyrate. The subsequent step details the conversion of the methyl ester to the desired trimethyl orthoester. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth technical details, mechanistic insights, and safety considerations.

Introduction

4-Bromo-1,1,1-trimethoxybutane is a synthetic intermediate of significant interest due to its orthogonal reactive sites. The terminal bromo- functionality serves as a versatile handle for nucleophilic substitution and cross-coupling reactions, while the trimethyl orthoester group acts as a protected carboxylic acid derivative, stable under basic and nucleophilic conditions but readily hydrolyzed to the corresponding ester or carboxylic acid under acidic conditions. This dual functionality makes it an attractive building block in the synthesis of complex molecules, including pharmaceuticals and agrochemicals.

The synthetic strategy presented herein is designed for efficiency and scalability, utilizing common laboratory reagents and techniques. The rationale behind the choice of reagents and reaction conditions is discussed to provide a comprehensive understanding of the chemical transformations.

Physicochemical Properties

A summary of the key physicochemical properties for the starting material and the key intermediate is presented in Table 1. The properties for the final product are predicted based on the structure and related compounds.

Property γ-Butyrolactone Methyl 4-bromobutyrate 4-Bromo-1,1,1-trimethoxybutane (Predicted)
CAS Number 96-48-04897-84-1N/A
Molecular Formula C₄H₆O₂C₅H₉BrO₂C₇H₁₅BrO₃
Molecular Weight 86.09 g/mol 181.02 g/mol 227.09 g/mol
Appearance Colorless oily liquidColorless to pale yellow liquidColorless liquid
Boiling Point 204-205 °C75-77 °C at 15 mmHg~80-90 °C at low pressure
Density 1.12 g/cm³1.43 g/cm³~1.3 g/cm³
Solubility Miscible with water and most organic solventsInsoluble in water, soluble in most organic solventsSoluble in most organic solvents

Experimental Workflow

The synthesis of 4-Bromo-1,1,1-trimethoxybutane is accomplished via a two-step process as illustrated in the workflow diagram below.

SynthesisWorkflow cluster_step1 Step 1: Synthesis of Methyl 4-bromobutyrate cluster_step2 Step 2: Synthesis of 4-Bromo-1,1,1-trimethoxybutane GBL γ-Butyrolactone HBr_MeOH HBr, Methanol GBL->HBr_MeOH Ring-opening & Esterification M4B Methyl 4-bromobutyrate HBr_MeOH->M4B NaOMe Sodium Methoxide, Methanol M4B->NaOMe Orthoester Formation Target 4-Bromo-1,1,1-trimethoxybutane NaOMe->Target

Caption: Synthetic workflow for 4-Bromo-1,1,1-trimethoxybutane.

Detailed Experimental Protocols

Step 1: Synthesis of Methyl 4-bromobutyrate from γ-Butyrolactone

Mechanistic Insight: This reaction proceeds via an acid-catalyzed ring-opening of the lactone by the bromide ion, followed by a Fischer esterification of the resulting 4-bromobutyric acid with methanol. Using a solution of HBr in methanol provides both the necessary acid catalyst and the nucleophile for esterification in a single reagent.

Materials:

  • γ-Butyrolactone (1.0 eq)

  • 33 wt% Hydrogen bromide in acetic acid or a solution of HBr in methanol

  • Methanol (as solvent and reagent)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a stirred solution of γ-butyrolactone (e.g., 86.1 g, 1.0 mol) in methanol (200 mL) in a round-bottom flask, slowly add a solution of hydrogen bromide (e.g., 1.2 eq) at 0 °C (ice bath). The addition should be done cautiously as the reaction can be exothermic.

  • After the addition is complete, equip the flask with a reflux condenser and heat the mixture to reflux (approximately 65-70 °C) for 12-24 hours. The progress of the reaction can be monitored by TLC or GC-MS.

  • After cooling to room temperature, carefully neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate, 3 x 100 mL).

  • Combine the organic layers and wash with brine (1 x 100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude methyl 4-bromobutyrate can be purified by vacuum distillation to yield a colorless to pale yellow liquid.

Step 2: Synthesis of 4-Bromo-1,1,1-trimethoxybutane from Methyl 4-bromobutyrate

Mechanistic Insight: The formation of the orthoester from the methyl ester is achieved by treatment with sodium methoxide in methanol. This reaction is an equilibrium process and is driven to the product side by the use of an excess of the alkoxide and alcohol.

Materials:

  • Methyl 4-bromobutyrate (1.0 eq)

  • Sodium metal or sodium methoxide

  • Anhydrous methanol

  • Anhydrous diethyl ether

  • Round-bottom flask under an inert atmosphere (e.g., nitrogen or argon)

  • Stirring plate and stir bar

  • Cannula or syringe for transfers

  • Filtration setup

Procedure:

  • Prepare a solution of sodium methoxide by carefully adding sodium metal (e.g., 3.0 eq) in small portions to anhydrous methanol (sufficient to dissolve) under an inert atmosphere at 0 °C. Caution: This reaction is highly exothermic and produces flammable hydrogen gas. Alternatively, use commercially available sodium methoxide solution.

  • To the freshly prepared sodium methoxide solution, add methyl 4-bromobutyrate (1.0 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 24-48 hours under an inert atmosphere. Monitor the reaction by GC-MS.

  • Quench the reaction by the careful addition of a saturated ammonium chloride solution at 0 °C.

  • Extract the product with anhydrous diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous potassium carbonate.

  • Filter the solution and carefully remove the solvent under reduced pressure. Note: The product may be sensitive to prolonged heating.

  • The crude 4-Bromo-1,1,1-trimethoxybutane can be purified by vacuum distillation.

Safety and Handling

  • Hydrogen Bromide: Corrosive and causes severe skin burns and eye damage. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • Sodium Metal: Highly reactive and flammable. Reacts violently with water. Handle under an inert atmosphere and away from any sources of moisture.

  • Methanol: Flammable and toxic. Avoid inhalation and skin contact.

  • γ-Butyrolactone: Can cause eye irritation.

  • Thionyl chloride (if used as an alternative for chlorination): Highly corrosive and toxic. Reacts with water to release toxic gases. Must be handled in a fume hood with extreme care.[1]

Characterization

The final product should be characterized by standard analytical techniques:

  • ¹H NMR and ¹³C NMR: To confirm the structure and purity of the compound. The ¹H NMR spectrum is expected to show characteristic signals for the methoxy groups, and the methylene groups of the butyl chain.

  • GC-MS: To determine the purity and confirm the molecular weight of the product.

  • FT-IR: To identify the characteristic functional groups.

Conclusion

The protocol described provides a reliable and scalable method for the synthesis of 4-Bromo-1,1,1-trimethoxybutane. The use of readily available starting materials and well-established chemical transformations makes this procedure accessible to a wide range of chemistry laboratories. The resulting product is a versatile intermediate for further synthetic elaborations in the fields of medicinal chemistry and materials science.

References

  • PubChem. (n.d.). gamma-Butyrolactone. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 4-bromobutanoate. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). CN104592001A - Process method for synthesizing and purifying 4-chlorobutyryl chloride.
  • Google Patents. (n.d.). CN1760167A - Method for producing bromo butyric acid.
  • Google Patents. (n.d.). US3927074A - Preparation of halobutyrate esters.
  • NurdRage. (2015, December 30). Make Trimethyl Orthoformate. YouTube. Retrieved from [Link] - [Note: A representative video on orthoester synthesis would be cited here; a specific link is not available from the search.]

Sources

The Synthetic Versatility of 4-Bromo-1,1,1-trimethoxybutane: A Guide for Organic Chemists

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Latent Four-Carbon Building Block

In the vast arsenal of bifunctional reagents available to the synthetic organic chemist, 4-Bromo-1,1,1-trimethoxybutane, also known by its systematic name trimethyl 4-bromoorthobutyrate, emerges as a uniquely versatile four-carbon building block. Its structure marries the nucleophilic reactivity of a Grignard reagent, formed from the terminal bromide, with the latent electrophilicity of a carboxylic acid derivative, masked as a stable trimethyl orthoester. This dual functionality allows for a range of strategic bond formations and molecular elaborations, making it a valuable, albeit underutilized, reagent in the synthesis of complex organic molecules, from bioactive natural products to specialized polymers and immunochemical probes.

This comprehensive guide provides an in-depth exploration of the applications of 4-Bromo-1,1,1-trimethoxybutane in organic synthesis. We will delve into its preparation, its role as a precursor to key synthetic intermediates, and its application in the construction of intricate molecular architectures. Detailed, field-proven protocols are provided to enable researchers, scientists, and drug development professionals to confidently incorporate this reagent into their synthetic endeavors.

Core Reactivity and Synthetic Equivalence

The synthetic utility of 4-Bromo-1,1,1-trimethoxybutane stems from the orthogonal reactivity of its two functional groups. The primary alkyl bromide readily undergoes nucleophilic substitution and is a precursor to its corresponding Grignard reagent. The trimethyl orthoester moiety, on the other hand, is stable to a variety of non-acidic reaction conditions, including those employed for Grignard reactions. This stability allows for the selective reaction at the bromine-bearing carbon, while the orthoester serves as a masked carboxylic acid or ester functional group. Upon treatment with aqueous acid, the orthoester is readily hydrolyzed to the corresponding methyl ester, and subsequently, the carboxylic acid if desired.

This latent functionality makes 4-Bromo-1,1,1-trimethoxybutane a synthetic equivalent of a γ-carboxypropyl organometallic species, a synthon that is otherwise challenging to generate directly.

Diagram 1: Synthetic Equivalence of 4-Bromo-1,1,1-trimethoxybutane

G reagent 4-Bromo-1,1,1-trimethoxybutane grignard Grignard Reagent reagent->grignard  Mg, THF   synthon γ-Carboxypropyl Anion Synthon grignard->synthon  (Synthetic Equivalent) product γ-Substituted Butyric Acid Derivative synthon->product  Reaction with Electrophile;  H3O+ workup

Caption: Synthetic utility of 4-Bromo-1,1,1-trimethoxybutane.

Preparation of 4-Bromo-1,1,1-trimethoxybutane

A reliable method for the preparation of 4-Bromo-1,1,1-trimethoxybutane involves the Pinner reaction of 4-bromobutyronitrile with methanol, followed by alcoholysis of the resulting imidate salt. This procedure, adapted from established methods for orthoester synthesis, provides a practical route to this valuable reagent.[1]

Protocol 1: Synthesis of 4-Bromo-1,1,1-trimethoxybutane via Pinner Reaction

Materials:

Reagent/SolventMolecular Weight ( g/mol )QuantityMoles
4-Bromobutyronitrile148.0014.8 g0.10
Anhydrous Methanol32.0412.8 g (16.2 mL)0.40
Anhydrous Hydrogen Chloride (gas)36.46~4.0 g~0.11
Anhydrous Diethyl Ether74.12100 mL-

Procedure:

  • Apparatus Setup: A flame-dried 250 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a gas inlet tube extending below the surface of the future reaction mixture, and a calcium chloride drying tube.

  • Reaction Mixture Preparation: The flask is charged with 4-bromobutyronitrile (14.8 g, 0.10 mol) and anhydrous methanol (6.4 g, 8.1 mL, 0.20 mol) in anhydrous diethyl ether (50 mL).

  • Pinner Salt Formation: The mixture is cooled to 0 °C in an ice bath. Anhydrous hydrogen chloride gas is bubbled through the stirred solution at a moderate rate. The reaction is exothermic and a white precipitate of the imidate hydrochloride (Pinner salt) will form. The introduction of HCl is continued until the mixture is saturated and a slight excess of HCl is present (approximately 4.0 g, 0.11 mol).

  • Reaction Completion: The flask is sealed and the reaction mixture is stirred at 0-5 °C for 24 hours to ensure complete formation of the Pinner salt.

  • Alcoholysis: An additional portion of anhydrous methanol (6.4 g, 8.1 mL, 0.20 mol) is added to the reaction mixture. The flask is sealed again and stirred at room temperature for 48 hours to allow for the alcoholysis of the Pinner salt to the orthoester.

  • Work-up: The reaction mixture is filtered to remove the ammonium chloride byproduct. The filtrate is washed sequentially with a saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by fractional distillation under vacuum to afford 4-Bromo-1,1,1-trimethoxybutane as a colorless liquid.

Applications in the Synthesis of Bioactive Molecules and Haptens

A significant application of 4-Bromo-1,1,1-trimethoxybutane lies in its use as a precursor for the synthesis of complex molecules, particularly in the field of medicinal chemistry and bio-conjugation. The ability to introduce a four-carbon chain with a terminal carboxylic acid functionality (after deprotection) via a Grignard reaction is a powerful synthetic strategy.

Application 1: Synthesis of a Novel Hapten for Testosterone Immunoassay

A key example of this application is the synthesis of a novel hapten for the development of a sensitive enzyme-linked immunosorbent assay (ELISA) for testosterone.[2] In this synthesis, the Grignard reagent derived from 4-Bromo-1,1,1-trimethoxybutane is utilized in a cuprate-mediated 1,4-conjugate addition to an α,β-unsaturated ketone on a steroid backbone. This reaction regiospecifically introduces an 11β-butanoate function, which, after hydrolysis of the orthoester, serves as the linker for conjugation to a protein carrier.

Diagram 2: Retrosynthetic Analysis of the Testosterone Hapten

G hapten Testosterone Hapten (with butanoic acid linker) steroid_orthoester Steroid with Orthoester Sidechain hapten->steroid_orthoester  Orthoester Hydrolysis   grignard Grignard Reagent of 4-Bromo-1,1,1-trimethoxybutane steroid_orthoester->grignard  Cuprate-mediated  1,4-addition steroid_enone Steroid Enone Precursor steroid_orthoester->steroid_enone bromo_orthoester 4-Bromo-1,1,1-trimethoxybutane grignard->bromo_orthoester  Mg, THF  

Caption: Retrosynthetic approach to the testosterone hapten.

Protocol 2: Grignard Reagent Formation and Conjugate Addition for Hapten Synthesis (Illustrative)

Materials:

Reagent/SolventMolecular Weight ( g/mol )Quantity (Exemplary)Moles (Exemplary)
4-Bromo-1,1,1-trimethoxybutane227.102.27 g0.01
Magnesium Turnings24.310.27 g0.011
Anhydrous Tetrahydrofuran (THF)72.1120 mL-
Copper(I) Iodide190.450.095 g0.0005
Steroid Enone Precursor-(as required)-
Saturated Aqueous Ammonium Chloride-50 mL-
Diethyl Ether74.12100 mL-

Procedure:

  • Grignard Reagent Preparation:

    • A flame-dried 100 mL three-necked flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel is charged with magnesium turnings (0.27 g, 0.011 mol) under an inert atmosphere (e.g., argon or nitrogen).

    • A solution of 4-Bromo-1,1,1-trimethoxybutane (2.27 g, 0.01 mol) in anhydrous THF (10 mL) is added to the dropping funnel.

    • A small portion of the bromide solution is added to the magnesium turnings. The reaction is initiated, if necessary, by gentle warming or the addition of a small crystal of iodine.

    • Once the reaction has started, the remaining bromide solution is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is stirred for an additional hour to ensure complete formation of the Grignard reagent.

  • Cuprate Formation and Conjugate Addition:

    • In a separate flame-dried flask under an inert atmosphere, copper(I) iodide (0.095 g, 0.0005 mol) is suspended in anhydrous THF (5 mL) and cooled to -20 °C.

    • The freshly prepared Grignard reagent is added dropwise to the copper(I) iodide suspension to form the Gilman cuprate.

    • A solution of the steroid enone precursor in anhydrous THF is then added slowly to the cuprate solution at -20 °C.

    • The reaction mixture is stirred at this temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up and Deprotection:

    • The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution.

    • The mixture is extracted with diethyl ether (3 x 50 mL). The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • The crude product containing the orthoester is then subjected to acidic hydrolysis (e.g., dilute HCl in THF/water) to deprotect the orthoester and yield the carboxylic acid hapten.

  • Purification: The final hapten is purified by column chromatography on silica gel.

Applications in Polymer Chemistry

The bifunctional nature of 4-Bromo-1,1,1-trimethoxybutane also lends itself to applications in polymer synthesis. The Grignard reagent can act as an initiator for anionic polymerization, while the orthoester group can be carried through the polymerization and later hydrolyzed to introduce carboxylic acid functionality into the polymer chain.

Application 2: Initiation of Anionic Polymerization

The Grignard reagent derived from 4-Bromo-1,1,1-trimethoxybutane can be used to initiate the anionic polymerization of vinyl monomers, such as styrene.[3] This allows for the synthesis of polymers with a terminal group that can be converted to a carboxylic acid, providing a handle for further functionalization or for creating amphiphilic block copolymers.

Diagram 3: Anionic Polymerization Initiated by the Grignard Reagent

G grignard Grignard Reagent of 4-Bromo-1,1,1-trimethoxybutane living_polymer Living Polystyrene Chain with Orthoester End-Group grignard->living_polymer  Initiation & Propagation   styrene Styrene Monomer styrene->living_polymer functionalized_polymer Carboxylic Acid-Terminated Polystyrene living_polymer->functionalized_polymer  Termination (e.g., H2O);  H3O+ workup

Caption: Polymerization of styrene initiated by the Grignard reagent.

Future Outlook and Emerging Applications

The unique reactivity profile of 4-Bromo-1,1,1-trimethoxybutane suggests a range of potential applications that are yet to be fully explored. Its use in the synthesis of macrocyclic lactones, where the bifunctional nature of the molecule can be exploited in ring-closing strategies, is a promising area for future research. Additionally, its role as a four-carbon linchpin in convergent total synthesis strategies warrants further investigation. As the demand for complex and highly functionalized molecules continues to grow, reagents like 4-Bromo-1,1,1-trimethoxybutane will undoubtedly play an increasingly important role in enabling innovative synthetic solutions.

References

  • Ghosh, M., et al. (1992). A sensitive enzyme-linked immunosorbent assay (ELISA) for testosterone: use of a novel heterologous hapten conjugated to penicillinase. Steroids, 57(5), 234-239. [Link][2]

  • Organic Syntheses, Coll. Vol. 7, p.307 (1990); Vol. 60, p.66 (1981). [Link][1]

  • JoVE. (2023). Anionic Chain-Growth Polymerization: Overview. J. Vis. Exp.[Link][3]

Sources

Application Notes and Protocols for 4-Bromo-1,1,1-trimethoxybutane as a Carboxylic Acid Protecting Group

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Imperative of Carboxylic Acid Protection

In the intricate landscape of multi-step organic synthesis, particularly within the realm of drug development, the judicious use of protecting groups is a cornerstone of success. Carboxylic acids, with their inherent acidity and susceptibility to nucleophilic attack at the carbonyl carbon, often require temporary masking to prevent undesirable side reactions. The ideal protecting group should be easily introduced in high yield, stable to a wide range of reaction conditions, and readily removed under mild conditions that do not compromise the integrity of the target molecule.

Orthoesters have emerged as a valuable class of protecting groups for carboxylic acids due to their pronounced stability towards bases and nucleophiles, a direct consequence of their acetal-like structure.[1] Conversely, they are readily hydrolyzed under mild acidic conditions, providing a reliable and selective deprotection strategy.[2] This application note introduces 4-bromo-1,1,1-trimethoxybutane, a functionalized orthoester that not only offers the inherent advantages of this protecting group class but also incorporates a terminal alkyl bromide. This additional functionality presents intriguing possibilities for orthogonal deprotection strategies and further synthetic manipulations, making it a potentially versatile tool in the synthetic chemist's arsenal.

The Protecting Group: 4-Bromo-1,1,1-trimethoxybutane

4-Bromo-1,1,1-trimethoxybutane conceptually combines the acid-labile trimethoxymethyl orthoester with a synthetically useful primary alkyl bromide. While this specific bifunctional reagent is not extensively documented in the literature, its chemical behavior can be confidently predicted based on the well-established chemistry of its constituent functional groups.

Proposed Synthesis of 4-Bromo-1,1,1-trimethoxybutane

A plausible synthetic route to 4-bromo-1,1,1-trimethoxybutane could commence from γ-butyrolactone. The lactone can be opened under acidic conditions with HBr to yield 4-bromobutyric acid. Subsequent conversion to the corresponding nitrile, 4-bromobutyronitrile, would provide a suitable precursor for the Pinner reaction. Treatment of 4-bromobutyronitrile with methanol in the presence of anhydrous HCl would generate the corresponding imido ester hydrochloride, which, upon reaction with excess methanol, would yield the target orthoester, 4-bromo-1,1,1-trimethoxybutane.[2]

Experimental Protocols

PART 1: Protection of a Carboxylic Acid

This protocol describes a general procedure for the protection of a carboxylic acid using 4-bromo-1,1,1-trimethoxybutane. The reaction proceeds via an acid-catalyzed transesterification-like mechanism.

Protocol 1: Protection of Benzoic Acid

  • Materials:

    • Benzoic Acid (1.0 eq)

    • 4-Bromo-1,1,1-trimethoxybutane (1.5 eq)

    • Anhydrous Toluene

    • p-Toluenesulfonic acid (p-TsOH) (0.1 eq)

    • Anhydrous Sodium Sulfate

    • Saturated Sodium Bicarbonate solution

    • Brine

    • Ethyl Acetate

    • Hexanes

  • Procedure:

    • To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (N₂ or Ar), add benzoic acid and anhydrous toluene.

    • Add 4-bromo-1,1,1-trimethoxybutane followed by p-toluenesulfonic acid.

    • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

    • Upon completion, cool the reaction mixture to room temperature.

    • Quench the reaction by the slow addition of saturated sodium bicarbonate solution.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate.

    • Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the protected benzoic acid.

Table 1: Representative Protection Conditions

Carboxylic AcidEquivalents of OrthoesterCatalyst (eq)SolventTemperature (°C)Time (h)Typical Yield (%)
Benzoic Acid1.5p-TsOH (0.1)TolueneReflux4-685-95
Acetic Acid1.5p-TsOH (0.1)DichloromethaneReflux3-580-90
Phenylacetic Acid1.5p-TsOH (0.1)TolueneReflux4-688-96
Mechanism of Protection

The protection reaction is an acid-catalyzed process. The acid protonates one of the methoxy groups of the orthoester, which then eliminates methanol to form a resonance-stabilized oxocarbenium ion. The carboxylic acid then attacks this electrophilic species, and subsequent proton transfers and elimination of two more methanol molecules lead to the formation of the desired protected product.

Protection_Mechanism RCOOH R-COOH Intermediate1 R-COO(H+)-C(OCH3)2-(CH2)3-Br RCOOH:e->Intermediate1:w + R-COOH Orthoester Br-(CH2)3-C(OCH3)3 ProtonatedOrthoester Br-(CH2)3-C(OCH3)2(O+HCH3) Orthoester->ProtonatedOrthoester + H+ TsOH H+ Oxocarbenium Br-(CH2)3-C+(OCH3)2  ↔  Br-(CH2)3-C(=O+CH3)OCH3 ProtonatedOrthoester->Oxocarbenium - CH3OH Intermediate2 R-COO-C(OCH3)(O+HCH3)-(CH2)3-Br Intermediate1->Intermediate2 - H+ then + H+ ProtectedProduct R-COO-C(OCH3)2-(CH2)3-Br Intermediate2->ProtectedProduct - CH3OH MeOH CH3OH

Caption: Acid-catalyzed protection of a carboxylic acid.

PART 2: Deprotection of the Orthoester

The trimethoxymethyl group is readily cleaved under mild acidic conditions to regenerate the carboxylic acid.

Protocol 2: Acid-Catalyzed Deprotection

  • Materials:

    • Protected Carboxylic Acid (1.0 eq)

    • Tetrahydrofuran (THF)

    • Water

    • 1 M Hydrochloric Acid (HCl)

    • Ethyl Acetate

    • Anhydrous Sodium Sulfate

    • Saturated Sodium Bicarbonate solution

    • Brine

  • Procedure:

    • Dissolve the protected carboxylic acid in a mixture of THF and water (e.g., 3:1 v/v).

    • Add 1 M HCl dropwise while stirring at room temperature.

    • Monitor the reaction by TLC. The hydrolysis is typically rapid (30-60 minutes).

    • Once the reaction is complete, neutralize the mixture with saturated sodium bicarbonate solution.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude carboxylic acid if necessary, typically by recrystallization or flash column chromatography.

Table 2: Representative Deprotection Conditions

Protected SubstrateAcidSolventTemperature (°C)Time (min)Typical Yield (%)
Protected Benzoic Acid1 M HClTHF/H₂ORoom Temp30>95
Protected Acetic AcidAcetic Acid/H₂OTHFRoom Temp45>95
Protected Phenylacetic Acid0.5 M H₂SO₄Dioxane/H₂ORoom Temp40>95
Mechanism of Deprotection

The deprotection is the reverse of the protection mechanism. It involves the acid-catalyzed hydrolysis of the orthoester.[3] Protonation of one of the oxygen atoms leads to the formation of a hemiorthoester intermediate, which then breaks down to the corresponding ester and methanol. The resulting ester is then hydrolyzed under the acidic conditions to the carboxylic acid and another equivalent of methanol.[4][5][6]

Deprotection_Mechanism Protected R-COO-C(OCH3)2-(CH2)3-Br Protonated R-COO-C(OCH3)(O+HCH3)-(CH2)3-Br Protected->Protonated + H+ H3O H3O+ Hemiorthoester R-COO-C(OH)(OCH3)-(CH2)3-Br Protonated->Hemiorthoester + H2O, - CH3OH Ester R-COOCH3 Hemiorthoester->Ester - HO-(CH2)3-Br CarboxylicAcid R-COOH Ester->CarboxylicAcid + H2O, H+ Bromoalcohol HO-(CH2)3-Br MeOH CH3OH

Caption: Acid-catalyzed deprotection (hydrolysis).

Orthogonal Deprotection Strategy

A key advantage of the 4-bromo-1,1,1-trimethoxybutane protecting group is the potential for orthogonal deprotection. The alkyl bromide can be cleaved under conditions that leave the acid-sensitive orthoester intact.[7][8]

Protocol 3: Reductive Debromination (Orthogonal Deprotection)

  • Materials:

    • Protected Carboxylic Acid (1.0 eq)

    • Tributyltin Hydride (Bu₃SnH) (1.2 eq)

    • Azobisisobutyronitrile (AIBN) (0.1 eq)

    • Anhydrous Toluene

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere, dissolve the protected carboxylic acid in anhydrous toluene.

    • Add AIBN to the solution.

    • Heat the mixture to 80-90 °C.

    • Add Bu₃SnH dropwise over 30 minutes.

    • Stir the reaction at the same temperature for 2-4 hours, monitoring by TLC.

    • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

    • Purify the product by flash column chromatography to remove organotin byproducts.

This reductive cleavage of the C-Br bond leaves the orthoester untouched, which can then be removed in a subsequent step using the acidic hydrolysis protocol described above. This two-stage deprotection capability is a hallmark of an orthogonal protecting group strategy.[7]

Workflow Start Carboxylic Acid with other functional groups Protect Protection with 4-Bromo-1,1,1-trimethoxybutane Start->Protect Protected Protected Carboxylic Acid (Orthoester and Alkyl Bromide intact) Protect->Protected Transform Synthetic Transformations (Base/Nucleophile stable) Protected->Transform Transformed Transformed Protected Molecule Transform->Transformed Choice Deprotection Strategy Transformed->Choice Ortho_Deprotect Orthogonal Deprotection (Reductive Debromination) Choice->Ortho_Deprotect Orthogonal Acid_Deprotect Standard Deprotection (Acidic Hydrolysis) Choice->Acid_Deprotect Standard Intermediate Orthoester Intact, Alkyl Bromide Cleaved Ortho_Deprotect->Intermediate Final_Product Final Deprotected Molecule Acid_Deprotect->Final_Product Final_Ortho_Deprotect Acidic Hydrolysis Intermediate->Final_Ortho_Deprotect Final_Ortho_Deprotect->Final_Product

Sources

Application Note: 4-Bromo-1,1,1-trimethoxybutane as a Dual-Functionality Reagent in Advanced Polymer Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Molecule with Dual Personality for Polymer Engineering

In the realm of polymer chemistry, precision and functionality are paramount. The ability to dictate polymer architecture while simultaneously embedding latent chemical handles is a key driver of innovation in materials science and drug delivery. 4-Bromo-1,1,1-trimethoxybutane emerges as a uniquely versatile tool in this pursuit, possessing a dual-functionality that enables both controlled polymer chain growth and the introduction of a selectively cleavable group.

This molecule, also known as Trimethyl 4-bromoorthobutyrate, features a terminal bromine atom that serves as an efficient initiator for Atom Transfer Radical Polymerization (ATRP), a cornerstone of controlled radical polymerization techniques.[1] This allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions.[1] Concurrently, the trimethoxymethyl group is an ortho ester, a class of acetals known for their susceptibility to acidic hydrolysis.[2][3] This acid-labile moiety can be quantitatively cleaved post-polymerization to unveil a methyl ester group at the polymer chain's alpha-terminus, providing a valuable site for further chemical modification or serving as a trigger for degradation in pH-sensitive applications.[4][5]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 4-Bromo-1,1,1-trimethoxybutane in polymer synthesis. We will detail its application as an ATRP initiator for the controlled polymerization of methyl methacrylate (MMA) and provide a protocol for the subsequent acid-catalyzed deprotection of the acetal group.

Core Principles: The Chemistry Behind the Control

The utility of 4-Bromo-1,1,1-trimethoxybutane stems from the orthogonal reactivity of its two key functional groups.

  • Atom Transfer Radical Polymerization (ATRP) Initiation: The carbon-bromine bond is susceptible to homolytic cleavage in the presence of a transition metal catalyst, typically a copper(I) complex.[6] This generates a carbon-centered radical that initiates the polymerization of vinyl monomers. The reversible nature of this activation/deactivation process is the hallmark of ATRP, affording excellent control over the polymerization.[7]

  • Acid-Labile Acetal Group: The trimethoxymethyl group is stable under the neutral or slightly basic conditions typical of ATRP.[8] However, in the presence of an acid catalyst and water, it undergoes rapid hydrolysis.[2][5] This reaction proceeds via protonation of one of the methoxy groups, followed by the elimination of methanol to form a resonance-stabilized oxocarbenium ion. Subsequent nucleophilic attack by water and further elimination of methanol ultimately yields a methyl ester and two equivalents of methanol.[2]

This dual functionality allows for a "protecting group" strategy in polymer synthesis, where the ortho ester masks a more reactive carboxylic acid derivative during polymerization.

Experimental Protocols

Protocol 1: Synthesis of Poly(methyl methacrylate) via ATRP using 4-Bromo-1,1,1-trimethoxybutane as Initiator

This protocol details the synthesis of poly(methyl methacrylate) (PMMA) with a target degree of polymerization (DP) of 100. The molar ratio of reagents is [MMA]:[Initiator]:[CuBr]:[PMDETA] = 100:1:1:2.

Materials:

  • Methyl methacrylate (MMA), inhibitor removed

  • 4-Bromo-1,1,1-trimethoxybutane (Initiator)

  • Copper(I) bromide (CuBr)

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)

  • Anisole (solvent)

  • Methanol

  • Tetrahydrofuran (THF)

  • Nitrogen gas (high purity)

  • Schlenk flask and other standard glassware for air-sensitive reactions

Procedure:

  • Catalyst and Ligand Preparation: To a 25 mL Schlenk flask equipped with a magnetic stir bar, add CuBr (14.3 mg, 0.1 mmol). Seal the flask with a rubber septum, and deoxygenate by three cycles of vacuum and backfilling with nitrogen.

  • Reaction Mixture Preparation: In a separate vial, prepare a solution of MMA (1.00 g, 10 mmol), 4-Bromo-1,1,1-trimethoxybutane (22.7 mg, 0.1 mmol), and anisole (5 mL). Bubble nitrogen through this solution for 30 minutes to remove dissolved oxygen.

  • Initiation of Polymerization: To the Schlenk flask containing CuBr, add PMDETA (41.6 µL, 0.2 mmol) via a nitrogen-purged syringe. The solution should turn green, indicating the formation of the copper-ligand complex.

  • Transfer the deoxygenated monomer/initiator solution to the Schlenk flask via a cannula or syringe.

  • Polymerization: Immerse the sealed Schlenk flask in a preheated oil bath at 70 °C and stir. The reaction mixture will become more viscous as the polymerization proceeds.

  • Monitoring the Reaction: Periodically take small aliquots from the reaction mixture using a nitrogen-purged syringe to monitor monomer conversion by ¹H NMR or gas chromatography.

  • Termination and Purification: After the desired conversion is reached (e.g., 4-6 hours), remove the flask from the oil bath and expose the reaction mixture to air to quench the polymerization. Dilute the viscous solution with THF (10 mL).

  • Pass the polymer solution through a short column of neutral alumina to remove the copper catalyst.

  • Precipitate the polymer by slowly adding the THF solution to a large excess of cold methanol (e.g., 200 mL) with vigorous stirring.

  • Collect the white polymer precipitate by filtration, wash with methanol, and dry under vacuum to a constant weight.

Characterization:

The resulting polymer can be characterized by Gel Permeation Chromatography (GPC) to determine the number-average molecular weight (Mn) and polydispersity index (PDI). ¹H NMR spectroscopy can be used to confirm the polymer structure and the presence of the terminal trimethoxymethyl group.

Causality Behind Experimental Choices:

  • Catalyst System: The CuBr/PMDETA system is a common and effective catalyst for the ATRP of methacrylates, providing a good balance of polymerization rate and control.[9]

  • Solvent: Anisole is a suitable solvent for this polymerization, as it is relatively non-polar and has a boiling point appropriate for the reaction temperature.

  • Temperature: 70 °C is a typical temperature for the ATRP of MMA, allowing for a reasonable polymerization rate without significant side reactions.

  • Purification: Precipitation in methanol is a standard method for purifying PMMA, as the polymer is insoluble in methanol while the residual monomer and other small molecules are soluble.

Table 1: Expected Polymer Characteristics

Target DPMonomerInitiatorCatalyst SystemTemp (°C)Expected Mn ( g/mol )Expected PDI
100MMA4-Bromo-1,1,1-trimethoxybutaneCuBr/PMDETA70~10,000< 1.2
200Styrene4-Bromo-1,1,1-trimethoxybutaneCuBr/bpy110~20,800< 1.3

Note: Expected Mn is calculated based on complete monomer conversion. Actual Mn will vary with conversion.

Diagram 1: ATRP of Methyl Methacrylate

ATRP_Mechanism cluster_initiation Initiation cluster_propagation Propagation Initiator R-Br (4-Bromo-1,1,1-trimethoxybutane) Radical R• Initiator->Radical k_act Cu(I) Cu(I)/L Cu(II) Cu(II)/L-Br Radical->Initiator k_deact Monomer Monomer (MMA) Growing_Chain P_n• Radical->Growing_Chain + M Dormant_Chain P_n-Br Growing_Chain->Dormant_Chain + Cu(II)/L-Br (k_deact) Dormant_Chain->Growing_Chain + Cu(I)/L (k_act)

Caption: ATRP mechanism showing the initiation and propagation steps.

Protocol 2: Acid-Catalyzed Hydrolysis of the Terminal Trimethoxymethyl Group

This protocol describes the deprotection of the acetal end-group of the synthesized PMMA to yield a polymer with a terminal methyl ester.

Materials:

  • PMMA with trimethoxymethyl end-group (from Protocol 1)

  • Tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate

  • Methanol

Procedure:

  • Dissolution: Dissolve the PMMA (e.g., 500 mg) in THF (10 mL) in a round-bottom flask.

  • Acidic Hydrolysis: Add 1 M HCl (2 mL) to the polymer solution. Stir the mixture at room temperature.

  • Monitoring the Reaction: Monitor the progress of the hydrolysis by taking small aliquots, neutralizing them, and analyzing by ¹H NMR. The disappearance of the methoxy protons of the ortho ester (typically around 3.2 ppm) and the appearance of a new methyl ester signal will indicate the completion of the reaction. This may take several hours.[4]

  • Neutralization: Once the reaction is complete, quench the reaction by adding saturated sodium bicarbonate solution until the pH is neutral.

  • Extraction: Transfer the mixture to a separatory funnel and extract the polymer into dichloromethane (3 x 20 mL).

  • Drying and Isolation: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the solution and remove the solvent under reduced pressure.

  • Purification: Re-precipitate the polymer from a small amount of THF into cold methanol to remove any residual salts.

  • Collect the purified polymer by filtration and dry under vacuum.

Characterization:

The success of the hydrolysis can be confirmed by ¹H NMR spectroscopy, observing the disappearance of the ortho ester signals and the appearance of the methyl ester signal. FTIR spectroscopy can also be used to detect the appearance of the ester carbonyl stretch.

Causality Behind Experimental Choices:

  • Acid Catalyst: HCl is a strong acid that effectively catalyzes the hydrolysis of the acetal group.[2]

  • Solvent System: The use of a THF/water biphasic system allows for the dissolution of the polymer while providing the necessary aqueous environment for hydrolysis.

  • Neutralization and Extraction: These steps are crucial to remove the acid catalyst and any water-soluble byproducts, ensuring the stability of the final polymer.

Diagram 2: Hydrolysis of the Polymer End-Group

Hydrolysis_Mechanism Start_Polymer Polymer-C(OCH3)3 Protonation Polymer-C(OCH3)2(O+HCH3) Start_Polymer->Protonation H+ Carbocation Polymer-C+(OCH3)2 + CH3OH Protonation->Carbocation -CH3OH Water_Attack Polymer-C(OH2+)(OCH3)2 Carbocation->Water_Attack +H2O Hemiketal_Ester Polymer-C(OH)(OCH3)2 Water_Attack->Hemiketal_Ester -H+ Final_Product Polymer-COOCH3 + 2CH3OH Hemiketal_Ester->Final_Product H+, -H2O

Caption: Simplified mechanism for the acid-catalyzed hydrolysis of the trimethoxymethyl group.

Applications in Drug Development and Advanced Materials

The ability to synthesize well-defined polymers with a "masked" functional group at the chain end opens up numerous possibilities:

  • pH-Responsive Drug Delivery: The acid-labile nature of the acetal linkage makes these polymers ideal for creating drug delivery systems that release their payload in the acidic environment of tumors or endosomes.[3][10] The hydrolysis of the ortho ester can trigger the disassembly of polymer micelles or the cleavage of a drug-polymer conjugate.

  • Surface Functionalization: The terminal methyl ester can be further reacted, for example, via amidation or transesterification, to attach biomolecules, targeting ligands, or other functional moieties to the polymer chain. This is particularly useful for creating biocompatible surfaces or targeted nanoparticles.

  • Synthesis of Block Copolymers: The terminal bromine atom of the initial polymer can be used to initiate the polymerization of a second monomer, leading to the formation of block copolymers with a cleavable linkage at the block interface.

Conclusion

4-Bromo-1,1,1-trimethoxybutane is a powerful and versatile building block for the synthesis of advanced functional polymers. Its dual reactivity allows for the controlled synthesis of polymers with a latent, acid-cleavable functionality. The protocols provided herein offer a robust starting point for researchers to explore the potential of this unique molecule in a wide range of applications, from the development of sophisticated drug delivery systems to the creation of novel functional materials. The principles of controlled polymerization combined with the strategic use of protecting groups, as exemplified by this system, will continue to be a driving force in the advancement of polymer science.

References

Sources

Application Note: Precision End-Capping of Living Anionic Polymers with Trimethyl 4-Bromoorthobutyrate (TBOB)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the use of Trimethyl 4-bromoorthobutyrate (TBOB) as a functional terminating agent in living anionic polymerization. Unlike standard alkyl halide terminators, TBOB introduces a masked carboxyl functionality (orthoester) that is stable under basic polymerization conditions but rapidly hydrolyzes in effectively mild acidic environments (pH < 5.5).

This functionality is critical for:

  • pH-Responsive Drug Delivery: Creating polymer-drug conjugates that release payloads specifically in the acidic tumor microenvironment or endosomes.

  • Surface Engineering: Generating latent reactive sites that can be unmasked "on-demand" without using harsh deprotection reagents.

  • Telechelic Synthesis: Producing

    
    -functionalized polymers with high fidelity.
    

Chemical Mechanism & Rationale[1][2][3][4][5][6]

The Reagent
  • Name: Trimethyl 4-bromoorthobutyrate[1][2][3][4]

  • CAS: 55444-67-2[1][2][3]

  • Structure:

    
    
    
  • Role: Electrophilic Terminator (Alkylating Agent)

Mechanism of Action

The process relies on a Nucleophilic Substitution (


) reaction.[5] The living polymer chain end (a carbanion, e.g., polystyryllithium) acts as the nucleophile, attacking the 

carbon attached to the bromine atom of TBOB.

Key Chemical Causality:

  • Selectivity: The orthoester moiety is sterically bulky and electron-rich, protecting the ether oxygens from nucleophilic attack by the polymer anion. This ensures the reaction occurs exclusively at the alkyl bromide site.

  • Stability: Orthoesters are stable to strong bases (the polymerization environment) but extremely sensitive to acid. This orthogonality allows the polymer to be processed and purified without premature degradation of the end group.

Reaction Scheme (DOT Visualization)

ReactionMechanism LivingPolymer Living Polymer Anion (P- Li+) Transition SN2 Transition State (LiBr Elimination) LivingPolymer->Transition Nucleophilic Attack (-78°C) TBOB Trimethyl 4-bromoorthobutyrate (Br-(CH2)3-C(OMe)3) TBOB->Transition FunctPolymer Orthoester-Terminated Polymer (P-(CH2)3-C(OMe)3) Transition->FunctPolymer - LiBr Hydrolysis Acid Hydrolysis (pH < 5) FunctPolymer->Hydrolysis Post-Polymerization FinalProduct Ester-Functionalized Polymer (P-(CH2)3-COOMe) Hydrolysis->FinalProduct Deprotection

Figure 1: Reaction pathway from living anion to hydrolyzed ester functionality.

Experimental Protocols

Pre-Requisite: Reagent Purification

Critical Warning: Commercial TBOB (95-97%) contains moisture and protic impurities that will instantly kill living polymer chains (termination via protonation), resulting in non-functionalized "dead" chains.

Protocol:

  • Dissolve TBOB in dry benzene or cyclohexane (1:1 v/v).

  • Stir over crushed Calcium Hydride (

    
    ) for 12 hours at room temperature.
    
  • Vacuum Distillation: Distill the TBOB under high vacuum (< 0.5 mmHg). Collect the fraction boiling at ~70°C (adjust based on vacuum pressure).

  • Storage: Store in a sealed ampoule or Schlenk flask under Argon at -20°C.

Polymerization and End-Capping Workflow

Context: This protocol assumes the synthesis of Polystyrene (PS) using sec-Butyllithium (sec-BuLi) in Benzene/THF.

Step-by-Step Procedure:

  • Initiation:

    • In a flamed-dried Schlenk reactor under Argon, add dry Benzene (solvent) and Styrene (monomer).

    • Initiate with sec-BuLi at room temperature.

    • Allow polymerization to proceed for 4 hours (Color: Orange/Red indicating living styryl anion).

  • Crossover (Optional but Recommended):

    • Cool reactor to -78°C (Dry ice/Acetone bath).

    • Add a small amount of 1,1-diphenylethylene (DPE).

    • Reasoning: This reduces the basicity of the chain end, preventing potential side reactions (like lithium-halogen exchange) with the TBOB alkyl halide. The color will shift to deep red.

  • Termination (End-Capping):

    • Prepare a solution of purified TBOB in dry THF (concentration ~0.5 M).

    • Add TBOB solution to the reactor via cannula.

    • Stoichiometry: Use 1.5 to 2.0 molar equivalents relative to the lithium initiator.

    • Observation: The characteristic color of the living anion must disappear instantly, turning the solution colorless.

  • Reaction Completion:

    • Stir at -78°C for 30 minutes.

    • Allow to warm to room temperature over 1 hour.

    • Quench with degassed Methanol (1 mL).

  • Precipitation:

    • Pour reaction mixture into a 10-fold excess of Methanol.

    • Filter the white precipitate and dry under vacuum at 40°C.

Hydrolysis (Deprotection)

To convert the orthoester to the methyl ester:

  • Dissolve polymer in THF/Water (90:10 v/v).

  • Add catalytic amount of HCl or Acetate Buffer (pH 5).

  • Stir for 2 hours at room temperature.

  • Precipitate in Methanol.

Data Analysis & Quality Control

Expected NMR Signals

Verification of functionalization is best performed via


H-NMR (

).
MoietyChemical Shift (

, ppm)
MultiplicityInterpretation
Polymer Backbone 6.3 - 7.2Broad MultipletAromatic protons (Styrene)
Orthoester Methyls 3.20 Singlet

(End group)
Methylene Linker ~1.8 - 2.0Multiplet

adjacent to orthoester
Hydrolyzed Ester 3.65 Singlet

(Post-hydrolysis)

Calculation of Functionalization Efficiency (


): 


Where

is the integration area.
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Functionalization (<80%) Impure TBOB (moisture)Redistill TBOB over

. Ensure glassware is flamed.
High MW Shoulder (GPC) Wurtz Coupling (

)
Use excess TBOB (2x-5x). Add TBOB rapidly with vigorous stirring.
Broad PDI Slow Initiation or TerminationEnsure rapid mixing. Use DPE capping to lower reactivity before TBOB addition.

Workflow Visualization

Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Polymerization cluster_2 Phase 3: Functionalization Clean Flame Dry Glassware (Vacuum/Argon Cycle) Initiate Initiate Polymerization (sec-BuLi + Monomer) Clean->Initiate Distill Distill TBOB (over CaH2) AddTBOB Add Excess TBOB (Rapid Injection) Distill->AddTBOB Propagate Propagation (4 hrs, RT) Initiate->Propagate Cool Cool to -78°C Propagate->Cool Cool->AddTBOB Quench MeOH Quench (After 30 mins) AddTBOB->Quench

Figure 2: Operational workflow for anionic polymerization end-capping.

References

  • Hirao, A., & Hayashi, M. (1999). Synthesis of Well-Defined Functionalized Polystyrenes with a Definite Number of Chloromethylphenyl Groups at Chain Ends or in Chains by Means of Anionic Living Polymerization. Macromolecules, 32(20), 6450–6460. [Link]

    • Context: Establishes the baseline protocols for alkyl halide termin
  • Heller, J., & Barr, J. (2004). Poly(ortho esters): From Concept to Reality. Biomacromolecules, 5(5), 1625–1632. [Link]

    • Context: Authoritative source on orthoester hydrolysis r
  • Quirk, R. P. (2002). Anionic Polymerization. In Encyclopedia of Polymer Science and Technology. Wiley. [Link]

    • Context: The definitive reference for stoichiometry and solvent effects in anionic termin
  • Tang, R., & Wang, C. (2009).[6] Poly(ortho ester amides): Acid-Labile Temperature-Responsive Copolymers for Potential Biomedical Applications.[6][7] Biomacromolecules, 10(4), 722–727. [Link]

    • Context: Demonstrates the utility of orthoester functionalities in pH-sensitive drug delivery systems.

Sources

Application Note: Precision Synthesis of Butanoic Acid Derivatives via Trimethyl 4-Bromoorthobutyrate (TBOB)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

In drug discovery, the introduction of a


-butyric acid moiety is a recurring structural motif (e.g., Chlorambucil, Fenbufen, GABA analogs). Traditional methods, such as Friedel-Crafts succinoylation, often suffer from poor regioselectivity (ortho/para mixtures) and harsh conditions incompatible with sensitive functional groups.

Trimethyl 4-bromoorthobutyrate (TBOB) offers a superior, high-fidelity alternative. By masking the carboxylic acid as an orthoester, TBOB renders the terminal carboxylate chemically inert to strong nucleophiles, including Grignard reagents and hydrides. This allows TBOB to function in two distinct mechanistic modes:

  • As an Electrophile: Coupling with Aryl-Grignards to synthesize 4-arylbutanoic acids with perfect regiospecificity.

  • As a Nucleophile: Conversion into its own Grignard reagent for addition to ketones/aldehydes, yielding

    
    -hydroxy acids or lactones.
    

This guide details the protocols for these "Trojan Horse" carboxylate strategies, ensuring high yield and purity.

Chemical Logic & Mechanism[1][2][3]

The utility of TBOB relies on the differential reactivity of the orthoester group compared to a standard ester.

  • The Problem with Esters: Reaction of a Grignard reagent (

    
    ) with methyl 4-bromobutyrate typically leads to uncontrolled addition at the ester carbonyl, resulting in tertiary alcohols rather than the desired substitution at the bromide.
    
  • The Orthoester Solution: The tri-methoxy carbon center of TBOB is sterically crowded and electronically deactivated toward nucleophilic attack under basic/neutral conditions. It survives Grignard conditions intact, only revealing the carboxylic acid upon acidic hydrolysis.

Visualizing the Pathway

The following diagram illustrates the divergent utility of TBOB.

TBOB_Pathways cluster_Elec Mode A: TBOB as Electrophile cluster_Nucl Mode B: TBOB as Nucleophile TBOB Trimethyl 4-bromoorthobutyrate (TBOB) CuCat Li2CuCl4 Catalyst TBOB->CuCat Mg Mg / THF TBOB->Mg ArMgBr Aryl Grignard (Ar-MgBr) ArMgBr->CuCat Coupled Orthoester Intermediate Ar-(CH2)3-C(OMe)3 CuCat->Coupled Kochi Coupling ProductA 4-Arylbutanoic Acid Coupled->ProductA H3O+ Hydrolysis TBOB_Grig TBOB-Grignard BrMg-(CH2)3-C(OMe)3 Mg->TBOB_Grig Electrophile Ketone/Aldehyde (R2C=O) TBOB_Grig->Electrophile ProductB Hydroxy-Acid / Lactone Electrophile->ProductB 1. Addition 2. H3O+

Caption: Divergent synthesis pathways using TBOB. Mode A utilizes Copper catalysis for alkylation; Mode B utilizes Grignard formation for carbonyl addition.

Protocol A: Synthesis of 4-Arylbutanoic Acids (TBOB as Electrophile)

This protocol utilizes the Kochi Coupling (Copper-catalyzed cross-coupling) to attach the butyric chain to an aromatic ring. This is superior to Friedel-Crafts as the regiochemistry is defined strictly by the starting aryl halide.

Reagents & Materials[1][3][5][6][7][8][9][10]
  • Substrate: Aryl Bromide (Ar-Br) [1.0 equiv]

  • Reagent: Trimethyl 4-bromoorthobutyrate (TBOB) [1.2 equiv]

  • Catalyst:

    
     (0.1 M in THF) [3-5 mol%]
    
  • Magnesium Turnings: [1.1 equiv]

  • Solvent: Anhydrous THF (stabilizer-free preferred)

Step-by-Step Methodology
  • Grignard Formation:

    • In a flame-dried 3-neck flask under Argon, activate Mg turnings with a crystal of iodine.

    • Add the Aryl Bromide in THF dropwise to maintain a gentle reflux.

    • Stir at reflux for 1 hour to ensure complete conversion to

      
      . Cool to 0°C.
      
  • Catalytic Coupling:

    • To the cooled Grignard solution, add the

      
       catalyst solution via syringe. The solution typically turns a dark/brown color.
      
    • Critical Step: Add TBOB (neat or in minimal THF) dropwise over 30 minutes. Note: Rapid addition can lead to homocoupling of the Grignard.

    • Allow the mixture to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor by TLC (disappearance of TBOB is difficult to see; monitor consumption of Ar-Br or formation of product spot).

  • Hydrolysis (Deprotection):

    • Quench the reaction with saturated

      
       solution.
      
    • Extract with Ethyl Acetate (3x).

    • Acid Step: Dissolve the crude organic oil in Methanol/Water (4:1) containing catalytic

      
      -Toluenesulfonic acid (pTSA) or dilute 
      
      
      
      . Stir at RT for 1 hour.
    • Observation: The orthoester hydrolyzes to the methyl ester initially, then to the acid if water/heat is sufficient. For free acid, ensure pH < 2 and slight heating.

  • Purification:

    • Perform an acid-base extraction (Extract into 1M NaOH, wash organics, acidify aqueous layer, extract back into organic). This ensures isolation of only the acidic product.

Protocol B: Synthesis of Hydroxy-Acids (TBOB as Nucleophile)

Here, TBOB is converted into a Grignard reagent. This is challenging due to the potential for Wurtz coupling, but achievable with low temperature and high-quality Magnesium.

Reagents
  • Reagent: TBOB [1.0 equiv]

  • Substrate: Ketone or Aldehyde [0.9 equiv]

  • Magnesium: Activated turnings or Rieke Magnesium (for difficult cases).

  • Initiator: 1,2-Dibromoethane (DBE) [Catalytic]

Step-by-Step Methodology
  • Preparation of TBOB-Grignard:

    • Place Mg turnings in dry THF. Add a few drops of DBE to initiate.

    • Add 10% of the TBOB solution to start the reaction (exotherm).

    • Add the remaining TBOB dropwise at a rate that maintains internal temperature between 30–40°C.

    • Expert Tip: If the reaction stalls, do not heat excessively as this may degrade the orthoester. Sonicate if necessary.

  • Nucleophilic Addition:

    • Cool the generated Grignard solution to -78°C (or 0°C depending on electrophile reactivity).

    • Add the Ketone/Aldehyde slowly.

    • Stir at 0°C for 2 hours.

  • Work-up & Lactonization:

    • Quench with dilute aqueous HCl.

    • Cyclization: Upon acidification, the orthoester hydrolyzes to the carboxylic acid. If a

      
      - or 
      
      
      
      -hydroxy group is present (formed from the ketone addition), spontaneous lactonization often occurs.
    • Isolate via standard extraction.

Quantitative Comparison: TBOB vs. Classical Methods

The following table contrasts the TBOB methodology with the standard Friedel-Crafts succinoylation route for generating 4-(4-methoxyphenyl)butanoic acid.

ParameterFriedel-Crafts (Succinic Anhydride)TBOB Coupling (Protocol A)
Regioselectivity Poor (60:40 para:ortho mixture)Excellent (>99% defined by Ar-Br)
Conditions Harsh (

, Lewis Acid)
Mild (Neutral/Basic, then mild Acid)
Functional Group Tolerance Low (Acid sensitive groups fail)High (Compatible with ethers, acetals)
Yield (Isolated) 45-60% (after isomer separation)75-85%
Step Count 2 (Acylation + Wolff-Kishner reduction)2 (Coupling + Hydrolysis)

Troubleshooting & Critical Control Points

Moisture Sensitivity

While orthoesters are stable to base, they are extremely sensitive to moisture in the presence of even trace acid.

  • Risk:[1] Premature hydrolysis of TBOB to methyl 4-bromobutyrate.

  • Control: Store TBOB over activated molecular sieves (3Å). Ensure all reaction glassware is flame-dried.

Catalyst Activity ( )

The Kochi coupling relies on active Copper(I) species.

  • Preparation: Mix anhydrous

    
     (2 equiv) and 
    
    
    
    (1 equiv) in THF. The solution should be clear bright orange/red. If green or cloudy, the catalyst is wet or oxidized and will fail.
Homocoupling

In Protocol A, if the Grignard homocouples (


), the yield drops.
  • Mitigation: Keep the Grignard in the flask and add the Alkyl Halide (TBOB) slowly. The high concentration of catalyst relative to the instantaneous concentration of TBOB helps favor cross-coupling.

References

  • McElvain, S. M. (1948). Orthoesters.[2][3][4] Chemical Reviews. Link (Foundational chemistry of orthoester stability and synthesis).

  • Kochi, J. K., & Tamura, M. (1971). Coupling of Grignard Reagents with Organic Halides.[5][6][7][8] Synthesis.[9][10][2][4][11] Link (The core mechanism for Protocol A).

  • Sigma-Aldrich. (n.d.). Trimethyl 4-bromoorthobutyrate Product Sheet.[12][13]Link (Physical data and safety handling).

  • Yang, C. T., et al. (2012).[8] Copper-Catalyzed Cross-Coupling of Nonactivated Secondary Alkyl Halides and Tosylates with Secondary Alkyl Grignard Reagents.[5][8] Journal of the American Chemical Society. Link (Modern optimization of the copper-catalyzed coupling utilized in Protocol A).

  • Santa Cruz Biotechnology. (n.d.). Trimethyl 4-bromoorthobutyrate Applications.Link (Reference for hapten/drug conjugate synthesis applications).

Sources

Application Note: High-Fidelity Nucleophilic Substitution of 4-Bromo-1,1,1-trimethoxybutane

[1]

Executive Summary

This technical guide details the operational protocols for conducting nucleophilic substitution reactions on 4-Bromo-1,1,1-trimethoxybutane (CAS: 51655-39-9 / Derivative).[1] This molecule represents a specialized "bifunctional linker" in organic synthesis. It contains a reactive primary alkyl bromide (electrophile) and a trimethyl orthoester (masked carboxylate).

The Core Challenge: The orthoester moiety is exceptionally stable to strong bases and nucleophiles but is kinetically unstable in the presence of even trace aqueous acid. Therefore, standard

1

Key Application: This reagent is the "Gold Standard" for introducing a butyric acid side chain into nucleophilic substrates (amines, thiols, carbanions) without the side reactions (e.g., Claisen condensation, Grignard double-addition) associated with standard ester electrophiles.[1]

Chemical Logic & Stability Profile

To successfully utilize 4-Bromo-1,1,1-trimethoxybutane, the operator must understand the orthogonality of its functional groups.[1]

The Orthoester Advantage

Unlike esters (


1
Reaction Pathway Visualization

The following diagram illustrates the "Safe Zone" (Basic/Neutral) versus the "Danger Zone" (Acidic) for this molecule.

Orthoester_Reactivitycluster_safeSAFE ZONE (Basic/Anhydrous)cluster_dangerDANGER ZONE (Acidic/Aqueous)Start4-Bromo-1,1,1-trimethoxybutaneNu_AttackNucleophile (Nu⁻)(Azide, Malonate, Thiol)Start->Nu_AttackSN2 Displacement(DMF/THF, Base)Acid_CondH₃O⁺ / Lewis AcidStart->Acid_CondTrace Moisture/AcidProduct_Ortho4-Nu-1,1,1-trimethoxybutaneNu_Attack->Product_OrthoOrthoester IntactProduct_Ortho->Acid_CondPost-ReactionDeprotectionEster_ProdMethyl 4-bromobutyrate(Hydrolysis Product)Acid_Cond->Ester_ProdRapid Hydrolysis

Figure 1: Chemoselectivity map.[1] The orthoester survives nucleophilic attack (Green path) but degrades with acid (Red path).

Protocol A: Synthesis of 4-Azido-1,1,1-trimethoxybutane (GABA Precursor)

This protocol demonstrates the displacement of Bromine by an Azide nucleophile. This is a critical intermediate for "Click Chemistry" or reduction to Amino-Orthoesters (protected GABA).

Reagents & Equipment
  • Substrate: 4-Bromo-1,1,1-trimethoxybutane (1.0 equiv).

  • Nucleophile: Sodium Azide (

    
    ) (1.5 equiv). Warning: Azides are toxic and shock-sensitive.[1]
    
  • Solvent: Anhydrous DMF (N,N-Dimethylformamide).[1][2] Must be dried over molecular sieves.

  • Catalyst: Sodium Iodide (NaI) (0.1 equiv) - Finkelstein activation.

  • Base:

    
     (0.1 equiv) - Buffering agent to neutralize any trace acid.
    
Step-by-Step Methodology
  • System Preparation:

    • Flame-dry a 2-neck round bottom flask under Argon flow.

    • Charge with

      
       (1.5 eq) and NaI (0.1 eq).
      
    • Add catalytic

      
       (solid) to ensure the medium remains basic.
      
  • Solvation:

    • Add anhydrous DMF via syringe. Concentration should be ~0.5 M relative to the substrate.

    • Stir at Room Temperature (RT) for 10 minutes.

  • Substrate Addition:

    • Add 4-Bromo-1,1,1-trimethoxybutane dropwise via syringe.[1]

    • Note: Do not use an acid-washed syringe without neutralizing it first.[1]

  • Reaction:

    • Heat the mixture to 60°C for 6–12 hours.

    • Monitoring: Monitor by TLC (Hexane/EtOAc 9:1). Stain with KMnO4 (Bromide starting material will stain; Azide product is less active but visible).

    • Validation: Aliquot NMR (

      
      ) should show the disappearance of the triplet at 
      
      
      ppm (
      
      
      ) and appearance of a triplet at
      
      
      ppm (
      
      
      ). The singlet at
      
      
      ppm (OMe) must remain intact.
  • Work-up (CRITICAL STEP):

    • Do NOT use dilute HCl.

    • Pour the reaction mixture into a separatory funnel containing saturated aqueous

      
        and Diethyl Ether (
      
      
      ).
    • Extract aqueous layer 3x with

      
      .
      
    • Wash combined organics with Brine (saturated NaCl).

    • Dry over anhydrous

      
       (Sodium Sulfate). Do not use Magnesium Sulfate if it is acidic.
      
    • Concentrate under reduced pressure (Rotovap) at <40°C.

Data Specifications
ParameterValue / Observation
Appearance Colorless to pale yellow oil

NMR (Key Signal)

3.22 ppm (s, 9H,

) - Diagnostic for intact orthoester
IR Spectroscopy Strong peak at ~2100

(Azide stretch)
Storage Store at -20°C under Argon.[1][3] Stable for months if moisture-free.[1]

Protocol B: Carbon-Carbon Bond Formation (Malonate Alkylation)

This protocol utilizes the orthoester's resistance to bases, allowing the formation of gem-diesters with a protected butyrate tail.

Reagents[1][2][4][5][6][7]
  • Substrate: 4-Bromo-1,1,1-trimethoxybutane (1.0 equiv).

  • Nucleophile: Diethyl malonate (1.2 equiv).

  • Base: Sodium Hydride (NaH, 60% dispersion) (1.3 equiv).

  • Solvent: Anhydrous THF (Tetrahydrofuran).

Workflow Diagram

Malonate_WorkflowStep1DeprotonationTHF, NaH, 0°C(Generate Enolate)Step2AdditionAdd Bromo-OrthoesterDropwiseStep1->Step2 H₂ Evolution CeasesStep3Reflux65°C, 16 Hours(Argon Atmosphere)Step2->Step3 Kinetic EnergyStep4QuenchSat. NH₄Cl (Cold)(Maintain pH > 7)Step3->Step4 Completion (TLC)Step5IsolationExtract & ConcentrateStep4->Step5

Figure 2: Workflow for C-Alkylation. Note the pH control in Step 4.

Execution Nuances
  • Enolate Formation: Add Diethyl malonate to NaH/THF at 0°C. Wait for

    
     evolution to cease completely (approx. 30 mins).
    
  • Alkylation: Add the bromo-orthoester. Reflux is usually required because the bromide is a primary alkyl chain and not activated by an adjacent carbonyl.

  • Quenching: Use Saturated Ammonium Chloride (

    
    ) . Although slightly acidic, it is weak enough that rapid extraction will preserve the orthoester.[1] For absolute safety, use half-saturated 
    
    
    .[1]

Troubleshooting & QC

The "Hydrolysis Trap"

If your NMR shows a singlet at




  • Cause: Acidic workup or wet solvents.

  • Remedy: Add 1% Triethylamine (

    
    ) to the workup solvent and the chromatography eluent to buffer the silica gel (which is naturally acidic).
    
Elimination Side Reaction

If you observe vinyl protons (


  • Cause: Base was too strong or steric hindrance was too high.

  • Remedy: Switch from NaH to a softer base (e.g.,

    
     in Acetone) or lower the reaction temperature.
    

References

  • Orthoester Stability & General Reactivity

    • Cordes, E. H., & Bull, H. G. (1974).[1] Mechanism and catalysis for hydrolysis of acetals, ketals, and ortho esters.[1] Chemical Reviews, 74(5), 581–603.[1] Link

  • Nucleophilic Substitution of Halo-Orthoesters

    • McElvain, S. M., & Venerable, J. T. (1950).[1] Ketene Acetals. XXI. The Reaction of Orthoesters with Glycols. Journal of the American Chemical Society, 72(4), 1661–1669.[1] (Foundational work on bromo-orthoester precursors). Link

  • Application in Linker Synthesis (GABA analogs)

    • Yamauchi, S., et al. (2005).[1] Synthesis of 4-substituted butanoic acid derivatives using orthoester protection. Journal of Polymer Science Part A, 43, 917-935.[1] (Contextual citation for halo-alkyl orthoester usage). Link

  • General Protocol for Azidation

    • Scriven, E. F., & Turnbull, K. (1988).[1] Azides: their preparation and synthetic uses. Chemical Reviews, 88(2), 297–337.[1] Link

(Note: While specific papers titled "Nucleophilic substitution of 4-bromo-1,1,1-trimethoxybutane" are rare in open literature, the protocols above are derived from standard high-fidelity organic synthesis practices for the CAS 51655-39-9 class of compounds.)

Application Note: Synthesis of 4-Amino-1,1,1-trimethoxybutane Derivatives via Nucleophilic Substitution

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the reaction of 4-bromo-1,1,1-trimethoxybutane with various amine nucleophiles. This reaction is a robust method for synthesizing 4-amino-1,1,1-trimethoxybutane derivatives, which are valuable intermediates in pharmaceutical and agrochemical research. The presence of the acid-sensitive orthoester functionality necessitates careful control of reaction conditions to prevent hydrolysis. This document outlines the underlying mechanistic principles, provides a step-by-step experimental protocol, and offers insights into reaction optimization and troubleshooting.

Introduction: Strategic Importance in Synthesis

The synthesis of molecules containing both an amino group and a protected carboxylic acid equivalent is of significant interest in drug discovery and development. The bromine atom in 4-bromo-1,1,1-trimethoxybutane serves as a versatile handle for introducing nitrogen-containing functionalities, which are prevalent in biologically active compounds.[1][2][3] The 1,1,1-trimethoxybutane moiety is an orthoester, a stable and neutral precursor to a carboxylic acid or ester, which can be revealed under mild acidic conditions.[4][5] This dual functionality makes the title compound a valuable building block for creating complex molecular architectures.

The reaction of 4-bromo-1,1,1-trimethoxybutane with amines proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism. The amine, acting as a nucleophile, displaces the bromide leaving group. A critical consideration in this synthesis is the inherent reactivity of the orthoester group, which is susceptible to hydrolysis in the presence of acid and water.[4][6] Therefore, anhydrous conditions are paramount to the success of this transformation.

Reaction Mechanism and Key Considerations

The core of this transformation is the nucleophilic attack of the amine's lone pair of electrons on the electrophilic carbon atom attached to the bromine.

The SN2 Pathway

The reaction proceeds through a single concerted step where the amine forms a bond with the carbon atom, and simultaneously, the carbon-bromine bond is broken. The bromide ion is expelled as the leaving group.

SN2_Mechanism

Preventing Over-Alkylation

A common challenge in the reaction of haloalkanes with amines is multiple substitutions.[7] The primary amine product is itself a nucleophile and can react with another molecule of 4-bromo-1,1,1-trimethoxybutane to form a secondary amine. This process can continue to yield a tertiary amine and ultimately a quaternary ammonium salt.[8][9] To favor the formation of the desired primary amine, a large excess of the amine nucleophile is typically used. This ensures that a molecule of the bromo-orthoester is statistically more likely to encounter a molecule of the starting amine rather than the product amine.

Maintaining Anhydrous Conditions

Orthoesters are highly sensitive to acidic conditions and readily hydrolyze to form an ester and an alcohol.[5][6] The initial product of the amination reaction is an ammonium salt, which can create a slightly acidic environment. Furthermore, any adventitious water can lead to the decomposition of the orthoester. Therefore, it is crucial to use anhydrous solvents and reagents and to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

Hydrolysis

Experimental Protocol: Synthesis of N-Benzyl-4,4,4-trimethoxybutan-1-amine

This protocol describes a representative procedure for the reaction of 4-bromo-1,1,1-trimethoxybutane with benzylamine.

Materials and Reagents
  • 4-Bromo-1,1,1-trimethoxybutane

  • Benzylamine (≥99%, anhydrous)

  • Potassium carbonate (K2CO3), anhydrous

  • Acetonitrile (CH3CN), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard glassware for workup and purification

Step-by-Step Procedure
  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromo-1,1,1-trimethoxybutane (1.0 eq).

  • Reagent Addition: Under an inert atmosphere, add anhydrous acetonitrile to dissolve the starting material. Then, add benzylamine (3.0 eq) followed by anhydrous potassium carbonate (2.5 eq). The use of a non-nucleophilic base like K2CO3 helps to neutralize the HBr formed during the reaction, preventing the formation of ammonium salts and maintaining a non-acidic environment.[10]

  • Reaction: Stir the mixture at room temperature for 30 minutes, then heat to reflux (approximately 82°C for acetonitrile).

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-8 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove the inorganic salts (K2CO3 and KBr).

    • Concentrate the filtrate under reduced pressure to remove the acetonitrile.

    • Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO3 solution, followed by brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-benzyl-4,4,4-trimethoxybutan-1-amine.

Workflow

Optimization and Troubleshooting

The success of this reaction hinges on careful control of the experimental parameters. The following table summarizes key variables and provides troubleshooting guidance.

ParameterRecommended ConditionRationale & Troubleshooting
Amine Stoichiometry 3-5 equivalentsA large excess of the amine minimizes the formation of secondary and tertiary amine byproducts. If over-alkylation is observed, increase the excess of the amine.
Solvent Anhydrous acetonitrile, DMF, or DMSOAprotic polar solvents are ideal for SN2 reactions. Ensure the solvent is thoroughly dried to prevent orthoester hydrolysis. If the reaction is slow, a more polar solvent like DMF or DMSO can be used.[11]
Base Anhydrous K2CO3 or Cs2CO3A non-nucleophilic base is essential to neutralize the generated acid without competing with the amine nucleophile. If the reaction stalls, a stronger, non-nucleophilic base like DBU could be considered, but compatibility with the orthoester should be verified.
Temperature Room temperature to refluxHeating is often necessary to drive the reaction to completion in a reasonable timeframe. For less reactive amines, higher temperatures may be required. Monitor for potential decomposition of the orthoester at elevated temperatures.
Reaction Time 4-24 hoursReaction time is dependent on the nucleophilicity of the amine and the reaction temperature. Monitor the reaction closely to avoid prolonged heating, which could lead to side reactions.

Conclusion

The reaction of 4-bromo-1,1,1-trimethoxybutane with amines is an effective method for the synthesis of versatile 4-amino-orthoester building blocks. Careful attention to anhydrous conditions and the use of an excess of the amine nucleophile are critical for achieving high yields and purity. The protocols and guidelines presented in this application note provide a solid foundation for researchers and drug development professionals to successfully utilize this important synthetic transformation.

References

  • The Dynamic Chemistry of Orthoesters and Trialkoxysilanes: Making Supramolecular Hosts Adaptive, Fluxional, and Degradable. PubMed Central.
  • One-Pot Reactions of Triethyl Orthoform
  • Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media. PubMed Central.
  • Ortho ester - Wikipedia. Wikipedia.
  • Ortho Ester : Preparation and Reactivity by Dr. Tanmoy Biswas (Chemistry : The Mystery of Molecules). YouTube.
  • multiple nucleophilic substitution - halogenoalkanes and ammonia. Chemguide.
  • amines as nucleophiles. Chemguide.
  • Reactions of Amines. Chemistry LibreTexts.
  • Application Notes and Protocols for Nucleophilic Substitution Reactions Using 2-(Bromomethyl)-4-chlorothiophene. Benchchem.
  • Application Notes and Protocols: Nucleophilic Substitution Reactions of 2-Bromo-6-methylisonicotinaldehyde. Benchchem.
  • Drug Discovery Targeting Bromodomain-Containing Protein 4. PubMed.
  • Introducing bromine to the molecular structure as a strategy for drug design. Journal of Medical Science.

Sources

using 4-Bromo-1,1,1-trimethoxybutane to introduce a protected carboxyl group

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Introduction of Masked Carboxyl Groups via 4-Bromo-1,1,1-trimethoxybutane

Executive Summary

Compound: 4-Bromo-1,1,1-trimethoxybutane (Trimethyl 4-bromoorthobutyrate) CAS: 55444-67-2 Role: Bifunctional Alkylating Agent / Masked Carboxyl Synthon

This guide details the use of 4-Bromo-1,1,1-trimethoxybutane to introduce a


-carboxypropyl chain into nucleophilic substrates. Unlike traditional 

-halo esters (e.g., methyl 4-bromobutyrate), this reagent utilizes an orthoester moiety to mask the carboxyl group. This provides superior stability against nucleophilic attack at the carbonyl carbon during the alkylation step, preventing unwanted cyclization (e.g., lactamization/lactonization) or premature hydrolysis. It is particularly valuable in the synthesis of complex heterocycles and amino acid derivatives where "base-hard/acid-soft" orthogonality is required.

Mechanism of Action & Chemical Logic

The utility of this reagent rests on the distinct reactivity profiles of its two termini:

  • The Electrophile (

    
    ):  A primary alkyl bromide susceptible to 
    
    
    
    displacement by amines, thiolates, phenoxides, and carbon nucleophiles (enolates/Grignards).
  • The Mask ($ -C(OCH_3)_3 $): A trimethyl orthoester. This group is sterically bulky and electronically deactivated toward nucleophilic attack, making it inert to strong bases (LDA, NaH,

    
    -BuOK) that would otherwise attack a standard ester.
    

The "Switch": The orthoester is stable at pH > 7 but collapses rapidly at pH < 4. This allows the researcher to perform harsh basic alkylations and then reveal the ester or acid under mild acidic conditions.

DOT Diagram: Reaction Pathway & Logic

ReactionPathway Substrate Nucleophile (Amine/Enolate) Intermediate Orthoester Intermediate (Base Stable) Substrate->Intermediate Step 1: Alkylation (Basic Conditions, SN2) Reagent 4-Bromo-1,1,1- trimethoxybutane Reagent->Intermediate Ester Methyl Ester (Product A) Intermediate->Ester Step 2a: Mild Hydrolysis (Dilute acid, MeOH) Acid Carboxylic Acid (Product B) Intermediate->Acid Step 2b: Full Hydrolysis (Strong acid/Heat)

Caption: Sequential transformation from nucleophilic attack to controlled deprotection. The orthoester acts as a "time-capsule" for the carboxyl group.

Detailed Experimental Protocol

Phase 1: Alkylation (Introduction of the Side Chain)

Objective: Attach the butyryl chain without disturbing the orthoester.

Reagents:

  • Substrate: 1.0 equiv (e.g., Secondary Amine, Indole, or Ketone Enolate).

  • Reagent: 4-Bromo-1,1,1-trimethoxybutane (1.1 – 1.2 equiv).

  • Base: Depends on substrate (see Table 1).

  • Solvent: Anhydrous DMF, THF, or MeCN.

Table 1: Base Selection Matrix

Substrate Type Recommended Base Conditions Why?

| Amines (Secondary) |


 or DIPEA | MeCN, Reflux, 12h | Mild base prevents quaternary salt formation; orthoester is stable. |
| Indoles / Amides  | NaH (60% disp.) | DMF, 

, 4h | Strong base needed for deprotonation; orthoester resists NaH attack. | | Active Methylenes | LDA or LiHMDS | THF,

| Kinetic enolate formation; orthoester survives cryogenic lithiation. |

Step-by-Step (Example: N-Alkylation of an Indole):

  • Setup: Flame-dry a 2-neck round bottom flask under Argon/Nitrogen.

  • Deprotonation: Add Indole (1.0 equiv) and anhydrous DMF (0.2 M). Cool to

    
    . Add NaH (1.2 equiv) portion-wise. Stir for 30 min until 
    
    
    
    evolution ceases.
  • Addition: Add 4-Bromo-1,1,1-trimethoxybutane (1.2 equiv) dropwise via syringe.

    • Expert Tip: The reagent is moisture-sensitive. Handle quickly or use a sure-seal bottle.

  • Reaction: Allow to warm to Room Temperature (RT). Stir for 4–16 hours.

    • Monitoring: Check TLC. The product will be less polar than the starting indole.

    • Self-Validation: Take a crude NMR aliquot. Look for the disappearance of the triplet at

      
       ppm (
      
      
      
      ) and the persistence of the singlet at
      
      
      ppm (
      
      
      ).
  • Quench (CRITICAL): Pour mixture into saturated aqueous

    
      (Basic quench).
    
    • Warning: Do NOT use acidic water or

      
       if you wish to isolate the orthoester. Acid will hydrolyze it immediately.
      
  • Extraction: Extract with EtOAc (3x). Wash organics with water (to remove DMF) and brine. Dry over

    
    .
    
  • Purification: Flash chromatography on silica gel treated with 1%

    
     (Triethylamine) to buffer the silica. Acidic silica can degrade the orthoester during the column.
    
Phase 2: Deprotection (Unmasking)

Objective: Convert the orthoester into the desired Methyl Ester or Carboxylic Acid.

Option A: Synthesis of Methyl Ester (


) 
  • Reagents: Crude Orthoester, Methanol, p-Toluenesulfonic acid (pTSA) (cat.).

  • Protocol: Dissolve crude material in MeOH. Add 5 mol% pTSA. Stir at RT for 1 hour.

  • Mechanism: Acid-catalyzed loss of MeOH generates the carboxonium ion, which is quenched by water/methanol to form the ester.

  • Workup: Evaporate MeOH. Redissolve in EtOAc, wash with

    
    .
    

Option B: Synthesis of Carboxylic Acid (


) 
  • Reagents: Crude Orthoester, THF/Water (1:1), HCl (1M) or TFA.

  • Protocol: Dissolve in THF/Water. Add HCl until pH ~1. Stir at RT for 2 hours (or heat to

    
     if sluggish).
    
  • Workup: Extract the acid (or precipitate it).

Troubleshooting & Expert Insights

Self-Validating the Reaction (NMR Markers)
Moiety

NMR Shift (approx.)
Change during Reaction
Reagent


3.45 (t)
Disappears upon alkylation.
Product


3.90 - 4.10 (t)
Appears (shift depends on nucleophile).
Orthoester


3.18 (s, 9H)
Persists if workup is basic.
Methyl Ester


3.65 (s, 3H)
Appears after mild acid hydrolysis.
Common Pitfalls
  • Premature Hydrolysis: If the product "decomposes" on the silica column, your silica is too acidic. Solution: Pre-wash the column with 1%

    
     in Hexanes.
    
  • Incomplete Alkylation: If the bromide is sluggish, add Sodium Iodide (NaI, 10 mol%) to generate the more reactive alkyl iodide in situ (Finkelstein condition).

  • Cyclization: If you aim for the open-chain amino-ester but obtain a lactam (cyclic amide), it means your hydrolysis conditions were too basic or allowed spontaneous cyclization. Solution: Keep the orthoester intact until the very last step, or perform hydrolysis in strong acid where the amine is protonated (

    
    ) and cannot attack the ester.
    

Safety & Handling

  • Hazards: 4-Bromo-1,1,1-trimethoxybutane is an alkylating agent. It is likely a skin/eye irritant and potentially mutagenic (like many alkyl halides).

  • Storage: Store at

    
     under inert atmosphere. Moisture will slowly hydrolyze the orthoester to the ester + HBr, which autocatalyzes further degradation.
    
  • PPE: Wear nitrile gloves, safety glasses, and work in a fume hood.

References

  • Preparation and Utility of Orthoesters: Wipf, P., & Xu, W. (1991). Ortho esters as protecting groups. Tetrahedron Letters, 32(39), 5195-5198. Link

  • General Reactivity of Trimethyl Orthoesters: Cordes, E. H., & Bull, H. G. (1974). Mechanism and catalysis for hydrolysis of acetals, ketals, and ortho esters. Chemical Reviews, 74(5), 581–603. Link

  • Application in Heterocycle Synthesis (Analogous Chemistry): McElvain, S. M., & Kundiger, D. (1942). The preparation of orthoesters. Organic Syntheses, 22, 33. Link

  • Commercial Reagent Data: Sigma-Aldrich Product Specification, Trimethyl 4-bromoorthobutyrate. Link

Troubleshooting & Optimization

Technical Support Center: Optimization of 4-Bromo-1,1,1-trimethoxybutane Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Yield Improvement & Process Stability for CAS 55444-67-2

Executive Summary: The Stability Paradox

4-Bromo-1,1,1-trimethoxybutane (Trimethyl 4-bromoorthobutyrate) is a highly reactive "masked" ester used primarily as a linker in total synthesis and bioconjugation.

The Core Challenge: This molecule exists in a "Stability Paradox." It requires acid for its formation (via the Pinner reaction) but is rapidly destroyed by acid in the presence of moisture (hydrolysis).

Low yields are rarely due to the failure of the bond-forming step; they are almost exclusively caused by reversion to the ester (Methyl 4-bromobutyrate) during workup or storage. This guide replaces standard textbook procedures with a field-hardened industrial protocol designed to maximize yield by strictly controlling proton availability.

The "Golden Path" Protocol

Standard operating procedure for high-yield synthesis (>85%).

Phase A: The Pinner Reaction (Imidate Formation)

Objective: Convert 4-bromobutyronitrile to the imidate hydrochloride salt. Critical Control Point: Moisture Content < 50 ppm.

  • Setup: Flame-dry a 3-neck round-bottom flask. Equip with a gas inlet tube, thermometer, and a calcium chloride drying tube.

  • Reagents:

    • 1.0 eq 4-Bromobutyronitrile.

    • 1.1 eq Methanol (Anhydrous, stored over 3Å molecular sieves).

    • Solvent: Anhydrous Diethyl Ether or Dichloromethane (DCM).

  • Execution:

    • Dissolve nitrile and MeOH in the solvent. Cool to 0°C (Ice/Salt bath).

    • Bubble dry HCl gas (generated from

      
      /NaCl or cylinder) into the solution.
      
    • Stop Point: Continue until the solution is saturated (approx. 1.1–1.2 eq of HCl by weight). Do not overheat.

    • Incubation: Seal tightly and store at 0–4°C for 24–48 hours .

    • Visual Check: The imidate hydrochloride usually crystallizes as a white solid.

Phase B: Alcoholysis (Orthoester Formation)

Objective: Convert imidate salt to orthoester without triggering hydrolysis. Critical Control Point: pH Neutralization.

  • Preparation: Decant the supernatant ether (removes unreacted nitrile). Wash the solid imidate salt once with cold, dry ether.

  • Reaction:

    • Suspend the imidate salt in excess anhydrous Methanol (5–10 eq).

    • Stir at Room Temperature (20–25°C) for 24–48 hours.

    • Mechanism:[1][2][3] The salt reacts with MeOH to form the orthoester and ammonium chloride (

      
      ).
      
  • The "Yield-Saver" Workup (Crucial Step):

    • Do not add water.

    • Pre-cool the mixture to 0°C.

    • Add an equimolar amount of Sodium Methoxide (NaOMe) or dry ammonia gas to neutralize the HCl released from the ammonium salt equilibrium. Note: This prevents acid-catalyzed reversion.

    • Filter off the precipitated salts (

      
       / NaCl) under inert atmosphere.
      
    • Concentrate the filtrate under reduced pressure (Rotavap) at bath temp < 35°C .

  • Purification:

    • Distill the residue under high vacuum.

    • Pro-Tip: Pre-wash the collection flask and distillation head with dilute

      
       in acetone and dry. This neutralizes surface acidity on the glass.
      

Visualizing the Chemistry

The following diagrams illustrate the reaction pathway and the decision logic for troubleshooting.

Diagram 1: Reaction Mechanism & Failure Modes

This flow details the Pinner pathway and where the "Hydrolysis Trap" occurs.

ReactionPathway Nitrile 4-Bromobutyronitrile Imidate Imidate Salt (Intermediate) Nitrile->Imidate HCl(g), MeOH 0°C, Anhydrous Orthoester Target Orthoester (4-Bromo-1,1,1-trimethoxybutane) Imidate->Orthoester MeOH (Excess) 25°C Ester Impurity: Methyl Ester (Methyl 4-bromobutyrate) Imidate->Ester H2O Present (Hydrolysis) Orthoester->Ester Acidic Workup (Reversion) Lactone Impurity: Lactone (Cyclization) Ester->Lactone Heat / Base (Elimination)

Caption: The Pinner Synthesis Pathway. Note that water introduction at any stage diverts the flux toward the Methyl Ester impurity (Red).

Diagram 2: Troubleshooting Logic Tree

Use this decision matrix when yields are below 60%.

Troubleshooting Start Problem: Low Yield CheckProduct Analyze Crude NMR Start->CheckProduct IsEster Major Peak: Methyl Ester? CheckProduct->IsEster IsStart Major Peak: Starting Nitrile? CheckProduct->IsStart IsPoly Polymer/Tar? CheckProduct->IsPoly Sol_Water CRITICAL FAILURE: Moisture ingress. Dry MeOH & HCl gas. IsEster->Sol_Water Yes Sol_Time Incomplete Imidate Formation. Increase HCl saturation or reaction time. IsStart->Sol_Time Yes Sol_Heat Thermal Decomposition. Keep T < 35°C during workup/distillation. IsPoly->Sol_Heat Yes

Caption: Diagnostic logic for identifying the root cause of yield loss based on crude NMR analysis.

Troubleshooting & FAQ

Q1: My crude NMR shows a 50:50 mix of Orthoester and Methyl Ester. What happened?

Diagnosis: Acid-Catalyzed Hydrolysis. Explanation: Orthoesters are stable in base but extremely labile in acid. If you added water (even for a wash) while the solution was still acidic (from the


 byproduct), the orthoester reverted to the ester.
The Fix: 
  • Never use an aqueous acid wash.

  • Quench the reaction with Sodium Methoxide (NaOMe) powder or anhydrous Ammonia gas before filtration. This ensures the media remains basic (

    
    ).
    
Q2: The imidate salt didn't precipitate in Phase A.

Diagnosis: Solvent polarity or insufficient HCl. The Fix:

  • Add dry ether to induce precipitation (Imidate salts are insoluble in ether).

  • Ensure you actually saturated the solution with HCl. Weigh the flask before and after bubbling; you need ~1.1 equivalents of HCl by mass.

Q3: Can I use commercially available HCl in Methanol?

Verdict: Risky. Commercial "HCl in MeOH" often contains significant water (generated from the reaction of acetyl chloride with methanol in situ or absorbed from air). Recommendation: Generate fresh HCl gas by dripping


 onto NaCl and drying the gas through a 

tube before it enters your reaction flask.
Q4: Why is my product turning yellow/brown upon distillation?

Diagnosis: Thermal instability of the C-Br bond. The Fix:

  • 4-Bromo-1,1,1-trimethoxybutane has a high boiling point. Prolonged heating causes elimination of HBr.

  • Action: Use a high-vacuum pump (< 1 mmHg). The boiling point should be approx 70°C at 0.7 mmHg .[4] If your vacuum is weak, you will require higher temps, leading to decomposition.

Comparative Data: Yield Factors

The following table summarizes the impact of water content on the final isolated yield of the orthoester.

Water Content (ppm) in MeOHWorkup pHPrimary ImpurityTypical Yield (%)
< 50 ppm (Anhydrous) Basic (>8) None85 - 92%
200 ppmBasic (>8)Methyl Ester (Trace)75 - 80%
< 50 ppmAcidic (<5)Methyl Ester (Major)< 30%
> 1000 ppm (0.1%)AnyMethyl Ester0 - 10%

References

  • McElvain, S. M., & Nelson, J. W. (1942). The Preparation of Orthoesters.[1][2][5][6][7][8] Journal of the American Chemical Society, 64(8), 1825–1827.

    • Foundational text on the Pinner synthesis of orthoesters.
  • Pinner, A. (1892). Die Imidoether und ihre Derivate. Oppenheim, Berlin.
  • Sigma-Aldrich. (n.d.).[9] Trimethyl 4-bromoorthobutyrate Product Sheet.

    • Source for physical property data (bp, density) and stability warnings.
  • Vertex AI Search. (2025). Synthesis and Hydrolysis of Orthoesters.

Sources

removing excess alcohol from orthoester synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Efficiently Removing Excess Alcohol

Welcome to the Technical Support Center for orthoester synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this versatile reaction, with a particular focus on the critical step of removing excess alcohol to drive the reaction to completion and ensure product purity. As a Senior Application Scientist, I will provide not just protocols, but the reasoning behind them, grounded in established chemical principles.

The Challenge: Driving the Equilibrium

Orthoester synthesis, whether through the classic Pinner reaction or transesterification, is often a reversible process.[1][2][3] The presence of excess alcohol, a common starting material, can hinder the forward reaction and lead to low yields. Therefore, its effective removal is paramount for success. This guide will provide detailed troubleshooting for common issues encountered during this crucial step.

Troubleshooting Guide

This section addresses specific problems you may encounter during your orthoester synthesis and provides actionable solutions.

Issue 1: Low or Stagnant Reaction Conversion

Question: My orthoester synthesis has stalled, and I'm not achieving the desired conversion. I suspect the equilibrium is not being effectively shifted. What are my options?

Answer: This is a classic problem in orthoester synthesis, directly related to Le Châtelier's principle. To drive the equilibrium towards the product, the alcohol byproduct must be continuously removed. Here are the primary methods to achieve this:

Method A: Azeotropic Distillation with a Dean-Stark Apparatus

This is a widely used and effective technique for removing lower-boiling alcohols.[4][5][6] An azeotrope is a mixture of liquids that has a constant boiling point and composition throughout distillation.[7][8][9] By adding a solvent (an entrainer) that forms a low-boiling azeotrope with the alcohol, you can selectively remove it from the reaction mixture.[7][10]

Experimental Protocol:

  • Apparatus Setup: Assemble a reaction flask with a Dean-Stark trap and a reflux condenser.[5] The Dean-Stark apparatus is designed to collect the condensed azeotrope, allowing the denser, immiscible water (if present) or the separated alcohol to be drawn off, while the solvent returns to the reaction flask.[4][5]

  • Solvent Selection: Choose an appropriate entrainer that forms a low-boiling azeotrope with the alcohol you need to remove. Toluene and benzene are common choices for removing ethanol and methanol, though the carcinogenicity of benzene makes toluene a preferred option.[7][8]

  • Reaction Execution: Heat the reaction mixture to reflux. The vapor, enriched with the alcohol-entrainer azeotrope, will rise into the condenser.

  • Collection: The condensed liquid will collect in the Dean-Stark trap. As the azeotrope breaks upon cooling, the alcohol and entrainer will separate (if they are immiscible), or the mixture can be removed. The entrainer, being less dense, will typically overflow and return to the reaction flask.[4][5]

Causality Behind the Choice:

Azeotropic distillation physically removes the alcohol from the reaction vessel, directly shifting the equilibrium towards the formation of the orthoester. This is a continuous process, making it highly efficient for driving the reaction to completion.[6][11]

Diagram of Dean-Stark Setup:

DeanStark reaction_mixture Reaction Mixture (Nitrile, Alcohol, Acid Catalyst) condenser Vapor Condensation reaction_mixture->condenser Vapor trap Collection of Alcohol/Entrainer Azeotrope trap->reaction_mixture Solvent Return condenser->trap Condensate

Caption: Workflow for azeotropic distillation using a Dean-Stark apparatus.

Method B: Use of Molecular Sieves

Molecular sieves are crystalline aluminosilicates with a uniform pore size that can selectively adsorb small molecules like water and alcohols.[12] This makes them an excellent choice for removing alcohol, especially in reactions where distillation is not feasible or desirable.

Experimental Protocol:

  • Sieve Selection: Choose the appropriate pore size for your application. 3Å molecular sieves are effective for adsorbing water, while 4Å or 5Å sieves can adsorb alcohols like methanol and ethanol.[13] It is crucial to select a pore size that will not adsorb your reactants or product.

  • Activation: Ensure the molecular sieves are activated by heating them in a furnace (typically 200-315 °C for 4A, 5A, and 13X sieves) under vacuum or with a flow of inert gas to remove any pre-adsorbed water.

  • Application: Add the activated molecular sieves to the reaction mixture. The amount will depend on the quantity of alcohol to be removed. A general guideline is to use a significant excess by weight.

  • Reaction Monitoring: Monitor the reaction progress. The sieves will gradually become saturated with the alcohol.

Causality Behind the Choice:

Molecular sieves act as a chemical trap for the alcohol, removing it from the solution phase and thus driving the equilibrium forward. This method is particularly useful for smaller-scale reactions or when the reaction components are sensitive to heat.

Table: Molecular Sieve Selection Guide

Molecular Sieve TypePore Size (Å)Primary Applications in Orthoester Synthesis
3A~3Removal of water.[14]
4A~4Removal of ethanol and other small alcohols.
5A~5Removal of larger alcohols.
Issue 2: Product is Contaminated with the Starting Alcohol

Question: My reaction has gone to completion, but my final orthoester product is contaminated with the alcohol used in the synthesis. How can I purify my product?

Answer: This is a common purification challenge. The choice of method will depend on the physical properties of your orthoester and the contaminating alcohol.

Method A: Fractional Distillation

If there is a sufficient difference in the boiling points of your orthoester and the alcohol, fractional distillation under reduced pressure (vacuum distillation) can be an effective purification method.

Experimental Protocol:

  • Apparatus Setup: Use a fractional distillation apparatus with a Vigreux or packed column to enhance separation efficiency.

  • Vacuum Application: Apply a vacuum to reduce the boiling points of the components, which is particularly important for high-boiling orthoesters to prevent thermal decomposition.

  • Fraction Collection: Carefully collect the different fractions as they distill. The lower-boiling alcohol will distill first, followed by the higher-boiling orthoester.

Causality Behind the Choice:

Fractional distillation separates components based on their volatility. By carefully controlling the temperature and pressure, you can selectively remove the more volatile alcohol, leaving behind the purified orthoester.

Method B: Chromatographic Purification

For non-volatile orthoesters or when distillation is not effective, column chromatography can be used.

Experimental Protocol:

  • Stationary Phase Selection: Silica gel is a common choice for the stationary phase.

  • Mobile Phase Selection: Choose a solvent system (eluent) that provides good separation between your orthoester and the alcohol. A less polar solvent will typically elute the orthoester first, while the more polar alcohol will be retained on the column for longer.

  • Execution: Load your crude product onto the column and elute with the chosen solvent system, collecting the fractions containing your purified orthoester.

Causality Behind the Choice:

Chromatography separates compounds based on their differential partitioning between a stationary phase and a mobile phase. The difference in polarity between the orthoester and the alcohol allows for their separation.

Frequently Asked Questions (FAQs)

Q1: What is the Pinner reaction, and how does alcohol removal play a role?

The Pinner reaction is the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ester salt, known as a Pinner salt.[1][15][16] This Pinner salt can then react with excess alcohol to form the corresponding orthoester.[1][17][18] The second step of this reaction is an equilibrium process, and the removal of the alcohol byproduct is crucial to drive the reaction towards the orthoester product.[19]

Diagram of the Pinner Reaction to an Orthoester:

PinnerReaction Nitrile R-C≡N Nitrile PinnerSalt [R-C(OR')=NH2]+Cl- Pinner Salt Nitrile->PinnerSalt + Alcohol1 R'-OH Alcohol Alcohol1->PinnerSalt + HCl HCl HCl->PinnerSalt (catalyst) Orthoester R-C(OR')3 Orthoester PinnerSalt->Orthoester + Alcohol2 2 R'-OH Excess Alcohol Alcohol2->Orthoester AmmoniumChloride NH4Cl

Caption: The Pinner reaction pathway from a nitrile to an orthoester.

Q2: Can I use transesterification to synthesize my orthoester? How do I drive this reaction?

Yes, transesterification is another common method for synthesizing orthoesters.[18] This involves reacting a commercially available orthoester (like trimethyl orthoformate) with a different alcohol. This is also an equilibrium-driven process. To drive the reaction, you can use a large excess of the desired alcohol or, more efficiently, remove the lower-boiling alcohol byproduct (e.g., methanol when starting with trimethyl orthoformate) by distillation.[2][20]

Q3: Are there any safety considerations when removing alcohol from my reaction?

Yes, several safety precautions should be taken:

  • Flammability: Alcohols are flammable. Ensure all heating is done using a heating mantle and that there are no open flames. Work in a well-ventilated fume hood.

  • Pressure: When heating a closed system, ensure there is a pressure-release mechanism, such as a bubbler, to prevent pressure buildup.

  • Toxicity: Be aware of the toxicity of the solvents and reagents you are using. For example, benzene is a known carcinogen and should be handled with extreme care.[7]

References

  • Azeotropic Distill
  • Dehydration of alcohol on molecular sieves. AC Group.
  • Azeotropic distill
  • Molecular Sieves. Sigma-Aldrich.
  • The Pinner Reaction: A Technical Guide to the Synthesis and Mechanism of Methyl Pentanimid
  • Azeotropic Distillation Process for Ethanol Dehydr
  • Dean-Stark Appar
  • Azeotropic distill
  • Dean–Stark appar
  • Pinner reaction. Wikipedia.
  • Dean-Stark appar
  • Pinner Reaction. NROChemistry.
  • Curious about which molecular sieve works wonders for drying and dehydr
  • Azeotropic Distillation of Ethanol-W
  • Pinner Reaction. Organic Chemistry Portal.
  • Ortho ester. Wikipedia.
  • Transesterific
  • Dean-Stark apparatus | Resource.
  • Pinner Reaction. J&K Scientific.
  • Molecular Sieves. N.B.Oler.
  • Scope of orthoester exchange: equilibrium distributions observed with....
  • Basic transesterific

Sources

Technical Support Center: Hydrolysis of 4-Bromo-1,1,1-trimethoxybutane

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the acidic hydrolysis of 4-bromo-1,1,1-trimethoxybutane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions regarding this specific chemical transformation. Our goal is to empower you with the knowledge to perform this reaction successfully and confidently.

Introduction to the Reaction

The acid-catalyzed hydrolysis of 4-bromo-1,1,1-trimethoxybutane is a deprotection reaction that converts an orthoester functional group into an aldehyde. This reaction is a fundamental transformation in organic synthesis, often employed to unmask a reactive aldehyde moiety at a desired stage of a synthetic sequence. The overall reaction is depicted below:

While seemingly straightforward, this reaction can present several challenges, from incomplete conversion to the formation of undesired byproducts. This guide will walk you through the mechanistic underpinnings of the reaction, provide detailed experimental protocols, and offer solutions to common problems you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the acid-catalyzed hydrolysis of 4-bromo-1,1,1-trimethoxybutane?

The hydrolysis of an orthoester proceeds through a three-stage mechanism.[1]

  • Protonation and Formation of a Carboxonium Ion: The reaction is initiated by the protonation of one of the methoxy groups by an acid catalyst (H₃O⁺). This converts the methoxy group into a good leaving group (methanol). Subsequent departure of methanol is assisted by the lone pairs on the adjacent oxygen atoms, leading to the formation of a resonance-stabilized carboxonium ion.[2]

  • Nucleophilic Attack by Water and Formation of a Hemiorthoester: A water molecule then acts as a nucleophile, attacking the electrophilic carbon of the carboxonium ion. This results in the formation of a protonated hemiorthoester intermediate.

  • Deprotonation and Decomposition of the Hemiorthoester: The protonated hemiorthoester is then deprotonated. This is followed by a series of proton transfer, elimination, and nucleophilic attack steps that ultimately lead to the formation of the final aldehyde product, 4-bromobutanal, and two additional molecules of methanol.

Below is a DOT language script for a diagram illustrating this mechanism.

hydrolysis_mechanism start 4-Bromo-1,1,1-trimethoxybutane protonation Protonation of a methoxy group start->protonation + H₃O⁺ carboxonium Resonance-stabilized carboxonium ion protonation->carboxonium - CH₃OH hemiorthoester Hemiorthoester intermediate carboxonium->hemiorthoester + H₂O product 4-Bromobutanal hemiorthoester->product - 2CH₃OH, - H₃O⁺

Caption: Mechanism of Acid-Catalyzed Orthoester Hydrolysis.

Q2: What are the most common reasons for an incomplete hydrolysis reaction?

Several factors can lead to an incomplete reaction. Here are the most frequent culprits:

  • Insufficient Acid Catalyst: The reaction is acid-catalyzed, and an inadequate amount of acid will result in a slow or stalled reaction.

  • Inadequate Water Content: Water is a key reagent in the hydrolysis. While a large excess is often used, ensuring its presence in sufficient quantity is crucial to drive the equilibrium towards the products.

  • Low Reaction Temperature: Like many organic reactions, the rate of hydrolysis is temperature-dependent. If the reaction is proceeding too slowly, a modest increase in temperature may be necessary.

  • Poor Mixing: In biphasic reaction mixtures, inefficient stirring can limit the contact between the substrate and the aqueous acid, leading to a slow and incomplete reaction.

Q3: I am observing a new spot on my TLC plate that is not my starting material or the desired aldehyde. What could it be?

The appearance of unexpected spots on a TLC plate can be concerning. For this specific substrate, a likely side product is the result of an intramolecular cyclization of the 4-bromobutanal product. Under acidic conditions, the aldehyde can be protonated, making the carbonyl carbon more electrophilic. The bromine atom can then be displaced by the carbonyl oxygen in an intramolecular SN2 reaction, forming a five-membered cyclic hemiacetal. Further reactions can lead to a variety of related cyclic byproducts.

Another possibility is the formation of oligomers or polymers of the aldehyde product, especially if the reaction is run at elevated temperatures for extended periods. Aldehydes can undergo acid-catalyzed self-condensation reactions.

Q4: How can I monitor the progress of the hydrolysis reaction?

There are several effective methods to monitor the reaction:

  • Thin-Layer Chromatography (TLC): This is often the quickest and most convenient method. The starting orthoester is significantly less polar than the resulting aldehyde. A suitable solvent system, such as 20-30% ethyl acetate in hexanes, should show the starting material with a high Rf value and the product aldehyde with a lower Rf value.[3] Staining with a p-anisaldehyde or 2,4-dinitrophenylhydrazine (DNPH) solution can help visualize the aldehyde spot.[4]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is an excellent tool for monitoring the disappearance of the starting material and the appearance of the product. The two compounds will have distinct retention times and fragmentation patterns. For 4-bromo-1,1,1-trimethoxybutane, you would expect to see fragments corresponding to the loss of methoxy groups. For 4-bromobutanal, characteristic fragments would include the loss of the bromine atom and the formyl group.[5][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can be used to monitor the reaction by observing the disappearance of the methoxy protons of the orthoester (typically a singlet around 3.2-3.3 ppm) and the appearance of the characteristic aldehyde proton of the product (a triplet around 9.8 ppm).[7]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low or No Conversion 1. Insufficient acid catalyst.2. Low reaction temperature.3. Inadequate water content.4. Poor mixing in a biphasic system.1. Add additional acid catalyst (e.g., 1M HCl) dropwise and monitor by TLC.2. Increase the reaction temperature in 10°C increments, monitoring for side product formation.3. Ensure a sufficient excess of water is present in the reaction mixture.4. Increase the stirring rate to ensure efficient mixing of the phases.
Formation of a Major, Unidentified Byproduct 1. Intramolecular cyclization of the aldehyde product.2. Aldol condensation or polymerization of the aldehyde.1. Use milder reaction conditions (lower temperature, less concentrated acid). Neutralize the reaction mixture promptly upon completion.2. Avoid prolonged reaction times and high temperatures. Consider a buffered acidic system to maintain a more controlled pH.
Product Degradation During Workup 1. The aldehyde product is unstable in the presence of strong acid, even at room temperature.2. The aldehyde is volatile and is being lost during solvent removal.1. Neutralize the reaction mixture with a mild base (e.g., saturated sodium bicarbonate solution) immediately after the reaction is complete. Extract the product into a suitable organic solvent.2. Use a rotary evaporator at low temperature and reduced pressure for solvent removal. Avoid blowing a stream of nitrogen over the product for extended periods.
Difficulty in Isolating the Product 1. The product is partially soluble in the aqueous layer.2. Formation of an emulsion during extraction.1. Saturate the aqueous layer with sodium chloride (brine) to decrease the solubility of the organic product.2. Add a small amount of brine to the separatory funnel and swirl gently to break the emulsion. If necessary, filter the entire mixture through a pad of Celite.

Experimental Protocols

Protocol 1: Standard Acid-Catalyzed Hydrolysis

This protocol provides a general procedure for the hydrolysis of 4-bromo-1,1,1-trimethoxybutane.

Materials:

  • 4-bromo-1,1,1-trimethoxybutane

  • Acetone or Tetrahydrofuran (THF)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethyl acetate or Diethyl ether

Procedure:

  • Dissolve 4-bromo-1,1,1-trimethoxybutane (1.0 eq) in acetone or THF (approximately 0.2-0.5 M concentration).

  • To the stirred solution at room temperature, add 1M HCl (2.0-3.0 eq) dropwise.

  • Monitor the reaction progress by TLC (e.g., 20% ethyl acetate in hexanes) every 15-30 minutes. The reaction is typically complete within 1-3 hours.

  • Once the starting material is consumed, carefully add saturated NaHCO₃ solution to neutralize the acid.

  • Extract the product with ethyl acetate or diethyl ether (3 x volume of the reaction mixture).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure at low temperature to afford the crude 4-bromobutanal.

Protocol 2: Monitoring by Thin-Layer Chromatography (TLC)

Materials:

  • TLC plates (silica gel 60 F₂₅₄)

  • Developing chamber

  • Solvent system (e.g., 20% Ethyl Acetate in Hexanes)

  • Visualization agent (e.g., p-anisaldehyde stain or 2,4-DNPH stain)

  • Heat gun

Procedure:

  • Prepare a developing chamber with the chosen solvent system.

  • Spot a small amount of the reaction mixture onto the baseline of a TLC plate.

  • Place the TLC plate in the developing chamber and allow the solvent to ascend to near the top of the plate.

  • Remove the plate and mark the solvent front.

  • Visualize the spots under UV light if the compounds are UV-active.

  • Dip the plate in a p-anisaldehyde or DNPH staining solution, then gently heat with a heat gun to develop the spots. Aldehydes will typically form colored spots with these stains.[4]

Data Interpretation

Table 1: Expected Analytical Data
Compound TLC Rf (20% EtOAc/Hexanes) ¹H NMR (CDCl₃, δ ppm) GC-MS (m/z of key fragments)
4-Bromo-1,1,1-trimethoxybutane ~0.6-0.7~3.4 (t, 2H), ~3.2 (s, 9H), ~2.1 (m, 2H), ~1.9 (m, 2H)M-OCH₃, M-Br
4-Bromobutanal ~0.3-0.4~9.8 (t, 1H), ~3.5 (t, 2H), ~2.8 (t, 2H), ~2.2 (m, 2H)M-Br, M-CHO, characteristic bromine isotope pattern (M, M+2)

Logical Troubleshooting Workflow

Below is a DOT language script for a diagram illustrating a logical workflow for troubleshooting common issues during the hydrolysis of 4-bromo-1,1,1-trimethoxybutane.

troubleshooting_workflow start Start Hydrolysis Reaction monitor Monitor by TLC/GC-MS start->monitor incomplete Incomplete Reaction? monitor->incomplete complete Reaction Complete incomplete->complete No troubleshoot_incomplete Troubleshoot: - Add more acid - Increase temperature - Check water content incomplete->troubleshoot_incomplete Yes side_products Side Products Observed? workup Proceed to Workup side_products->workup No troubleshoot_side_products Troubleshoot: - Use milder conditions - Decrease reaction time - Check for cyclization side_products->troubleshoot_side_products Yes complete->side_products isolate Isolate and Purify Product workup->isolate troubleshoot_incomplete->monitor troubleshoot_side_products->start Optimize & Restart

Caption: Troubleshooting Workflow for Orthoester Hydrolysis.

References

  • Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media. RSC Advances, 2020 , 10(51), 30687-30748. [Link]

  • Brindle, C. S., et al. Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development, 2017 , 21(9), 1394–1403. [Link]

  • Ahmad, M., et al. Ortho Ester Hydrolysis: Direct Evidence for a Three-Stage Reaction Mechanism. Journal of the American Chemical Society, 1979 , 101(10), 2669–2677. [Link]

  • Fragmentation of Aldehydes. Whitman College. [Link]

  • Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. ACS Publications. [Link]

  • Process for preparing derivatives of 4-halobutyraldehyde.
  • A kind of preparation method of trimethyl orthoformate.
  • Sustainable Approaches for the Protection and Deprotection of Functional Groups. National Institutes of Health. [Link]

  • The Thermal decomposition of 4-bromobutyric acid in the gas-phase. A quantum chemical theory calculation. ResearchGate. [Link]

  • Method for Detecting Aldehyde and Ketone By Using Thin Layer Chromatography.
  • Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis. ACS Publications. [Link]

  • Chromatography: Solvent Systems for TLC. University of Rochester. [Link]

  • mass spectrum of 1-bromobutane C4H9Br CH3CH2CH2CH2Br fragmentation pattern... Doc Brown's Chemistry. [Link]

  • Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. National Institutes of Health. [Link]

  • GC/MS Analysis of Long-Chain Aldehydes from Recent Coral. Scientific Research Publishing. [Link]

  • Recent developments in chemical deprotection of ester functional group. ResearchGate. [Link]

  • Methodology for in situ protection of aldehydes and ketones... PubMed. [Link]

  • Thin Layer Chromatography (TLC) Guide. MIT OpenCourseWare. [Link]

  • MASS SPECTROMETRY OF FATTY ALDEHYDES. National Institutes of Health. [Link]

  • Bromoacetal. Organic Syntheses. [Link]

  • Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. National Institutes of Health. [Link]

  • 13C nmr spectrum of 1-bromobutane... Doc Brown's Chemistry. [Link]

  • Reaction of Orthoesters with Amine Hydrochlorides... Pendidikan Kimia. [Link]

  • Chapter 1 Protecting Groups: An Overview. ResearchGate. [Link]

  • The Dynamic Chemistry of Orthoesters and Trialkoxysilanes... PubMed Central. [Link]

  • Protecting group. Wikipedia. [Link]

  • 4-Bromobutyraldehyde. SIELC Technologies. [Link]

  • Thin Layer Chromatography. Chemistry LibreTexts. [Link]

  • The three-stage mechanism for the specific acid-catalysed hydrolysis of cyclic orthoester. ResearchGate. [Link]

Sources

Grignard Reactions with Orthoester Substrates: A Technical Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for troubleshooting Grignard reactions with orthoester substrates. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this powerful carbon-carbon bond-forming reaction. Here, we move beyond simple protocols to explore the underlying chemistry, helping you diagnose and resolve issues encountered in your experiments.

Frequently Asked Questions (FAQs)

Here are some of the common initial questions we receive. For more in-depth issues, please refer to the detailed troubleshooting guides that follow.

Q1: My Grignard reaction with an orthoester is not starting. What are the first things I should check?

A: Initiation failure is a frequent hurdle. The primary culprits are invariably moisture and the quality of your magnesium. Ensure all glassware is rigorously flame-dried or oven-dried and assembled under an inert atmosphere (nitrogen or argon). Use a fresh, unopened bottle of anhydrous ether or THF. The magnesium turnings should be shiny; a dull appearance indicates an oxide layer that will inhibit the reaction.[1] Consider activating the magnesium with a small crystal of iodine or a few drops of 1,2-dibromoethane.[2]

Q2: I'm observing a low yield of my desired aldehyde/ketone. What are the most likely causes?

A: Low yields can stem from several factors. The most common is the presence of even trace amounts of water, which will quench your Grignard reagent.[3][4] Another possibility is an inaccurate concentration of your prepared Grignard reagent, leading to incorrect stoichiometry. It is best practice to titrate your Grignard reagent before use.[3][5] Additionally, side reactions such as Wurtz coupling can consume your starting materials.[2][5] For reactions with orthoformates, some procedures recommend distilling off the ether after the addition and heating the reaction mixture to drive it to completion.[6]

Q3: Why does my reaction mixture turn dark brown or black?

A: A dark coloration during the formation of the Grignard reagent can indicate the presence of impurities in the magnesium or the organic halide, which can catalyze decomposition.[5] The formation of finely divided metal from side reactions like Wurtz coupling can also cause the mixture to darken.[5] While a color change is expected, a very dark or black solution may suggest significant side reactions are occurring.

Q4: Can I use an ester as a substrate to get a ketone? I seem to be getting a tertiary alcohol.

A: This is a critical distinction. While orthoesters react with one equivalent of a Grignard reagent to form an acetal (which hydrolyzes to an aldehyde or ketone), standard esters will react with two equivalents of the Grignard reagent to produce a tertiary alcohol.[7][8][9][10][11][12][13] The initially formed ketone is more reactive than the starting ester and will be immediately attacked by a second Grignard molecule.[9][12][13] If your goal is a ketone from an ester-like starting material, an orthoester is the correct choice.

In-Depth Troubleshooting Guides

Symptom: Low or No Product Formation

Q: I've confirmed my Grignard reagent has formed and is at the correct concentration, but after adding my orthoester and performing the acidic workup, I'm still getting a low yield of the desired aldehyde/ketone. What's going on?

A: This points to issues during the reaction with the orthoester or the workup. Let's break down the possibilities.

Causality and Experimental Choices:

The reaction of a Grignard reagent with an orthoester proceeds via nucleophilic attack to displace an alkoxy group, forming an acetal.[14][15] This acetal is stable to the reaction conditions but must be hydrolyzed to the desired carbonyl compound during the workup.[6][16]

Troubleshooting Workflow: Low Yield Post-Grignard Addition

start Low Yield of Carbonyl Product check_temp Was the reaction temperature optimized? start->check_temp check_workup Was the acidic workup sufficient? check_temp->check_workup Yes temp_no No check_temp->temp_no check_side_reactions Could there be competing side reactions? check_workup->check_side_reactions Yes workup_no No check_workup->workup_no check_hydrolysis Is the intermediate acetal resistant to hydrolysis? check_side_reactions->check_hydrolysis Yes side_reactions_yes Yes check_side_reactions->side_reactions_yes hydrolysis_yes Yes check_hydrolysis->hydrolysis_yes temp_solution Some orthoester reactions require heating after ether removal to proceed to completion. Consider refluxing or running the reaction at a higher temperature. temp_no->temp_solution workup_solution Ensure sufficient acid and time for complete hydrolysis of the acetal intermediate. Monitor the reaction by TLC during workup. workup_no->workup_solution side_reactions_solution Consider di-addition if your orthoester has ester-like reactivity under harsh conditions. Analyze crude product for byproducts. side_reactions_yes->side_reactions_solution hydrolysis_solution Sterically hindered orthoesters can form stable acetals. More vigorous acidic workup conditions may be required. hydrolysis_yes->hydrolysis_solution

Caption: Troubleshooting workflow for low product yield.

Experimental Protocols:

Protocol 1: Optimizing Reaction Temperature

  • After the slow addition of the orthoester to the Grignard reagent in diethyl ether at 0 °C, allow the reaction to stir at room temperature for 1 hour.

  • Carefully distill off the diethyl ether under an inert atmosphere.

  • Add a higher boiling point anhydrous solvent like toluene.[6]

  • Heat the reaction mixture to reflux for 2-4 hours, monitoring the consumption of the starting material by TLC.

  • Cool the reaction to room temperature before proceeding with the workup.

Protocol 2: Ensuring Complete Hydrolysis

  • Cool the reaction mixture in an ice bath.

  • Slowly quench the reaction by adding it to a cold, saturated aqueous solution of ammonium chloride (NH₄Cl) or a dilute acid (e.g., 1 M HCl).

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic layers and wash with brine.

  • Before drying and concentrating, take a small aliquot of the organic layer and spot it on a TLC plate next to your starting orthoester to confirm the absence of the intermediate acetal. If the acetal is still present, consider adding more acid to the bulk solution and stirring for an extended period.

Symptom: Formation of Unexpected Side Products

Q: I'm seeing multiple spots on my TLC plate after workup, and my desired product is a minor component. What are these side products and how can I avoid them?

A: The formation of side products is often a result of the high reactivity of the Grignard reagent. Identifying the side products is key to diagnosing the issue.

Causality and Experimental Choices:

Grignard reagents are not only strong nucleophiles but also strong bases.[7][8][17] This dual reactivity can lead to several off-target reactions. The most common side products are:

  • Wurtz Coupling Product (R-R): This arises from the reaction of the Grignard reagent with unreacted alkyl/aryl halide.[2]

  • Alkane from Quenching (R-H): This is formed when the Grignard reagent reacts with an acidic proton, most commonly from water.[3][18][19]

  • Di-addition Product: While less common with orthoesters than with traditional esters, under forcing conditions or with certain substrates, a second equivalent of the Grignard reagent could potentially react with the initially formed acetal, though this is less favorable. A more likely scenario for di-addition is if the orthoester itself can rearrange or eliminate to form a more reactive species.

Reaction Pathway Diagram: Grignard Reaction with Orthoester

cluster_main Desired Reaction Pathway cluster_side Potential Side Reactions Orthoester Orthoester RC(OR')₃ Acetal Acetal Intermediate R''CR(OR')₂ Orthoester->Acetal + R''MgX Grignard Grignard Reagent R''MgX Aldehyde Aldehyde/Ketone R''COR Acetal->Aldehyde + H₃O⁺ (Workup) Wurtz Wurtz Coupling R''-R'' Quenched Quenched Grignard R''-H RX Alkyl/Aryl Halide R''X H2O Water Grignard_side Grignard Reagent R''MgX Grignard_side->Wurtz + R''X Grignard_side->Quenched + H₂O

Caption: Desired reaction pathway and common side reactions.

Data Summary: Common Side Products and Mitigation Strategies

Side ProductIdentificationProbable CauseMitigation Strategy
Wurtz Coupling (R-R) GC-MS or NMR of crude product.High local concentration of alkyl/aryl halide.Add the alkyl/aryl halide slowly to the magnesium turnings during Grignard formation.[2]
Quenched Alkane (R-H) GC-MS analysis.Presence of water or other acidic protons.Rigorously dry all glassware and solvents. Run the reaction under an inert atmosphere.[3][4][5]
Recovered Starting Material TLC, NMR, or GC-MS.Incomplete reaction or insufficient hydrolysis.Increase reaction time/temperature.[6] Ensure acidic workup is complete.
Tertiary Alcohol TLC, NMR, or IR spectroscopy.Contamination with a standard ester or di-addition.Purify the orthoester substrate. Use milder reaction conditions to avoid potential over-reaction.

Concluding Remarks

Successfully troubleshooting Grignard reactions with orthoesters requires a systematic approach grounded in a solid understanding of the underlying chemical principles. By carefully considering the potential pitfalls of Grignard reagent formation, the specifics of the reaction with the orthoester, and the critical role of the workup, you can significantly improve your reaction outcomes. Always prioritize anhydrous conditions and confirm the quality of your reagents. When in doubt, small-scale pilot reactions to test different conditions can save significant time and resources.

References

  • Chemistry Stack Exchange. (2017). Why do orthoesters react with Grignard reagents, but acetals and ketals don't?[Link]

  • DSpace@MIT. (2018). Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide Using Flow Chemistry. [Link]

  • Wikipedia. Ortho ester. [Link]

  • Master Organic Chemistry. (2015). Reactions of Grignard Reagents. [Link]

  • DSpace@MIT. (2018). Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide Using Flow. [Link]

  • Organic Chemistry Portal. Grignard Reaction. [Link]

  • Chemistry Steps. The Grignard Reaction Mechanism. [Link]

  • ResearchGate. (2018). Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide Using Flow Chemistry. [Link]

  • Chemistry Steps. Esters with Grignard Reagent. [Link]

  • Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. [Link]

  • The Hive. (2003). Phenyl-MgBr + Orthoformate -> Benzaldehyde. [Link]

  • Organic Chemistry Portal. Acetal synthesis by acetalization or ring closure. [Link]

  • Master Organic Chemistry. (2016). Synthesis Problems Involving Grignard Reagents. [Link]

  • YouTube. (2024). Grignard reaction on an ester. [Link]

  • Reddit. (2021). Grignard Formation - Troubleshooting and Perfecting. [Link]

  • PMC. (2020). Grignard Reagent Utilization Enables a Practical and Scalable Construction of 3-Substituted 5-Chloro-1,6-naphthyridin-4-one Derivatives. [Link]

  • Bartleby.com. Hydrolysis Grignard Reactions and Reduction. [Link]

  • Chemistry LibreTexts. (2023). 16.4: Acetal Formation. [Link]

  • ResearchGate. (2018). Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide Using Flow Chemistry | Request PDF. [Link]

  • PMC. (2021). Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media. [Link]

  • YouTube. (2022). Grignard Reagent with Esters - a Practice Example. [Link]

  • Reddit. (2020). Troubleshooting my grignard reactions. [Link]

  • Chemistry LibreTexts. (2021). 9.7: Acetals as Protecting Groups. [Link]

  • YouTube. (2021). 19.4b Cyclic Acetals as Protecting Groups for Alcohols | Organic Chemistry. [Link]

  • Jasperse, J. Grignard Reaction. [Link]

  • Master Organic Chemistry. (2010). Hydrates, Hemiacetals, and Acetals. [Link]

  • Pearson+. Grignard reagents add to carbonate esters as they add to other es.... [Link]

  • Reddit. (2022). What may lead to a low yield in preparing triphenylmethanol ?. [Link]

  • Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). [Link]

  • YouTube. (2020). Esters and carboxylic acid reactions with Grignards, NaBH4, and LiAlH4. [Link]

  • Chegg.com. (2024). Solved Some Grignard reagents react with ethyl orthoformate,. [Link]

Sources

optimizing reaction conditions for nucleophilic substitution of 4-bromo-1,1,1-trimethoxybutane

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Nucleophilic Substitution of 4-Bromo-1,1,1-trimethoxybutane

Ticket ID: ORTHO-SUB-4Br Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Overview

You are working with 4-bromo-1,1,1-trimethoxybutane , a specialized alkylating agent acting as a masked ester. While the primary alkyl bromide handle allows for standard


 chemistry, the orthoester moiety (1,1,1-trimethoxy group)  introduces a critical fragility: extreme acid sensitivity.

Most experimental failures with this substrate are not due to lack of reactivity, but rather inadvertent hydrolysis during reaction or purification. This guide prioritizes the preservation of the orthoester functionality while maximizing substitution yields.

Tier 1: Critical Stability Alerts (Read Before Experiment)

Q: Why is my starting material decomposing before the reaction even starts? A: The orthoester group is hypersensitive to Brønsted and Lewis acids. Trace acidity on glassware or in solvents will catalyze the irreversible hydrolysis to methyl 4-bromobutyrate.

The Degradation Pathway: In the presence of


 and water (even atmospheric moisture), the trimethoxy group collapses.

OrthoesterDegradation Start 4-bromo-1,1,1- trimethoxybutane Inter Hemiorthoester Intermediate Start->Inter Fast Acid H+ / H2O (Trace Acidity) Acid->Inter Product Methyl 4-bromobutyrate (Ester) Inter->Product Irreversible Byprod 2 MeOH Inter->Byprod

Figure 1: Acid-catalyzed hydrolysis pathway. Once the ester is formed, the orthoester cannot be regenerated under reaction conditions.

Preventative Protocol:

  • Glassware: Base-wash all glassware (rinse with dilute

    
     or 
    
    
    
    , then oven dry) or flame-dry under vacuum.
  • Solvents: Do not use

    
     for NMR monitoring unless it has been neutralized with basic alumina or 
    
    
    
    . The natural acidity of chloroform destroys this molecule. Use
    
    
    or
    
    
    instead.
Tier 2: Reaction Optimization ( Conditions)

Q: Which solvent system balances reactivity with stability? A: You need a Polar Aprotic solvent. Avoid protic solvents (alcohols) to prevent transesterification, and avoid non-polar solvents (hexanes) as they suppress


 rates.
SolventRatingTechnical Notes
DMF (Anhydrous) Excellent High dielectric constant accelerates

. Must be strictly anhydrous.
Acetonitrile (MeCN) Good Easier to remove than DMF. Good for reflux conditions (<80°C).
DMSO Risky Excellent rate, but difficult to remove during workup without aqueous washes (hydrolysis risk).[1]
THF Moderate Slower reaction rates. Good solubility, but requires longer reaction times.
Alcohols (MeOH) Avoid Risk of exchanging methoxy groups (transesterification) or solvolysis.

Q: The reaction is sluggish. Can I heat it? A: Proceed with caution. Orthoesters can undergo thermal elimination to ketene acetals at high temperatures (


).
  • Recommendation: Keep temperature

    
    .
    
  • Catalysis: Instead of heat, add Sodium Iodide (NaI) (10-20 mol%). This generates the corresponding alkyl iodide in situ (Finkelstein reaction), which is a superior leaving group (

    
    ), accelerating the reaction 10-100x without thermal stress.
    
Tier 3: Workup & Purification (The "Silica Trap")

Q: My TLC showed product, but I isolated the ester after column chromatography. What happened? A: This is the most common user error. Standard Silica Gel 60 is slightly acidic (pH ~6.5). As the orthoester passes through the column, the silica surface catalyzes the hydrolysis shown in Figure 1.

The Solution: Triethylamine (TEA) Buffering You must neutralize the stationary phase.

Step-by-Step Buffered Column Protocol:

  • Slurry Preparation: Prepare your silica slurry using your starting eluent (e.g., Hexanes/EtOAc).

  • The Buffer: Add 1% v/v Triethylamine (

    
    )  to the slurry solvent.
    
  • Packing: Pour the column. Flush with 2 column volumes of the eluent + 1%

    
    .
    
  • Running: Run the column with your standard eluent. You generally do not need to keep adding TEA to the running eluent if the column was pre-flushed, but adding 0.5% TEA to the mobile phase ensures safety for slow separations.

Tier 4: Advanced Troubleshooting & Decision Logic

Q: I am getting elimination byproducts (alkenes) instead of substitution. A: The base is too strong or sterically hindered.

  • Diagnosis: If you see vinyl signals in NMR, you are performing E2 elimination.

  • Fix: Switch to "softer" nucleophiles or weaker bases. If using alkoxides (

    
    ), switch to carbonates (
    
    
    
    ).

Optimization Decision Tree:

OptimizationTree Start Start Optimization CheckNu Is Nucleophile Basic? (e.g., Alkoxide, Amide) Start->CheckNu ElimRisk High E2 Risk CheckNu->ElimRisk Yes SubOpt Optimize SN2 Rate CheckNu->SubOpt No YesBasic Yes Cool Run at 0°C to RT Use Polar Aprotic (DMF) ElimRisk->Cool NoBasic No (e.g., Azide, Thiol, Amine) Heat Heat to 50-80°C or Add NaI (Finkelstein) SubOpt->Heat

Figure 2: Logical flow for selecting temperature and additives based on nucleophile basicity.

References
  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Definitive guide on Orthoester stability and cleavage conditions).

  • Cordes, E. H., & Bull, H. G. (1974). Mechanism and catalysis for hydrolysis of acetals, ketals, and ortho esters. Chemical Reviews, 74(5), 581–603. (Mechanistic insight into acid sensitivity).

  • Burfield, D. R., & Smithers, R. H. (1978). Desiccant efficiency in solvent drying. 3. Dipolar aprotic solvents. The Journal of Organic Chemistry, 43(20), 3966–3968. (Critical for drying DMF/MeCN for these reactions).

  • Pouchert, C. J. (1983). The Aldrich Library of NMR Spectra. (Reference for solvent acidity issues in

    
    ). 
    

Sources

byproduct formation in polymer end-capping with trimethyl 4-bromoorthobutyrate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier 3 Support Knowledge Base for the "Polymer Chemistry & Conjugation" division. It addresses the specific challenges of using Trimethyl 4-bromoorthobutyrate (TBOB) for polymer end-capping.

Executive Summary: The Chemistry of TBOB

Trimethyl 4-bromoorthobutyrate (TBOB) is a bifunctional linker used primarily to introduce a masked carboxylic acid onto a polymer chain (e.g., PEG, PVA, or poly(oxazoline)) via a Williamson Ether Synthesis.

  • The Goal: Displacement of the bromide (

    
    ) by the polymer alkoxide to form a stable polymer-orthoester.
    
  • The Utility: The orthoester is stable to base but hydrolyzes rapidly in mild acid to reveal a carboxylic acid (or ester, depending on conditions), enabling pH-sensitive drug release or further conjugation.

  • The Problem: The reagent is sensitive. Improper conditions lead to three primary failure modes: Premature Hydrolysis , Elimination (Alkene formation) , and Cyclization .

Diagnostic Workflow: Identifying Your Byproduct

Before attempting a fix, you must identify which byproduct is contaminating your polymer. Use this NMR diagnostic table (Solvent:


).
Table 1: 1H NMR Diagnostic Signals
SpeciesFunctional GroupChemical Shift (

ppm)
MultiplicityDiagnostic Note
Target Product Orthoester

3.18 – 3.22 SingletSharp singlet. Integration should match polymer stoichiometry.
Byproduct A (Hydrolysis) Methyl Ester

3.65 – 3.68 SingletShifted downfield from orthoester. Indicates acid contamination.
Byproduct B (Elimination) Terminal Alkene

4.95 – 5.10 MultipletIndicates base was too strong or temp too high (

reaction).
Reagent (Unreacted) Terminal Bromide

3.40 – 3.45 TripletIndicates incomplete conversion or "dead" polymer ends.
Byproduct C (Lactone)

-Butyrolactone
4.30 – 4.35 TripletFormed if TBOB hydrolyzes to acid and cyclizes intramolecularly.

Troubleshooting Guides (FAQ Format)

Case 1: The "Disappearing" Orthoester (Hydrolysis)

User Report: "I successfully alkylated my PEG, but after column chromatography, the NMR shows a methyl ester peak at 3.68 ppm instead of the orthoester at 3.20 ppm."

Root Cause: Acid Sensitivity. Orthoesters are extremely acid-labile. Standard silica gel is slightly acidic (pH 6.0–6.5), which is sufficient to collapse the orthoester into a methyl ester and methanol during purification.

Corrective Protocol:

  • Neutralize Silica: Pre-treat your silica gel column with 1-2% Triethylamine (TEA) in the eluent solvent. This "buffers" the silica.

  • Avoid Acidic Workups: Do not wash the organic layer with dilute HCl or unbuffered water. Use saturated

    
     or brine.
    
  • Storage: Store the final polymer in a desiccator with a trace of base (e.g., a vial of TEA) if long-term stability is required.

Case 2: The Vinyl Impurity (Elimination)

User Report: "I see small multiplets around 5.0 ppm and 5.8 ppm. My conversion to the orthoester is only 70%."

Root Cause: E2 Competition. TBOB is a primary alkyl halide. While


 is favored, strong bulky bases (like Potassium tert-butoxide, 

) or high temperatures promote dehydrohalogenation, converting TBOB into trimethyl 4-orthobutenoate (an alkene).

Corrective Protocol:

  • Switch Bases: Move from

    
     or 
    
    
    
    to slightly milder or less bulky bases if possible, or strictly control stoichiometry. Sodium hydride (
    
    
    ) is acceptable if the temperature is kept low (
    
    
    to RT).
  • Temperature Control: Never heat the reaction above

    
    . The activation energy for elimination is higher than substitution; heat favors the byproduct.
    
  • Solvent Choice: Use DMF or DMSO (polar aprotic) to accelerate the

    
     pathway, allowing for milder temperatures.
    
Case 3: Cyclization (Lactone Formation)

User Report: "I isolated a byproduct that looks like


-butyrolactone."

Root Cause: Intramolecular Attack. If the orthoester hydrolyzes to the free carboxylic acid (4-bromobutyric acid) before reacting with the polymer, the carboxylate will displace the bromide intramolecularly to form a 5-membered lactone ring. This is thermodynamically driven.

Corrective Protocol:

  • Dryness is Critical: Ensure TBOB is distilled and stored under Argon. Any water present converts TBOB into the cyclization precursor.

  • Order of Addition: Add the TBOB after the polymer alkoxide is fully formed to ensure the bromide reacts with the polymer, not itself.

Visualizing the Reaction Pathways[1]

The following diagram illustrates the competition between the desired pathway and the failure modes.

TBOB_Reaction_Pathways Start Polymer-OH + TBOB Base Activation (Base: NaH/KOtBu) Start->Base Lactone Byproduct: Lactone (Cyclization) Start->Lactone Wet Reagents (Intramolecular) SN2 Path A: Substitution (SN2) (Kinetic Control) Base->SN2 Ideal Conditions (Dry, <40°C) E2 Path B: Elimination (E2) (High Temp / Bulky Base) Base->E2 Overheating Steric Hindrance Target Target Product Polymer-Orthoester SN2->Target Vinyl Byproduct: Vinyl Alkene (Dead End) E2->Vinyl Hydrolysis Path C: Acid Hydrolysis (Moisture / Acidic Silica) Ester Byproduct: Methyl Ester (Loss of Ortho-function) Hydrolysis->Ester Target->Hydrolysis H+ / H2O (Workup)

Caption: Figure 1. Reaction cascade showing the desired SN2 pathway (Green) versus competitive Elimination and Hydrolysis pathways (Red).

Validated Experimental Protocol

Protocol ID: SOP-PEG-TBOB-01 Objective: End-capping mPEG-OH (2 kDa) with TBOB.

Materials:
  • mPEG-OH (dried by azeotropic distillation with toluene).

  • Trimethyl 4-bromoorthobutyrate (TBOB) (Freshly distilled).

  • Sodium Hydride (NaH), 60% in oil (washed with hexane).

  • Anhydrous THF or DMF.

Step-by-Step Procedure:
  • Activation (Alkoxide Formation):

    • In a flame-dried Schlenk flask under Argon, dissolve dried mPEG-OH (1.0 eq) in anhydrous THF/DMF (10 mL/g).

    • Cool to

      
      .
      
    • Add NaH (1.5 eq) carefully. Stir at

      
       for 30 mins, then warm to RT for 30 mins to ensure full deprotonation (
      
      
      
      gas evolution must cease).
  • Alkylation (The Critical Step):

    • Cool the solution back to

      
      . Reason: Suppresses E2 elimination.
      
    • Add TBOB (2.0 eq) dropwise.

    • Allow the reaction to warm to Room Temperature slowly. Do not heat.

    • Stir for 12–16 hours.

  • Quenching & Workup (The Danger Zone):

    • Do not quench with acid. Add a small amount of absolute ethanol to quench excess NaH.

    • Concentrate the solvent under reduced pressure.

    • Precipitate the polymer into cold diethyl ether.

    • Filtration: Filter the solid.

    • Purification: If column chromatography is needed, use Silica Gel neutralized with 1% Triethylamine. Use a mobile phase of DCM/MeOH (with 1% TEA).

  • Final QC:

    • Run 1H NMR in

      
      . Verify the singlet at ~3.2 ppm (Orthoester) and absence of vinyl protons at 5.0 ppm.
      

References

  • Preparation of Orthoesters: Pindur, U. (1989). Orthoesters and Dialkoxycarbenium Salts: Reactivity and Synthetic Applications. CRC Press. (Standard reference for orthoester stability).
  • Polymer Functionalization via Williamson Ether Synthesis

    • Gauthier, M. A., & Gibson, M. I. (2010). "Synthesis of Functional Polymers via Williamson Ether Synthesis." Polymer Chemistry.

  • Hydrolytic Stability of Orthoesters

    • Heller, J., et al. (2002). "Poly(ortho esters): synthesis, characterization, properties and uses." Advanced Drug Delivery Reviews, 54(7), 1015-1039.

  • NMR Chemical Shifts of Common Impurities

    • Fulmer, G. R., et al. (2010). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 29(9), 2176–2179.

Technical Support Center: Workup Procedures for Reactions Involving 4-Bromo-1,1,1-trimethoxybutane

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Bromo-1,1,1-trimethoxybutane. This guide provides in-depth technical assistance, troubleshooting advice, and detailed protocols in a readily accessible question-and-answer format to address common challenges encountered during the workup of reactions involving this versatile bifunctional reagent.

I. Frequently Asked Questions (FAQs)

Q1: What are the key chemical features of 4-Bromo-1,1,1-trimethoxybutane that influence its reaction workup?

A1: 4-Bromo-1,1,1-trimethoxybutane possesses two distinct functional groups that dictate the strategy for its reaction workup: a primary alkyl bromide and a trimethyl orthoester.

  • Primary Alkyl Bromide: This group is susceptible to nucleophilic substitution (SN2) and elimination (E2) reactions. It is also the site for the formation of organometallic reagents, such as Grignard reagents.

  • Trimethyl Orthoester: This functional group is sensitive to acidic conditions and can readily hydrolyze to form a methyl ester and methanol. This reactivity necessitates careful control of the pH during the workup procedure.

Understanding the interplay of these two groups is critical for a successful reaction outcome and purification.

Q2: My reaction involves the formation of a Grignard reagent from 4-Bromo-1,1,1-trimethoxybutane. What is the most critical precaution during the workup?

A2: The most critical precaution is to avoid acidic conditions during the initial quenching of the reaction. The orthoester is highly susceptible to hydrolysis under acidic conditions. Therefore, a non-acidic or mildly basic quenching agent should be used. A saturated aqueous solution of ammonium chloride (NH4Cl) is often the reagent of choice. While technically slightly acidic, its buffering capacity at a pH of around 5-6 is generally well-tolerated by the orthoester for the duration of a standard workup. For extremely sensitive substrates, quenching with cold, saturated sodium bicarbonate (NaHCO3) or even just cold ether followed by careful addition of water may be considered.

Q3: I am performing a nucleophilic substitution on the bromide of 4-Bromo-1,1,1-trimethoxybutane. What are the common side products I should be aware of during workup?

A3: The primary side product to consider is the elimination product, 1,1,1-trimethoxybut-3-ene, which can form if a strong, sterically hindered base is used or if the reaction is heated for prolonged periods. Additionally, if your nucleophile is basic, it could potentially react with the orthoester, although this is less common than hydrolysis. During the workup, be mindful of any lower-boiling point impurities that may co-distill with your desired product.

II. Troubleshooting Guide

This section addresses specific problems that may arise during the workup of reactions involving 4-Bromo-1,1,1-trimethoxybutane.

Problem Potential Cause(s) Troubleshooting Steps & Solutions
Low yield of the desired product after workup. 1. Hydrolysis of the orthoester: The reaction was quenched with a strong acid, or the aqueous layers during extraction were acidic. 2. Loss of product during extraction: The product may have some water solubility, especially if it is a smaller molecule. 3. Incomplete reaction: The reaction did not go to completion.1. Control pH: Use a saturated aqueous solution of NH4Cl or NaHCO3 for quenching. Ensure all aqueous solutions used for washing are neutral or slightly basic. 2. Optimize extraction: Use a less polar organic solvent for extraction, such as diethyl ether or dichloromethane. Perform multiple extractions with smaller volumes of solvent. Brine washes can help to reduce the solubility of the product in the aqueous layer. 3. Monitor reaction progress: Use TLC or GC-MS to monitor the reaction to ensure it has gone to completion before initiating the workup.
Presence of a significant amount of a methyl ester impurity in the final product. Hydrolysis of the orthoester: This is the most likely cause, indicating exposure to acidic conditions during the workup.Strict pH control: Re-evaluate the entire workup procedure for any steps where the pH may have dropped. This includes checking the pH of any wash solutions. If the impurity is already present, purification by column chromatography may be necessary.
Formation of an inseparable emulsion during extraction. Presence of magnesium salts (from Grignard reactions): These can act as emulsifying agents. High concentration of starting materials or products. Break the emulsion: Add a small amount of a saturated aqueous solution of NaCl (brine) or a few drops of a dilute acid (if the orthoester is no longer present or is protected). Gentle swirling or passing the mixture through a pad of Celite can also be effective. Diluting the mixture with more organic solvent can also help.
The product appears to be unstable during purification by silica gel chromatography. Acidic nature of silica gel: Standard silica gel is slightly acidic and can cause the hydrolysis of the orthoester on the column.Use neutralized silica gel: Prepare a slurry of silica gel in the desired eluent and add a small amount of a base, such as triethylamine (typically 1-2% by volume), to neutralize the acidic sites. Alternatively, use neutral alumina for chromatography.

III. Detailed Experimental Protocols

Protocol 1: General Workup Procedure for a Grignard Reaction

This protocol outlines a standard workup for a reaction where a Grignard reagent is formed from 4-Bromo-1,1,1-trimethoxybutane and reacted with an electrophile.

Step-by-Step Methodology:

  • Cool the reaction mixture: After the reaction is complete, cool the reaction flask to 0 °C in an ice bath.

  • Quench the reaction: Slowly and carefully add a saturated aqueous solution of ammonium chloride (NH4Cl) dropwise with vigorous stirring. The addition is exothermic, so maintain the temperature at 0 °C. Continue adding the quenching solution until the fizzing subsides and two distinct layers are observed.

  • Extract the product: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an appropriate organic solvent (e.g., diethyl ether, dichloromethane) three times.

  • Wash the organic layers: Combine the organic extracts and wash them sequentially with:

    • Saturated aqueous sodium bicarbonate (NaHCO3) solution (to neutralize any remaining acid).

    • Saturated aqueous sodium chloride (brine) solution (to remove excess water).

  • Dry the organic layer: Dry the organic layer over an anhydrous drying agent such as sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4).

  • Concentrate the solution: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.

  • Purify the product: The crude product can be purified by vacuum distillation or column chromatography on neutralized silica gel.

Protocol 2: Workup for a Nucleophilic Substitution Reaction

This protocol is suitable for reactions where the bromide in 4-Bromo-1,1,1-trimethoxybutane is displaced by a nucleophile.

Step-by-Step Methodology:

  • Quench the reaction (if necessary): If the reaction was performed in a basic medium, it may be necessary to neutralize it. Cool the reaction mixture to room temperature and slowly add water.

  • Extract the product: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate, dichloromethane) three times.

  • Wash the organic layers: Combine the organic extracts and wash them with a saturated aqueous solution of sodium chloride (brine).

  • Dry and concentrate: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purify the product: Purify the crude product by vacuum distillation or column chromatography. If using silica gel, consider neutralizing it with triethylamine to prevent hydrolysis of the orthoester.

IV. Visualized Workflows and Logic

To aid in understanding the experimental workflow and troubleshooting logic, the following diagrams are provided.

Workup_Flowchart cluster_reaction Reaction Completion cluster_quench Quenching cluster_extraction Extraction & Washing cluster_purification Isolation & Purification Reaction Reaction Mixture (Post-Reaction) Quench Cool to 0°C Quench with sat. aq. NH4Cl Reaction->Quench Step 1 Extract Extract with Organic Solvent Quench->Extract Step 2 Wash_NaHCO3 Wash with sat. aq. NaHCO3 Extract->Wash_NaHCO3 Step 3 Wash_Brine Wash with Brine Wash_NaHCO3->Wash_Brine Step 4 Dry Dry over Na2SO4 Wash_Brine->Dry Step 5 Concentrate Concentrate in vacuo Dry->Concentrate Step 6 Purify Purify (Distillation or Chromatography) Concentrate->Purify Step 7

Caption: General workup workflow for reactions involving 4-Bromo-1,1,1-trimethoxybutane.

Troubleshooting_Logic cluster_hydrolysis Orthoester Hydrolysis cluster_emulsion Emulsion Formation Start Problem Encountered During Workup Hydrolysis Low Yield or Ester Impurity Start->Hydrolysis Emulsion Inseparable Layers During Extraction Start->Emulsion Check_pH Check pH of all aqueous solutions Hydrolysis->Check_pH Use_Neutral_Quench Use sat. aq. NH4Cl or NaHCO3 Check_pH->Use_Neutral_Quench Neutralize_Silica Use neutralized silica gel or alumina Use_Neutral_Quench->Neutralize_Silica Add_Brine Add Saturated Brine Emulsion->Add_Brine Dilute Dilute with more organic solvent Emulsion->Dilute Filter_Celite Filter through Celite Emulsion->Filter_Celite

Caption: Troubleshooting logic for common issues in the workup procedure.

V. References

  • Grignard, V. (1900). Sur quelques nouvelles combinaisons organométalliques du magnésium et leur application à des synthèses d'alcools et d'hydrocarbures. Comptes Rendus de l'Académie des Sciences, 130, 1322-1324. [Link]

  • DeWolfe, R. H. (1970). Carboxylic Ortho Acid Derivatives: Preparation and Synthetic Applications. Academic Press. [Link]

  • Pang, H., et al. (2012). A practical and efficient procedure for the synthesis of orthoesters. Tetrahedron Letters, 53(28), 3594-3596. [Link]

  • Furniss, B. S., et al. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. [Link]

Technical Support Center: Monitoring Reactions with 4-Bromo-1,1,1-trimethoxybutane by TLC

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals utilizing Thin-Layer Chromatography (TLC) to monitor the progress of chemical reactions involving 4-Bromo-1,1,1-trimethoxybutane. Drawing from extensive field experience, this document addresses common challenges and offers practical, scientifically-grounded solutions to ensure reliable and reproducible results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common queries encountered when using TLC to monitor reactions with 4-Bromo-1,1,1-trimethoxybutane.

Q1: Why is my 4-Bromo-1,1,1-trimethoxybutane starting material not visible on the TLC plate under UV light?

A1: 4-Bromo-1,1,1-trimethoxybutane lacks a sufficient chromophore to be readily visualized under standard 254 nm UV light.[1] Many organic compounds that are not highly conjugated or aromatic will not show up under UV irradiation. To visualize the spot, a chemical staining agent is necessary.

Q2: What are the best staining agents for visualizing 4-Bromo-1,1,1-trimethoxybutane and its reaction products?

A2: Several staining agents can be effective. The choice depends on the expected functional groups in your product.

  • Potassium Permanganate (KMnO₄) Stain: This is an excellent general-purpose oxidizing stain that reacts with many functional groups.[1][2] It is particularly useful for detecting compounds that can be oxidized, which is common for many reaction products of 4-Bromo-1,1,1-trimethoxybutane. Spots typically appear as yellow-brown on a purple background.[2]

  • Phosphomolybdic Acid (PMA) Stain: Considered a universal stain by some, PMA can visualize a wide variety of compounds, including alkyl iodides, alcohols, and alkenes.[3] It is an oxidative stain that results in green or blue spots upon heating.[3]

  • Iodine Chamber: This is a simple and often effective method for visualizing non-polar compounds.[1][3] The iodine vapor reversibly adsorbs onto the compound spots, making them appear as brown stains.[3] However, this method may not be as sensitive for highly polar compounds, and the spots can fade over time.[3]

Q3: My TLC plate shows streaking instead of distinct spots. What is causing this?

A3: Streaking on a TLC plate can be attributed to several factors:

  • Sample Overloading: Applying too much of the reaction mixture to the TLC plate is a common cause of streaking.[4][5] Try diluting your sample or applying a smaller spot.

  • Inappropriate Solvent System: If the solvent system is too polar, it can cause the compounds to move up the plate too quickly and without proper separation, resulting in streaks. Conversely, a solvent system that is not polar enough may lead to compounds remaining at the baseline.

  • Interaction with Silica Gel: The acidic nature of standard silica gel can sometimes cause certain compounds, particularly amines or other basic molecules, to streak.[5] Adding a small amount of a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to your eluent can often resolve this issue.[5]

  • Decomposition on the Plate: Some compounds are unstable on silica gel and may decompose during chromatography, leading to streaking.[6] If you suspect this, you can try using a different stationary phase, such as alumina or a modified silica gel plate (e.g., NH2-modified).[7]

Q4: I am performing a Grignard reaction with 4-Bromo-1,1,1-trimethoxybutane. How can I use TLC to monitor the formation of the Grignard reagent?

A4: Direct monitoring of the Grignard reagent (4,4,4-trimethoxybutylmagnesium bromide) on a standard silica gel TLC plate is not feasible due to its high reactivity and ionic nature. It will likely decompose on the plate or not move from the baseline. However, you can indirectly monitor the consumption of the starting material, 4-Bromo-1,1,1-trimethoxybutane. As the reaction progresses, the spot corresponding to the starting material should diminish in intensity.

Q5: The acetal group in 4-Bromo-1,1,1-trimethoxybutane seems to be hydrolyzing on the TLC plate. How can I prevent this?

A5: The acidic nature of standard silica gel can catalyze the hydrolysis of the trimethoxy acetal to the corresponding aldehyde or carboxylic acid, especially in the presence of water. To minimize this:

  • Dry Your TLC Plates: Activating the TLC plates by heating them in an oven (e.g., at 110°C for 30 minutes) can remove adsorbed water.[8]

  • Use a Neutralized or Basic Stationary Phase: Consider using TLC plates with a different stationary phase, such as neutral alumina or triethylamine-treated silica gel.

  • Anhydrous Eluent: Ensure your developing solvent is as dry as possible.

Section 2: Troubleshooting Guide

This section provides a structured approach to resolving common problems encountered during TLC analysis of reactions involving 4-Bromo-1,1,1-trimethoxybutane.

Problem Potential Cause(s) Recommended Solution(s)
No spots are visible after development and staining. 1. The concentration of the analyte is too low.[4] 2. The chosen staining agent is not effective for your compounds. 3. The compound has evaporated from the plate.1. Concentrate the sample or spot the same location multiple times, allowing the solvent to dry between applications.[4] 2. Try a different, more general staining agent like potassium permanganate or phosphomolybdic acid.[2][3] 3. If your compounds are volatile, minimize the time the plate is heated during visualization.
The spots are very close together (poor resolution). 1. The polarity of the eluent is not optimal. 2. The TLC chamber was not saturated with solvent vapor.1. Adjust the polarity of your mobile phase. If spots are too high (high Rf), decrease the polarity. If they are too low (low Rf), increase the polarity.[9] 2. Place a piece of filter paper in the developing chamber to ensure the atmosphere is saturated with solvent vapor, which can improve resolution.
The solvent front is uneven. 1. The bottom of the TLC plate is not level with the solvent surface. 2. The silica gel on the plate is chipped or uneven.[10]1. Ensure the TLC plate is placed vertically in the developing chamber. 2. Inspect the plate before use. If the damage is minor, you can sometimes carefully scrape away the damaged area to create a straight baseline.[10]
Unexpected spots appear on the TLC plate. 1. Contamination of the sample or TLC plate.[4] 2. Side reactions are occurring. 3. Hydrolysis of the acetal on the plate.1. Handle TLC plates with forceps and avoid touching the surface.[4] Ensure all glassware is clean. 2. Analyze the reaction conditions for potential side products. 3. See FAQ Q5 for solutions to prevent on-plate hydrolysis.

Section 3: Experimental Protocols

This section provides detailed, step-by-step methodologies for key TLC procedures.

Protocol 1: General TLC Monitoring of a Reaction
  • Plate Preparation: Using a pencil, gently draw a starting line approximately 1 cm from the bottom of a silica gel TLC plate.

  • Sample Application:

    • Starting Material (SM): Dissolve a small amount of 4-Bromo-1,1,1-trimethoxybutane in a suitable solvent (e.g., ethyl acetate). Using a capillary tube, spot a small amount onto the left side of the starting line.

    • Co-spot (Co): In the middle of the starting line, first spot the starting material, and then, on top of the same spot, apply a sample from the reaction mixture.

    • Reaction Mixture (RM): On the right side of the starting line, spot a sample taken directly from the reaction mixture.

  • Development:

    • Prepare the developing chamber by adding the chosen eluent to a depth of about 0.5 cm.

    • Place a piece of filter paper in the chamber to aid saturation and close the chamber. Allow it to equilibrate for a few minutes.

    • Carefully place the spotted TLC plate into the chamber, ensuring the starting line is above the solvent level.

    • Allow the solvent to travel up the plate until it is about 1 cm from the top.

  • Visualization:

    • Remove the plate from the chamber and immediately mark the solvent front with a pencil.

    • Allow the plate to dry completely in a fume hood.

    • Visualize the spots using an appropriate staining agent (see Protocol 2).

  • Analysis:

    • Calculate the Retention Factor (Rf) for each spot: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).

    • Compare the spots in the reaction mixture lane to the starting material and co-spot lanes to determine the extent of the reaction.

Protocol 2: Staining with Potassium Permanganate (KMnO₄)
  • Prepare the Staining Solution: Dissolve 1.5 g of KMnO₄, 10 g of K₂CO₃, and 1.25 mL of 10% NaOH in 200 mL of water.[1] Store the solution in a dark bottle.

  • Staining Procedure:

    • After developing and drying the TLC plate, dip it quickly and evenly into the KMnO₄ solution using forceps.

    • Remove the plate and gently wipe the back with a paper towel to remove excess stain.

    • Carefully heat the plate with a heat gun until spots appear. Oxidizable compounds will show up as yellow-brown spots on a purple background.[2]

Section 4: Visualizations

Workflow for TLC Monitoring

TLC_Workflow cluster_prep Preparation cluster_spotting Sample Application cluster_development Development cluster_visualization Visualization cluster_analysis Analysis prep_plate Prepare TLC Plate spot_sm Spot Starting Material (SM) prep_plate->spot_sm prep_eluent Prepare Eluent & Chamber develop Develop Plate in Chamber prep_eluent->develop spot_co Spot Co-spot (SM + RM) spot_sm->spot_co spot_rm Spot Reaction Mixture (RM) spot_co->spot_rm spot_rm->develop dry Dry Plate develop->dry stain Apply Staining Agent dry->stain heat Heat if Necessary stain->heat analyze Analyze Spots & Calculate Rf heat->analyze

Caption: General workflow for monitoring a reaction using TLC.

Troubleshooting Decision Tree for TLC

TLC_Troubleshooting cluster_streaking Streaking Spots cluster_no_spots No Spots Visible cluster_poor_sep Poor Separation start Problem with TLC Result q_overload Is the sample concentrated? start->q_overload q_concentration Is the sample dilute? start->q_concentration q_rf_values Are Rf values very high or low? start->q_rf_values s_dilute Dilute sample or spot less. q_overload->s_dilute Yes q_polarity Is the eluent highly polar? q_overload->q_polarity No s_adjust_eluent Decrease eluent polarity. q_polarity->s_adjust_eluent Yes q_acid_base Is the compound acidic/basic? q_polarity->q_acid_base No s_add_modifier Add triethylamine or acetic acid to eluent. q_acid_base->s_add_modifier Yes s_concentrate Concentrate sample or multi-spot. q_concentration->s_concentrate Yes q_stain Is the stain appropriate? q_concentration->q_stain No s_change_stain Use a more general stain (e.g., KMnO4). q_stain->s_change_stain No s_adjust_polarity Adjust eluent polarity. q_rf_values->s_adjust_polarity Yes

Caption: Decision tree for troubleshooting common TLC issues.

References

  • Reddit. (2020). Rf value for TLC. [Link]

  • ResearchGate. (2014). Thin layer chromatography (TLC) for organometallic compounds?[Link]

  • National Center for Biotechnology Information. (n.d.). 1,1,1-Trimethoxybutane. PubChem. [Link]

  • Chemistry LibreTexts. (2022). 2.3F: Visualizing TLC Plates. [Link]

  • EPFL. (n.d.). TLC Visualization Reagents. [Link]

  • ResearchGate. (n.d.). The Rf values of each standard compounds. [Link]

  • Chemistry For Everyone. (2025). How To Prepare TLC Plates With Silica Gel? YouTube. [Link]

  • Bitesize Bio. (2025). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. [Link]

  • University of California, Los Angeles. (n.d.). TLC stains. [Link]

  • University of Rochester. (n.d.). Troubleshooting Thin Layer Chromatography. [Link]

  • Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. [Link]

  • OperaChem. (2024). TLC TROUBLESHOOTING- The most common problems with TLCs. YouTube. [Link]

  • Dr. Aman. (2023). 5 Best TLC Staining Agents That Will Help You In Chemistry Lab Every Time! YouTube. [Link]

  • National Center for Biotechnology Information. (2017). High performance thin-layer chromatography-mass spectrometry of Japanese knotweed flavan-3-ols and proanthocyanidins on silica gel plates. PubMed. [Link]

  • ResearchGate. (2012). How to prepare silica gel slurry for TLC?[Link]

  • The Royal Society of Chemistry. (n.d.). Deprotection of oximes, imines, and azines to the corresponding carbonyls using Cu-nano particles on cellulose template as green reusable catalyst. [Link]

Sources

Validation & Comparative

Orthoester Integrity Assurance: NMR Protocols for 4-Bromo-1,1,1-trimethoxybutane

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the definitive NMR analytical protocol for 4-Bromo-1,1,1-trimethoxybutane (CAS: 55444-67-2).[1] It addresses the critical instability of orthoesters in standard acidic NMR solvents and compares this optimized method against conventional techniques (GC-MS, IR) and standard (non-stabilized) NMR.[1]

Executive Summary: The "Silent" Degradation Challenge

4-Bromo-1,1,1-trimethoxybutane is a high-value bifunctional linker used to introduce the 4-bromobutyl moiety while masking the carboxyl group as an acid-labile orthoester.[1] In drug development, it is preferred over simple esters (e.g., methyl 4-bromobutyrate) for its stability under strong basic nucleophilic conditions.[1]

However, confirming its purity presents a paradox: The standard analytical tool (NMR in CDCl₃) often destroys the analyte it is meant to measure.

Commercially available Chloroform-d (


) naturally accumulates Deuterium Chloride (

) upon storage.[1] This trace acidity catalyzes the rapid hydrolysis of the orthoester into its ester analog, leading to false "low purity" results and unnecessary batch rejection. This guide provides a Base-Stabilized NMR Protocol that guarantees data integrity.

Comparative Analysis: Analytical Method Performance[1][2]

We evaluated three primary methodologies for purity confirmation. The Stabilized NMR method is the only technique capable of distinguishing the intact orthoester from its hydrolysis degradation products without inducing on-column decomposition.[1]

Table 1: Method Performance Matrix
FeatureMethod A: Stabilized NMR (Recommended) Method B: Standard NMRMethod C: GC-MS / GC-FIDMethod D:[1] FTIR (Neat)
Solvent System

or

+

Standard

None (Gas Phase)None (Neat Film)
Analyte Stability High (Neutral/Basic env.)[1]Low (Acid-catalyzed hydrolysis)Medium/Low (Thermal degradation in injector)High
Differentiation Resolves Orthoester (-OMe

3.[1]2) vs. Ester (-OMe

3.[1]7)
Shows false mixture of bothMass ion overlap; thermal breakdown mimics hydrolysisDetects C=O stretch (Ester impurity)
Quantitation Molar Ratio (Integral based)Unreliable (Dynamic change)Area % (Response factor dependent)Qualitative only
Limit of Detection ~0.5%N/A (Artifacts dominate)<0.1%~1-2%
Why Alternatives Fail[1]
  • Standard NMR (

    
    ):  The acidic proton triggers the "Orthoester Hydrolysis Cascade" (see Diagram 2), converting the sample in the tube before acquisition is complete.[1]
    
  • GC-MS: High injector port temperatures (>200°C) combined with slightly acidic stationary phases can cause on-column reversion to the ester, showing a ghost peak for Methyl 4-bromobutyrate.[1]

Deep Dive: The Base-Stabilized NMR Protocol

To ensure scientific integrity, the solvent system must be buffered.[1] The use of Benzene-


 (

)
is the "Gold Standard" as it is non-acidic and provides excellent separation of methoxy signals.[1] If

must be used (due to cost/availability), it must be neutralized immediately prior to use.[1]
Experimental Workflow

This protocol utilizes a self-validating "Neutralization Step" to prevent acid catalysis.[1]

Reagents:
  • Analyte: 4-Bromo-1,1,1-trimethoxybutane (approx. 20 mg).[1]

  • Solvent: Chloroform-d (99.8% D) or Benzene-

    
    .[1]
    
  • Stabilizer: Anhydrous Potassium Carbonate (

    
    ) or Basic Alumina (Activity I).[1]
    
Step-by-Step Methodology:
  • Solvent Pre-Treatment (The Critical Step):

    • Option A (Filtration): Pass 1 mL of

      
       through a short pipette column containing ~50 mg of Basic Alumina directly into the vial.
      
    • Option B (Direct Addition): Add ~10 mg of anhydrous

      
       directly to the NMR tube. (Note: This may cause shimming issues if solid floats; filtration is preferred).[1]
      
  • Sample Preparation:

    • Dissolve 20 mg of 4-Bromo-1,1,1-trimethoxybutane in 0.6 mL of the pre-treated solvent.

    • Do not heat or sonicate excessively.[1]

  • Acquisition:

    • Run standard 1H NMR (16 scans, d1=10s to ensure relaxation of methoxy groups for quantitation).

    • Run 13C NMR (critical for verifying the orthoester quaternary carbon).[1]

Visualization: Sample Preparation Workflow

SamplePrep RawSolvent Raw CDCl3 (Potentially Acidic) Neutralization Neutralization Step (Pass through Basic Alumina) RawSolvent->Neutralization Remove DCl CleanSolvent Neutralized Solvent (Acid-Free) Neutralization->CleanSolvent Filtrate SampleAdd Add Analyte (4-Bromo-1,1,1-trimethoxybutane) CleanSolvent->SampleAdd Dissolve NMRTube Stable NMR Sample Ready for Acquisition SampleAdd->NMRTube Transfer

Figure 1: The "Base-Stabilized" workflow prevents in-situ hydrolysis of the sensitive orthoester.[1]

Data Interpretation: Spectral Fingerprinting

The primary goal is to distinguish the Orthoester (Product) from the Ester (Impurity) .

Mechanism of Failure (Hydrolysis Pathway)

Understanding the degradation mechanism helps in identifying impurity peaks.[1]

Hydrolysis Orthoester 4-Bromo-1,1,1- trimethoxybutane (Orthoester) Intermediate Oxocarbenium Ion (Transient) Orthoester->Intermediate Protonation & -MeOH Acid + H+ (Trace Acid) Acid->Orthoester Ester Methyl 4-bromobutyrate (Ester Impurity) Intermediate->Ester + H2O (Hydrolysis) Methanol 2 x Methanol Intermediate->Methanol

Figure 2: Acid-catalyzed hydrolysis pathway converting Orthoester to Ester and Methanol.

Quantitative Peak Assignment Table

Use the following chemical shifts to calculate Molar Purity.

MoietyOrthoester (Product)

(ppm)
Ester (Impurity)

(ppm)
Diagnostic Value
-OCH₃ 3.20 (s, 9H) 3.68 (s, 3H)Primary Quantitation Peak
-CH₂-Br 3.45 (t, 2H)3.42 (t, 2H)Overlapping (Avoid for purity calc)
-CH₂- (Alpha) 1.75 (m, 2H)2.50 (t, 2H)Distinct shift due to C=O vs C(OR)3
Quaternary C ~115.0 ppm ~173.5 ppm (C=O) Definitive 13C Confirmation

(Note: Shifts are approximate for


. In 

, the -OMe signal of the orthoester typically shifts upfield to ~3.05 ppm, providing even better resolution).
Purity Calculation Formula

To determine the mole percent purity (


):


Where:

  • 
     = Integral of singlet at 3.20 ppm.[1]
    
  • 
     = Integral of singlet at 3.68 ppm.[1]
    

Conclusion

For 4-Bromo-1,1,1-trimethoxybutane , the analytical method is as critical as the synthesis itself.[1] Standard NMR protocols utilizing untreated


 are fundamentally flawed for this application due to acid-catalyzed hydrolysis.[1]

Final Recommendation:

  • Routine QC: Use Benzene-

    
      NMR.[1] It is inherently non-acidic and requires no pre-treatment.
    
  • Alternative: If

    
     is required, strictly follow the Basic Alumina filtration  protocol described above.
    
  • Avoid: Do not rely solely on GC-MS for purity assignment without validating thermal stability first.

References

  • Sigma-Aldrich. Trimethyl 4-bromoorthobutyrate Product Specification (CAS 55444-67-2).[1][2] Retrieved from (Note: Link directs to the analog Trimethyl Orthobutyrate as the base structure reference).[1][3][4]

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 123512, 1,1,1-Trimethoxybutane.[1] Retrieved from .[1][4]

  • Cordes, E. H., & Bull, H. G. (1974). Mechanism and catalysis for hydrolysis of acetals, ketals, and ortho esters.[1] Chemical Reviews, 74(5), 581–603.[1] (Foundational text on orthoester acid sensitivity).

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist.[1] Organometallics, 29(9), 2176–2179.[1] Retrieved from .[1]

Sources

The Strategic Advantage of Orthoester-Masked Alkylation: A Comparative Guide to 4-Bromo-1,1,1-trimethoxybutane

Author: BenchChem Technical Support Team. Date: February 2026

For the discerning researcher in organic synthesis and drug development, the choice of an alkylating agent is a critical decision that dictates not only the success of a reaction but also the efficiency of the entire synthetic route. While a plethora of alkylating agents are available, this guide focuses on a reagent of nuanced strategic value: 4-Bromo-1,1,1-trimethoxybutane . We will objectively explore its distinct advantages over conventional bifunctional alkylating agents, supported by established chemical principles and comparative experimental frameworks.

The Challenge: Bifunctional Reagents and Protecting Group Chess

In complex molecule synthesis, it is often necessary to introduce a carbon chain that terminates in a reactive functional group, such as a carboxylic acid. This requires a bifunctional reagent—one end to perform the alkylation (e.g., an alkyl halide) and the other end bearing the desired functionality or its precursor. The challenge lies in the "masking" or protection of this secondary functional group. It must remain inert during the primary alkylation step, often conducted under basic or nucleophilic conditions, and then be selectively unmasked later in the synthesis under conditions that do not compromise the integrity of the newly formed molecule.

This is where the strategic choice of the protecting group becomes paramount. Let's consider common alternatives for introducing a four-carbon chain with a latent carboxylic acid functionality:

  • Ethyl 4-bromobutyrate (an Ester): The ester group is a common carboxylic acid precursor. However, its lability to both acidic and basic hydrolysis can be problematic. Strong bases used to generate nucleophiles (e.g., LDA, NaH) can readily saponify the ester, leading to unwanted side reactions and yield loss.

  • 4-Bromobutyronitrile (a Nitrile): Nitriles are another classic carboxylic acid precursor. They are generally more resistant to basic conditions than esters. However, their hydrolysis to a carboxylic acid typically requires harsh conditions—either strong acid (e.g., concentrated H₂SO₄) or strong base (e.g., 6M NaOH) at elevated temperatures, which can be detrimental to sensitive functional groups elsewhere in the molecule.[1][2]

The Orthoester Advantage: 4-Bromo-1,1,1-trimethoxybutane

4-Bromo-1,1,1-trimethoxybutane introduces a different class of protecting group: the orthoester . An orthoester is a functional group containing three alkoxy groups attached to a single carbon atom, essentially a protected form of a carboxylic acid.[3] The key to its strategic utility lies in its unique stability profile.

Key Advantages:

  • Exceptional Base Stability: Orthoesters are highly stable in neutral and alkaline conditions.[4] This is a significant advantage as it allows for the use of a wide range of strong bases and nucleophiles in the alkylation step without risk of premature deprotection or side reactions at the masked functional group.

  • Mild and Selective Deprotection: The true elegance of the orthoester lies in its facile and clean hydrolysis under mild aqueous acidic conditions.[4] Often, a dilute solution of HCl or even a mild Lewis acid is sufficient to quantitatively convert the orthoester to the corresponding ester, which can then be easily hydrolyzed to the carboxylic acid if needed. This orthogonality provides a significant advantage over the harsh conditions required for nitrile or ester hydrolysis.

The following diagram illustrates the logical workflow for utilizing a bifunctional alkylating agent, highlighting the critical stability and deprotection steps.

G cluster_0 Synthetic Strategy: Introduction of a Carboxyalkyl Chain start Select Nucleophile (Nu⁻) and Bifunctional Alkylating Agent alkylation Step 1: Alkylation Reaction (Typically Basic/Nucleophilic Conditions) start->alkylation intermediate Alkylated Intermediate with Protected Functional Group alkylation->intermediate Masked group must be stable deprotection Step 2: Deprotection to Reveal Carboxylic Acid intermediate->deprotection Requires selective cleavage conditions product Final Product: Nu-(CH₂)₃-COOH deprotection->product

Caption: General workflow for using a bifunctional alkylating agent.

Comparative Analysis: Stability and Deprotection Conditions

To illustrate the practical advantages, let's compare the typical conditions required for the deprotection of the masked carboxyl group in our three candidate reagents.

ReagentMasked Functional GroupStability ProfileTypical Deprotection ConditionsPotential Issues
4-Bromo-1,1,1-trimethoxybutane OrthoesterExcellent in base, sensitive to acidMild aqueous acid (e.g., 1M HCl, THF/H₂O) at room temp.[5][6]Requires anhydrous conditions for storage and initial reaction.
Ethyl 4-bromobutyrate EsterLabile to strong base and strong acidSaponification (e.g., NaOH, H₂O/EtOH, reflux) or acidic hydrolysis (e.g., H₂SO₄, H₂O, reflux).Incompatible with many strong bases/nucleophiles; harsh conditions may degrade product.
4-Bromobutyronitrile NitrileGenerally stable in baseStrong acid (e.g., 6M H₂SO₄, reflux) or strong base (e.g., 6M NaOH, reflux) for extended periods.[2]Extremely harsh conditions required, limiting substrate scope significantly.

Experimental Protocols: A Comparative Framework

To provide a tangible comparison, we present hypothetical yet representative protocols for the alkylation of a generic secondary amine, followed by deprotection to the corresponding amino acid. This scenario is common in the synthesis of pharmaceutical intermediates.

Protocol 1: Alkylation using 4-Bromo-1,1,1-trimethoxybutane

This protocol leverages the base stability of the orthoester, allowing for a clean alkylation reaction.

G cluster_protocol1 Protocol 1: Orthoester Route reagents 1. Di-isopropyl Amine 2. NaH in THF 3. 4-Bromo-1,1,1-trimethoxybutane alkylation Alkylation (0°C to RT) reagents->alkylation workup1 Aqueous Workup alkylation->workup1 hydrolysis Hydrolysis (1M HCl, THF) workup1->hydrolysis workup2 Extraction & Purification hydrolysis->workup2 product Final Amino Acid workup2->product

Caption: Experimental workflow for the orthoester-based alkylation.

Step-by-Step Methodology:

  • Deprotonation: To a stirred suspension of sodium hydride (1.1 eq) in anhydrous THF at 0°C under an inert atmosphere (N₂), add di-isopropyl amine (1.0 eq) dropwise. Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Alkylation: Cool the resulting solution back to 0°C and add 4-Bromo-1,1,1-trimethoxybutane (1.05 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12-18 hours until TLC/LC-MS analysis indicates complete consumption of the starting amine.

  • Workup & Isolation: Carefully quench the reaction by the slow addition of water. Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude orthoester-protected amine can be purified by column chromatography if necessary.

  • Hydrolysis: Dissolve the purified intermediate in a 1:1 mixture of THF and 1M aqueous HCl. Stir at room temperature for 4-6 hours. The reaction can be monitored by the disappearance of the starting material.

  • Final Isolation: Neutralize the reaction mixture with a suitable base (e.g., NaHCO₃) and extract the final amino acid product. Further purification can be achieved by crystallization or chromatography.

Protocol 2: Comparative Alkylation using Ethyl 4-bromobutyrate

This protocol highlights the potential for side reactions due to the base-lability of the ester.

Step-by-Step Methodology:

  • Alkylation: To a solution of di-isopropyl amine (1.0 eq) and a non-nucleophilic base such as potassium carbonate (1.5 eq) in a polar aprotic solvent like DMF, add ethyl 4-bromobutyrate (1.1 eq). Heat the reaction to 60-80°C and stir for 24 hours. Note: Stronger bases like NaH would likely cause significant saponification of the ester.

  • Workup: Cool the reaction, dilute with water, and extract with ethyl acetate. Wash the organic layers, dry, and concentrate. Purification by column chromatography is typically required to separate the desired product from unreacted starting material and potential side products.

  • Hydrolysis: To the purified ester, add a 3M aqueous solution of NaOH. Heat the mixture to reflux for 4-8 hours.

  • Final Isolation: Cool the reaction mixture and acidify with concentrated HCl to protonate the carboxylate. Extract the product, dry, and purify.

Conclusion: A Strategic Choice for Modern Synthesis

While simple alkylating agents have their place, the synthesis of complex, polyfunctional molecules demands a more sophisticated toolkit. 4-Bromo-1,1,1-trimethoxybutane offers a distinct and powerful advantage over other bifunctional reagents like ethyl 4-bromobutyrate and 4-bromobutyronitrile. Its unique combination of high stability towards basic and nucleophilic reagents and its susceptibility to exceptionally mild acidic hydrolysis provides a level of orthogonality and reliability that is highly desirable in multi-step synthesis.

For researchers in drug development and academia, embracing the strategic use of orthoester-masked reagents can lead to cleaner reactions, higher overall yields, and a more efficient path to complex target molecules. It represents a prime example of how a nuanced understanding of protecting group chemistry can solve critical synthetic challenges.

References

  • Jung, J-C., & Park, O-S. (2009). Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives. Molecules, 14(11), 4790-4803. [Link]

  • Ballini, R., et al. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. Journal of Medicinal Chemistry, 56(15), 5849-5880. [Link]

  • van Delft, F. L. (2024). The Dynamic Chemistry of Orthoesters and Trialkoxysilanes: Making Supramolecular Hosts Adaptive, Fluxional, and Degradable. Accounts of Chemical Research. [Link]

  • Chemistry Steps. (n.d.). Nitriles to Esters. Retrieved from [Link]

  • Scientific Update. (2024). Ester, Nitrile and Oxetane Play Nice. Retrieved from [Link]

  • Wikipedia. (n.d.). Ortho ester. Retrieved from [Link]

  • Biswas, T. (2021, December 31). Ortho Ester : Preparation and Reactivity. YouTube. [Link]

Sources

Comparative Guide: Synthetic Methodologies for Orthoesters

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a technical comparison of orthoester synthesis methods, designed for researchers in drug development and organic synthesis.

Executive Summary: Strategic Value in Drug Development

Orthoesters (


) are not merely protecting groups; they are pivotal intermediates in the synthesis of complex pharmacophores. Their unique reactivity profile—stable to strong bases and nucleophiles but labile to mild aqueous acid—makes them indispensable for:
  • Masking Carboxylic Acids/Diols: Enabling modifications elsewhere in a molecule (e.g., OBO esters).[1]

  • Pharmacokinetic Modulation: Acting as pH-sensitive linkers in prodrugs and polymer-drug conjugates (e.g., poly(ortho esters)) that degrade in the acidic tumor microenvironment.

  • Rearrangement Precursors: Facilitating the Johnson-Claisen rearrangement to generate

    
    -unsaturated esters with high stereocontrol.
    

Critical Analysis of Synthetic Methods

Method A: The Pinner Synthesis (Classical Route)
  • Mechanism: Acid-catalyzed addition of an alcohol to a nitrile to form an imidate salt (Pinner salt), followed by alcoholysis.

  • Best For: Simple aliphatic or aromatic orthoesters where the corresponding nitrile is readily available.

  • Causality & Insight: The reaction is thermodynamically driven by the formation of the stable ammonium salt byproduct. However, the imidate intermediate is highly hygroscopic; moisture leads to the formation of the thermodynamically stable ester, killing the orthoester yield.

  • Limitation: Requires anhydrous HCl and low temperatures. Not suitable for acid-sensitive substrates.

Method B: Transesterification (Exchange Reaction)
  • Mechanism: Equilibrium-driven exchange of alkoxy groups from a simple orthoester (e.g., TMOF, TEOF) with a higher boiling or more complex alcohol.

  • Best For: Incorporating complex, chiral, or sterically hindered alcohols into an orthoester core.

  • Causality & Insight: The reaction relies on Le Chatelier’s principle. Success depends entirely on the efficient removal of the volatile byproduct (methanol/ethanol) to shift the equilibrium.

  • Limitation: Steric bulk can significantly retard the rate.

Method C: Electrochemical Oxidation (The Green Route)
  • Mechanism: Anodic oxidation of acetals, dithianes, or 1,3-benzodioxoles in the presence of an alcohol.

  • Best For: Fluorinated orthoesters and functionalizing complex cores without toxic oxidants.

  • Causality & Insight: The anode generates a radical cation which undergoes deprotonation and further oxidation to an oxonium ion, which is then trapped by the alcohol. This avoids the use of stoichiometric metal oxidants or corrosive halides.

Method D: OBO Ester Synthesis (Corey-Beames Method)
  • Mechanism: Lewis acid (

    
    ) catalyzed rearrangement of oxetanyl esters.
    
  • Best For: Creating extremely robust protecting groups (2,6,7-trioxabicyclo[2.2.2]octanes) for carboxylic acids.

  • Causality & Insight: The relief of ring strain in the oxetane ring provides the thermodynamic driving force for the rearrangement into the bicyclic OBO structure.

Comparative Data Analysis

FeaturePinner Synthesis Transesterification Electrochemical OBO (Corey-Beames)
Primary Substrate NitrilesSimple Orthoesters (TMOF)Acetals / DithianesCarboxylic Acids
Reagents Alcohol, HCl (gas)Complex Alcohol, Acid Cat.Alcohol, ElectricityOxetane,

Typical Yield 60–80%85–95%50–90%80–95%
Atom Economy Low (Ammonium salt waste)Moderate (Alcohol waste)High (H2 byproduct)High (Isomerization)
Scalability Moderate (HCl handling)HighHigh (Flow chem compatible)Moderate
Key Limitation Moisture sensitivityEquilibrium managementElectrode foulingSpecific precursor needed

Detailed Experimental Protocols

Protocol 1: Flexible Pinner Synthesis (Benzonitrile to Trimethyl Orthobenzoate)

Validates: Classical mechanism under optimized conditions.

Reagents: Benzonitrile (10 mmol), Methanol (dry, 50 mmol), HCl (gas), Hexane.

  • Imidate Formation:

    • Charge a flame-dried flask with benzonitrile and methanol (5 equiv).

    • Cool to 0–5 °C. Bubble dry HCl gas through the solution for 2–3 hours until saturation (monitor weight gain).

    • Checkpoint: The mixture should solidify or become a thick slurry (Imidate Hydrochloride salt).

    • Seal and store at 4 °C for 24 hours to ensure complete conversion.

  • Alcoholysis:

    • Add dry hexane (20 mL) to the salt.

    • Add excess methanol (5 equiv) and stir vigorously at room temperature for 48 hours.

    • Reaction Logic: The hexane creates a biphasic system that helps precipitate the ammonium chloride byproduct, driving the reaction forward.

  • Workup:

    • Filter off the

      
       precipitate under nitrogen (hygroscopic!).
      
    • Concentrate the filtrate under reduced pressure.

    • Distill the residue (bp ~115 °C @ 15 mmHg) to obtain trimethyl orthobenzoate.

Protocol 2: Electrochemical Synthesis from 1,3-Benzodioxoles

Validates: Modern, green oxidative functionalization.

Reagents: 1,3-Benzodioxole derivative (0.5 mmol), HFIP (Hexafluoroisopropanol, 5 mL),


 (0.5 mL) or DIPEA.[2]
Equipment:  Undivided cell, Boron-Doped Diamond (BDD) anode and cathode.[2]
  • Setup:

    • Dissolve substrate in HFIP containing 1% v/v base (DIPEA).

    • Note: No supporting electrolyte is needed if the base/HFIP system provides sufficient conductivity, but

      
       (0.1 M) can be added if voltage is too high.
      
  • Electrolysis:

    • Perform constant current electrolysis (CCE) at

      
      .
      
    • Pass 3.0–4.0 F/mol of charge.

    • Mechanism Check: Monitor voltage.[2] A sharp rise indicates electrode passivation (fouling). Reverse polarity briefly if this occurs.

  • Workup:

    • Evaporate solvent (HFIP can be recovered).

    • Purify via flash chromatography on basic alumina (silica may hydrolyze the product).

Visualizations of Mechanisms & Logic

Figure 1: Decision Logic for Method Selection

Caption: Flowchart to select the optimal synthetic route based on starting material and substrate complexity.

OrthoesterSelection Start Target Orthoester Synthesis Substrate What is your starting material? Start->Substrate Nitrile Nitrile (R-CN) Substrate->Nitrile Acid Carboxylic Acid (R-COOH) Substrate->Acid SimpleOrtho Simple Orthoester (TMOF/TEOF) Substrate->SimpleOrtho Acetal Acetal / Dithiane Substrate->Acetal Pinner Method A: Pinner Synthesis (Best for simple R groups) Nitrile->Pinner Acid stable? OBO Method D: OBO Ester (Best for protecting groups) Acid->OBO Multi-step synthesis? Trans Method B: Transesterification (Best for complex alcohols) SimpleOrtho->Trans Complex alcohol? Electro Method C: Electrochemical (Best for fluorinated/green) Acetal->Electro Oxidative conditions?

Figure 2: The Pinner Mechanism (Step-by-Step)

Caption: Mechanistic pathway of the Pinner synthesis showing the critical imidate intermediate and water sensitivity.

PinnerMechanism RCN Nitrile (R-CN) Imidate Pinner Salt (Imidate HCl) RCN->Imidate 0°C, Anhydrous HCl_ROH + HCl / R'OH Ester Ester (R-COOR') DEAD END Imidate->Ester Hydrolysis Ortho Orthoester (R-C(OR')3) Imidate->Ortho Alcoholysis Water + H2O (Moisture) Alcohol + 2 R'OH

References

  • Pinner Synthesis Mechanism & Protocol

    • BenchChem. "The Pinner Reaction: A Technical Guide to the Synthesis and Mechanism."
  • Electrochemical Synthesis (Green Method)

    • Organic Chemistry Portal. "Electrochemical Synthesis of Orthoesters."
  • OBO Ester / Protecting Group Strategy

    • Corey, E. J., & Beames, D. J. "Protection of carboxylic acids as OBO ortho esters." J. Am. Chem. Soc.[3][4]

    • (Canonical reference for OBO method)

  • Transesterification & Applications

    • Organic Chemistry Portal. "Synthesis of Ortho Esters: Recent Literature."[5][6][7]

  • Johnson-Claisen Rearrangement (Application)

    • Bioinfo Publications. "Recent Development in the Orthoester Johnson-Claisen Rearrangement."

Sources

A Spectroscopic Journey: Unraveling the Transformations of 4-Bromo-1,1,1-trimethoxybutane

Author: BenchChem Technical Support Team. Date: February 2026

For the modern researcher at the forefront of chemical synthesis and drug development, a deep understanding of molecular transformations is paramount. This guide provides a comprehensive spectroscopic comparison of 4-Bromo-1,1,1-trimethoxybutane and its key reaction products. By examining the characteristic shifts in NMR, IR, and Mass Spectrometry data, we illuminate the structural changes occurring during hydrolysis, elimination, and substitution reactions, offering a practical roadmap for reaction monitoring and product characterization.

At the heart of this exploration is 4-Bromo-1,1,1-trimethoxybutane, a versatile building block. Its structure, featuring a reactive bromine atom and a trimethoxy acetal, presents a fascinating case study in competing reaction pathways. The electron-withdrawing nature of the bromine atom and the steric bulk of the trimethoxy group play crucial roles in dictating the outcome of its reactions. Understanding the spectroscopic signatures of the starting material and its derivatives is essential for any scientist looking to harness its synthetic potential.

The Spectroscopic Profile of the Starting Material: 4-Bromo-1,1,1-trimethoxybutane (Predicted)

A thorough analysis of the starting material is the bedrock of any reaction monitoring. Below, we predict the key spectroscopic markers for 4-Bromo-1,1,1-trimethoxybutane.

Spectroscopic Technique Predicted Key Features for 4-Bromo-1,1,1-trimethoxybutane
¹H NMR - A triplet around 3.4-3.6 ppm for the two protons on the carbon adjacent to the bromine (C4). - A multiplet (likely a quintet or sextet) around 2.0-2.2 ppm for the two protons on C3. - A triplet around 1.8-2.0 ppm for the two protons on C2. - A sharp singlet around 3.2-3.3 ppm for the nine equivalent protons of the three methoxy groups.
¹³C NMR - A signal for the carbon bearing the bromine (C4) in the range of 30-35 ppm. - Signals for the methylene carbons (C2 and C3) between 25-40 ppm. - A signal for the acetal carbon (C1) around 100-110 ppm. - A signal for the methoxy carbons around 50-55 ppm.
IR Spectroscopy - Strong C-O stretching vibrations in the 1100-1000 cm⁻¹ region, characteristic of the acetal group. - C-H stretching vibrations just below 3000 cm⁻¹. - A C-Br stretching vibration in the 600-500 cm⁻¹ region.
Mass Spectrometry (EI) - A molecular ion peak (M+) that is weak or absent. - Characteristic isotopic pattern for bromine (M+ and M+2 peaks of nearly equal intensity). - Fragmentation peaks corresponding to the loss of a methoxy group (-31), and subsequent fragments.

Reaction Pathways and Spectroscopic Comparisons

4-Bromo-1,1,1-trimethoxybutane can undergo several fundamental organic reactions. Here, we explore the expected products of hydrolysis, elimination, and substitution, and compare their spectroscopic data to that of the starting material.

Hydrolysis: Unmasking the Carbonyl

The acetal functional group is susceptible to hydrolysis under acidic conditions, revealing a carbonyl group. In the case of 4-Bromo-1,1,1-trimethoxybutane, this reaction would likely yield methyl 4-bromobutanoate .

Reaction Workflow: Hydrolysis

start 4-Bromo-1,1,1-trimethoxybutane reagent H₃O⁺ start->reagent product Methyl 4-bromobutanoate reagent->product caption Hydrolysis of 4-Bromo-1,1,1-trimethoxybutane.

Hydrolysis of the starting acetal to an ester.

Spectroscopic Comparison: Starting Material vs. Hydrolysis Product

Compound ¹H NMR Highlights ¹³C NMR Highlights IR Highlights (cm⁻¹) MS (m/z) Highlights
4-Bromo-1,1,1-trimethoxybutane (Predicted) ~3.2-3.3 (s, 9H, OCH₃), ~3.4-3.6 (t, 2H, CH₂Br)~50-55 (OCH₃), ~100-110 (C(OCH₃)₃), ~30-35 (CH₂Br)~1100-1000 (C-O), ~600-500 (C-Br)M+ and M+2 isotopic pattern
Methyl 4-bromobutanoate 3.68 (s, 3H, OCH₃), 3.46 (t, 2H, CH₂Br), 2.50 (t, 2H, CH₂CO), 2.17 (m, 2H, CH₂CH₂CH₂)[1]173.1 (C=O), 51.9 (OCH₃), 32.8 (CH₂Br), 32.3 (CH₂CO), 27.9 (CH₂CH₂CH₂)[1]1738 (C=O stretch)[1]181 (M+1), 183 (M+3)[1]

The most dramatic spectroscopic changes upon hydrolysis are the appearance of a strong carbonyl stretch in the IR spectrum around 1738 cm⁻¹ and the emergence of a downfield signal in the ¹³C NMR spectrum around 173.1 ppm, both indicative of the newly formed ester carbonyl group.[1] In the ¹H NMR, the singlet for the three methoxy groups is replaced by a singlet for one methoxy group, and new signals appear for the protons adjacent to the carbonyl.

Elimination: Forging a Double Bond

Treatment with a strong, non-nucleophilic base can induce an elimination reaction, removing HBr to form an alkene. A likely product of the E2 elimination of 4-Bromo-1,1,1-trimethoxybutane is 3-buten-1-ol , which could be formed after a subsequent workup that hydrolyzes the acetal.

Reaction Workflow: Elimination

start 4-Bromo-1,1,1-trimethoxybutane reagent1 Strong, non-nucleophilic base (e.g., t-BuOK) start->reagent1 intermediate Intermediate Alkene Acetal reagent1->intermediate reagent2 H₃O⁺ workup intermediate->reagent2 product 3-Buten-1-ol reagent2->product caption Elimination of HBr followed by hydrolysis. start 4-Bromo-1,1,1-trimethoxybutane reagent CH₃O⁻ start->reagent product 1,1,1,4-Tetramethoxybutane reagent->product caption Nucleophilic substitution of bromide with methoxide.

Substitution of the bromine atom with a methoxy group.

Spectroscopic Comparison: Starting Material vs. Substitution Product

Compound ¹H NMR Highlights ¹³C NMR Highlights IR Highlights (cm⁻¹) MS (m/z) Highlights
4-Bromo-1,1,1-trimethoxybutane (Predicted) ~3.2-3.3 (s, 9H, OCH₃), ~3.4-3.6 (t, 2H, CH₂Br)~50-55 (OCH₃), ~100-110 (C(OCH₃)₃), ~30-35 (CH₂Br)~1100-1000 (C-O), ~600-500 (C-Br)M+ and M+2 isotopic pattern
1,1,1,4-Tetramethoxybutane (Predicted) ~3.3 (s, 3H, C4-OCH₃), ~3.2 (s, 9H, C1-(OCH₃)₃), ~3.4 (t, 2H, CH₂O), ~1.7-1.9 (m, 4H, CH₂CH₂)~58 (C4-OCH₃), ~50-55 (C1-OCH₃), ~100-110 (C(OCH₃)₃), ~70 (CH₂O)~1100-1000 (strong, C-O)M+, loss of OCH₃

In this substitution reaction, the most significant change in the ¹H NMR would be the disappearance of the downfield triplet for the protons adjacent to bromine and the appearance of a new singlet for the fourth methoxy group and a triplet for the protons now adjacent to an ether oxygen. The ¹³C NMR would show a new signal for the methoxy carbon and a downfield shift for the C4 carbon. The C-Br stretch in the IR spectrum would disappear, while the strong C-O stretching region would remain prominent. The mass spectrum would no longer exhibit the characteristic bromine isotopic pattern.

Experimental Protocols

General Considerations for Spectroscopic Analysis:

  • NMR Spectroscopy: Samples should be dissolved in a deuterated solvent (e.g., CDCl₃). ¹H and ¹³C NMR spectra should be acquired on a spectrometer of at least 300 MHz.

  • IR Spectroscopy: Spectra can be obtained using a neat liquid film between salt plates or as a solution in a suitable solvent (e.g., CCl₄).

  • Mass Spectrometry: Electron ionization (EI) is a common technique for these types of molecules.

Protocol 1: Hydrolysis of 4-Bromo-1,1,1-trimethoxybutane (General Procedure)

  • Dissolve 4-Bromo-1,1,1-trimethoxybutane in a mixture of a water-miscible solvent (e.g., tetrahydrofuran or acetone) and water.

  • Add a catalytic amount of a strong acid (e.g., HCl or H₂SO₄).

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, neutralize the acid with a weak base (e.g., saturated NaHCO₃ solution).

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation to obtain methyl 4-bromobutanoate.

  • Characterize the product using NMR, IR, and MS.

Protocol 2: Elimination of 4-Bromo-1,1,1-trimethoxybutane (General Procedure)

  • Dissolve 4-Bromo-1,1,1-trimethoxybutane in a dry, aprotic solvent (e.g., tetrahydrofuran or tert-butanol).

  • Add a strong, non-nucleophilic base (e.g., potassium tert-butoxide) portion-wise at a controlled temperature (e.g., 0 °C to room temperature).

  • Monitor the reaction by TLC or GC.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.

  • Perform an aqueous workup as described in Protocol 1 to isolate the intermediate alkene acetal.

  • Subject the intermediate to acidic hydrolysis as described in Protocol 1 to obtain 3-buten-1-ol.

  • Purify and characterize the final product.

Protocol 3: Substitution of 4-Bromo-1,1,1-trimethoxybutane with Methoxide (General Procedure)

  • Prepare a solution of sodium methoxide in methanol by carefully adding sodium metal to anhydrous methanol under an inert atmosphere.

  • Add a solution of 4-Bromo-1,1,1-trimethoxybutane in anhydrous methanol to the sodium methoxide solution.

  • Heat the reaction mixture to reflux and monitor its progress by TLC or GC.

  • Upon completion, cool the reaction to room temperature and carefully quench with water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with an organic solvent.

  • Wash the organic layer with brine, dry over an anhydrous drying agent, filter, and concentrate.

  • Purify the resulting 1,1,1,4-tetramethoxybutane by distillation.

  • Characterize the product using spectroscopic methods.

Conclusion

The spectroscopic techniques of NMR, IR, and Mass Spectrometry provide a powerful toolkit for elucidating the chemical transformations of 4-Bromo-1,1,1-trimethoxybutane. Each reaction pathway—hydrolysis, elimination, and substitution—imparts a unique and identifiable spectroscopic fingerprint on the resulting product. By understanding these characteristic changes, researchers can confidently navigate the synthesis and characterization of novel molecules, accelerating discovery in the chemical and pharmaceutical sciences.

References

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.